Technical Documentation Center

Avibactam sodium hydrate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Avibactam sodium hydrate

Core Science & Biosynthesis

Foundational

The Architecture of Inhibition: Avibactam Sodium Hydrate

This technical guide details the discovery, mechanism, and optimized industrial synthesis of Avibactam sodium.[1] Executive Summary & Pharmacological Logic Avibactam sodium (NXL104) represents a paradigm shift in -lactam...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the discovery, mechanism, and optimized industrial synthesis of Avibactam sodium.[1]

Executive Summary & Pharmacological Logic

Avibactam sodium (NXL104) represents a paradigm shift in


-lactamase inhibitor (BLI) design. Unlike its predecessors (clavulanic acid, tazobactam) which contain a 

-lactam core and act as "suicide inhibitors," Avibactam is a diazabicyclooctane (DBO) .[1][2]

This structural distinction is critical. Traditional BLIs are hydrolyzed after acylating the enzyme, often leading to fragmentation.[1] Avibactam, however, functions via a reversible covalent mechanism .[1][3][4] It acylates the catalytic serine residue of the


-lactamase, but the resulting carbamyl-enzyme complex is resistant to hydrolysis.[1][4] Instead, it slowly recyclizes to regenerate the intact inhibitor, allowing it to be released and inhibit other enzyme molecules.[1][4]

Target Profile:

  • Core Structure: [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate.[1][5][6]

  • Spectrum: Class A (KPC, ESBLs), Class C (AmpC), and some Class D (OXA-48)

    
    -lactamases.[1]
    
  • Therapeutic Pairing: Co-formulated with Ceftazidime or Aztreonam to restore their activity against Multi-Drug Resistant (MDR) Gram-negative bacteria.[7]

Mechanism of Action Visualization

The following diagram illustrates the reversible acylation cycle that distinguishes Avibactam from suicide inhibitors.

MOA FreeAvi Free Avibactam (Intact DBO Ring) Complex Acyl-Enzyme Complex (Ring Open, Covalent Bond) FreeAvi->Complex Acylation (k_on) Ser-70 Attack Enzyme Beta-Lactamase (Serine-70) Complex->FreeAvi Recyclization (k_off) Ring Closure Hydrolysis Hydrolysis (Inactive Fragments) Complex->Hydrolysis Very Slow/Negligible

Figure 1: The reversible acylation cycle of Avibactam. Unlike clavulanate, Avibactam resists hydrolysis and recyclizes to its active form.[1]

Strategic Retrosynthesis

The synthesis of Avibactam is defined by the construction of the 1,6-diazabicyclo[3.2.1]octan-7-one core with strict stereocontrol at the (2S, 5R) positions.

Retrosynthetic Disconnection:

  • Sulfate Group: Introduced last via sulfation of the N-hydroxy group.

  • Urea Bridge (C7-N1): The defining DBO feature. Formed via intramolecular cyclization of a piperidine derivative.

  • Piperidine Core: Derived from a chiral pool precursor to establish the (2S) center early.

Chiral Pool Selection: While early discovery routes used complex double-chiral piperidines, the optimized industrial route utilizes L-Pyroglutamic acid .[1] This naturally occurring amino acid derivative provides the essential (S)-stereocenter at C2 and a functionalizable lactam ring.

Optimized Industrial Synthesis (The AstraZeneca/Forest Route)

This section details the scalable process chemistry (Process Mass Intensity optimized) used to manufacture Avibactam Sodium.

Phase 1: Constructing the Piperidine Scaffold

The synthesis begins with L-Pyroglutamic acid , esterified to protect the carboxylate.

  • Esterification: L-Pyroglutamic acid is converted to ethyl pyroglutamate.

  • Sulfoxonium Ylide Addition: The lactam carbonyl is attacked by trimethylsulfoxonium iodide (Corey-Chaykovsky reagent equivalent) to form a sulfur ylide intermediate.

  • Ring Expansion: In the presence of a catalyst (often Ir or Rh-based in advanced iterations, or simple acid-mediated rearrangement), the pyrrolidine ring is expanded to a 5-ketopiperidine .[1]

  • Reduction & Amination: The ketone is reduced (stereoselectively) and aminated with O-benzylhydroxylamine. This sets the nitrogen substituent required for the bridgehead.

Key Intermediate A: Ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate[1][8][9]

Phase 2: The "Counterintuitive" Urea Cyclization

Formation of the urea bridge is the most challenging step due to ring strain. A direct reaction often fails. The industrial solution employs a temporary protecting group strategy.

  • Reagents: Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride), Triphosgene (or CDI).[1]

  • Protocol:

    • The secondary amine of the piperidine is protected with Fmoc . This seems counterintuitive (adding mass to remove it), but it conformationally biases the molecule.

    • Triphosgene is added.[10] The Fmoc group is cleaved in situ or sequentially, allowing the revealed amine to attack the activated carbonyl, snapping the [3.2.1] bridge shut.

    • Result: The DBO core is formed.

Phase 3: One-Pot Global Deprotection & Sulfation

The commercial process utilizes an elegant "telescoped" sequence to avoid isolating unstable intermediates.

  • Reaction: Hydrogenolysis (H2, Pd/C) + Sulfation.[1]

  • Reagents: Sulfur trioxide trimethylamine complex (Me3N·SO3), Pd/C, aqueous alcohol.[1]

  • Mechanism:

    • Hydrogenolysis cleaves the benzyl protecting group on the N-O bridge.

    • The revealed N-hydroxyl group immediately reacts with the SO3 complex present in the mixture.

    • This prevents the accumulation of the unstable N-hydroxy intermediate.

Phase 4: Salt Formation & Polymorph Control

The final step converts the tetrabutylammonium (TBA) salt (used for solubility during purification) into the pharmaceutical sodium salt.

  • Reagent: Sodium 2-ethylhexanoate (SEH).[9]

  • Solvent System: Ethanol/Water.[11]

  • Protocol:

    • The TBA-Avibactam salt is dissolved in ethanol.

    • SEH solution is added slowly.

    • Polymorph Seeding: To ensure the stability of the final product, the crystallization is often seeded with Form B (anhydrous) or controlled to produce Form A (hydrate) depending on the specific patent iteration. Form B is thermodynamically preferred for stability.

Synthesis Workflow Diagram

Synthesis Start L-Pyroglutamic Acid (Chiral Pool Start) Step1 1. Esterification 2. Ring Expansion (Sulfoxonium Ylide) Start->Step1 Inter1 5-Ketopiperidine Intermediate Step1->Inter1 Step2 Reductive Amination (O-benzylhydroxylamine) Inter1->Step2 Inter2 Key Intermediate: (2S,5R)-5-((benzyloxy)amino)piperidine Step2->Inter2 Step3 Urea Cyclization (Fmoc-protection strategy + Triphosgene) Inter2->Step3 DBO Protected DBO Core Step3->DBO Step4 One-Pot Hydrogenolysis & Sulfation (H2, Pd/C, SO3-Me3N) DBO->Step4 TBA Avibactam TBA Salt (Purification Intermediate) Step4->TBA Step5 Salt Exchange & Crystallization (Sodium 2-ethylhexanoate) TBA->Step5 Final Avibactam Sodium (Form B / Hydrate) Step5->Final

Figure 2: The industrial synthesis route from L-Pyroglutamic acid to Avibactam Sodium.

Critical Process Parameters (CPP): Solid State Forms

Avibactam sodium exhibits complex polymorphism. Controlling the hydration state is critical for regulatory compliance and shelf-life.

FormStateCharacteristicsStability Profile
Form B AnhydrousPreferred Commercial Form. High thermodynamic stability.[1] Resistant to hydrolysis.[4]
Form A MonohydrateMetastable.Can dehydrate to Form B or rehydrate to Form E depending on humidity.
Form E DihydrateStable at high RH (>70%).[12]Prone to dehydration during milling/processing.
Form D AnhydrousSmall crystals.[5]Difficult to filter; rarely used in production.

Process Insight: The final crystallization using Sodium 2-ethylhexanoate in ethanol is typically run at elevated temperatures or with specific drying protocols to drive the system toward Form B (Anhydrous), despite the compound's propensity to form hydrates.

References

  • Ehmann, D. E., et al. (2012).[1][3] "Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor."[1][3][4][7][9][13] Proceedings of the National Academy of Sciences, 109(29), 11663-11668.[1][3] Link

  • Bonnefoy, A., et al. (2004).[1] "In vitro activity of AVE1330A, an innovative broad-spectrum non-beta-lactam beta-lactamase inhibitor."[1] Journal of Antimicrobial Chemotherapy, 54(2), 410-417.[1] Link

  • Goldenberg, D., et al. (2014).[1] "Process for the preparation of avibactam sodium." U.S. Patent 9,290,503. (Describes the optimized industrial route). Link

  • Wang, T., et al. (2017).[1][8] "A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation."[8] Organic Process Research & Development, 21(12). Link

  • Musil, D., et al. (2017).[1] "Crystalline forms of Avibactam Sodium." European Patent EP3580221B1.[5] (Detailed analysis of Forms A, B, C, D, E). Link

Sources

Exploratory

Technical Guide: Avibactam Sodium Hydrate for Broad-Spectrum β-Lactamase Inhibition

Topic: Avibactam Sodium Hydrate for β-Lactamase Inhibition Type: Technical Guide / Whitepaper Executive Summary The emergence of multidrug-resistant (MDR) Gram-negative bacteria, particularly those expressing carbapenema...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Avibactam Sodium Hydrate for β-Lactamase Inhibition Type: Technical Guide / Whitepaper

Executive Summary

The emergence of multidrug-resistant (MDR) Gram-negative bacteria, particularly those expressing carbapenemases (e.g., KPC, OXA-48), necessitated a paradigm shift in β-lactamase inhibitor (BLI) design. Avibactam sodium hydrate represents this shift: it is a diazabicyclooctane (DBO) non-β-lactam inhibitor. Unlike legacy BLIs (clavulanic acid, tazobactam) which act as "suicide substrates" via irreversible acylation and fragmentation, avibactam employs a reversible covalent mechanism . This guide details the physicochemical properties, kinetic mechanism, and experimental protocols for utilizing avibactam sodium hydrate in drug discovery and resistance profiling.

Chemical & Physical Profile

Avibactam Sodium Hydrate is the stable pharmaceutical salt form used in research and clinical formulations. It is structurally distinct from β-lactams, lacking the fused four-membered ring responsible for the instability of traditional antibiotics.

PropertySpecification
Chemical Name Sodium [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate hydrate
Active Moiety Avibactam (NXL-104)
Class Diazabicyclooctane (DBO) non-β-lactam BLI
Molecular Weight ~287.23 Da (Anhydrous Sodium Salt) / ~305.24 Da (Hydrate)
Solubility Highly soluble in water (>10 mg/mL); sparingly soluble in ethanol/DMSO.[1]
Stability Hydrolytically stable compared to clavulanic acid; sensitive to extreme pH.

Structural Causality: The DBO core provides a rigid scaffold that positions the carbonyl carbon for nucleophilic attack by the catalytic serine of the β-lactamase, mimicking the D-Ala-D-Ala terminus of peptidoglycan without being a substrate for hydrolysis.

Mechanism of Action: Reversible Covalent Inhibition[3][4][5][6]

The defining feature of avibactam is its ability to recycle. Upon binding to the active site, the β-lactamase serine hydroxyl attacks the urea carbonyl of avibactam. The DBO ring opens, forming a stable carbamyl-enzyme complex. Crucially, this reaction is reversible: the ring can re-close (recyclize), releasing intact avibactam.[2][3] This contrasts with clavulanic acid, which often undergoes secondary fragmentation events that permanently disable the enzyme (suicide inhibition) but are less efficient against Class C and D enzymes.

Kinetic Pathway Visualization

MOA_Pathway FreeEnzyme Free β-Lactamase (Active Serine) Complex Non-Covalent Michaelis Complex FreeEnzyme->Complex + Avibactam Avi Avibactam (Intact) AcylEnzyme Acyl-Enzyme Intermediate (Ring Opened) Complex->AcylEnzyme Acylation (k2) Ring Opening AcylEnzyme->FreeEnzyme Hydrolysis (k3) (Very Slow/Rare) AcylEnzyme->Complex Deacylation (k-2) Recyclization

Figure 1: The reversible acylation cycle of Avibactam.[4][2] Unlike β-lactam BLIs, the hydrolysis pathway (k3) is negligible for most enzymes, favoring the long-lived acyl-enzyme state or recyclization.

Spectrum of Activity & Efficacy Data[4][7]

Avibactam is designed to inhibit Serine β-lactamases. It is inactive against Metallo-β-lactamases (Class B) because they utilize zinc ions rather than a serine nucleophile for hydrolysis.

Inhibition Profile (IC50 Values)
Ambler ClassEnzyme ExampleInteraction TypeIC50 (nM)Clinical Significance
Class A KPC-2Potent Inhibition2 - 10Major Carbapenemase (CRE)
Class A CTX-M-15Potent Inhibition1 - 5Dominant ESBL
Class C AmpC (P. aeruginosa)Potent Inhibition5 - 20Cephalosporin resistance
Class D OXA-48Moderate Inhibition50 - 100Carbapenemase (Enterobacterales)
Class B NDM-1, VIMNo Activity > 100 µMRequires Aztreonam combination

Experimental Protocols

Protocol A: Determination of IC50 (Nitrocefin Competition Assay)

Purpose: Quantify the potency of Avibactam against a specific purified β-lactamase. Principle: Nitrocefin is a chromogenic cephalosporin that turns from yellow to red (Abs 486 nm) upon hydrolysis. Avibactam competes for the active site, reducing the rate of color change.

Reagents:

  • Assay Buffer: 50 mM Phosphate Buffer (pH 7.0) or 50 mM HEPES (pH 7.5), supplemented with 0.01% Triton X-100 (to prevent enzyme aggregation).

  • Substrate: Nitrocefin (100 µM stock in DMSO).

  • Enzyme: Purified β-lactamase (e.g., KPC-2), final conc. ~1-5 nM.

  • Inhibitor: Avibactam sodium hydrate (dissolved in water).

Workflow:

  • Preparation: Prepare serial dilutions of Avibactam in Assay Buffer (range: 0.1 nM to 10 µM).

  • Pre-incubation (Critical): Add 10 µL of Enzyme to 80 µL of diluted Avibactam in a 96-well clear plate. Incubate at 37°C for 10 minutes .

    • Scientific Rationale: Avibactam is a slow-binding inhibitor.[4] Pre-incubation allows the establishment of the acyl-enzyme equilibrium before the substrate competes.

  • Initiation: Add 10 µL of Nitrocefin (final conc. 50-100 µM).

  • Detection: Monitor Absorbance at 486 nm kinetically for 10 minutes.

  • Analysis: Calculate initial velocity (

    
    ) for each concentration. Plot 
    
    
    
    vs. [Avibactam] and fit to a sigmoidal dose-response curve to determine IC50.
Protocol B: MIC Synergy Testing (Broth Microdilution)

Purpose: Assess the ability of Avibactam to restore the susceptibility of a resistant bacterial strain to a partner antibiotic (typically Ceftazidime).

Workflow Visualization:

MIC_Workflow Step1 Prepare Bacterial Inoculum (0.5 McFarland / 5x10^5 CFU/mL) Step3 Inoculation Add bacteria to plates Step1->Step3 Step2 Prepare Antibiotic Plates (Ceftazidime: 2-fold dilutions) (Avibactam: Fixed conc. 4 µg/mL) Step2->Step3 Step4 Incubation 16-20 hours @ 35°C Step3->Step4 Step5 Read MIC Lowest conc. with no visible growth Step4->Step5

Figure 2: Standard CLSI broth microdilution workflow for Ceftazidime-Avibactam synergy testing. Note the fixed concentration of Avibactam (4 µg/mL) is the clinical standard.

Advanced Technical Insights

Crystallography & Binding

Researchers attempting co-crystallization should note that Avibactam binds deep within the active site.

  • Soaking Protocol: For high-resolution structures, soak apo-crystals of the β-lactamase with 5-10 mM Avibactam for 1-2 hours. Longer soaks are generally not required due to the high stability of the covalent complex.

  • Electron Density: Look for continuous electron density between the catalytic Serine oxygen and the carbonyl carbon of the opened DBO ring.

Resistance Mechanisms

While rare, resistance to Avibactam can arise via:

  • KPC-3 Mutations: Specific mutations in the Ω-loop (e.g., D179Y) of KPC enzymes can enhance the deacylation rate or prevent avibactam binding, effectively trapping Ceftazidime but excluding Avibactam.

  • Porin Loss: Reduced permeability in Klebsiella or Pseudomonas can increase the effective MIC even if the enzyme is inhibited.

References

  • Ehmann, D. E., et al. (2012).[5] "Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor."[4][2][3][5] Proceedings of the National Academy of Sciences, 109(29), 11663-11668.[5]

  • Lahiri, S. D., et al. (2013). "Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases." Antimicrobial Agents and Chemotherapy, 57(10), 5164–5167.

  • King, D. T., et al. (2015). "Structural Insights into Avibactam Inhibition of Class A and C β-Lactamases." ACS Infectious Diseases, 1(9), 417-425.

  • Clinical and Laboratory Standards Institute (CLSI). (2024). "M100: Performance Standards for Antimicrobial Susceptibility Testing."

  • Zhanel, G. G., et al. (2013). "Ceftazidime-avibactam: a novel cephalosporin/β-lactamase inhibitor combination."[6][7][8] Drugs, 73(2), 159-177.

Sources

Foundational

Technical Deep Dive: Avibactam Sodium Hydrate – Covalent Reversible Inhibition

Topic: Avibactam Sodium Hydrate: Covalent and Reversible Inhibition Mechanism Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Avibactam sodiu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Avibactam Sodium Hydrate: Covalent and Reversible Inhibition Mechanism Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Avibactam sodium hydrate represents a paradigm shift in


-lactamase inhibition. Unlike clavulanic acid or tazobactam, which are "suicide inhibitors" that permanently inactivate enzymes via fragmentation, avibactam utilizes a diazabicyclooctane (DBO)  scaffold to achieve covalent yet reversible  inhibition. This guide dissects the molecular mechanics of this recyclization pathway, provides validated protocols for kinetic characterization, and details the structural determinants that allow avibactam to evade hydrolysis by Class A, C, and some Class D 

-lactamases.

Mechanism of Action: The Recyclization Cycle

The core differentiation of avibactam is its ability to undergo a reversible acylation-deacylation cycle without degrading.[1] This "recycling" mechanism allows a single avibactam molecule to inhibit multiple enzyme turnovers sequentially, although in practice, the long residence time effectively shuts down the enzyme for the duration of the dosing interval.

The Chemical Pathway
  • Recognition: The sulfate group at position C2 mimics the C3/C4 carboxylate of

    
    -lactams, anchoring the molecule via electrostatic interactions with conserved residues (e.g., Lys234, Thr235 in Class A).
    
  • Acylation (

    
    ):  The catalytic nucleophile (Ser70 in Class A) attacks the carbonyl carbon of the avibactam amide. Unlike 
    
    
    
    -lactams, this attack opens the DBO ring at the N6-C7 bond, forming a covalent carbamoyl-enzyme complex.
  • Stabilization: The resulting complex is thermodynamically stable. The ring-opened species occupies the oxyanion hole, preventing water entry and hydrolytic attack.

  • Recyclization (

    
    ):  Instead of hydrolysis, the N6 nitrogen acts as an intramolecular nucleophile, re-attacking the carbonyl carbon. This reforms the N6-C7 bond, closing the DBO ring and releasing intact avibactam.
    
Visualization of the Catalytic Cycle

Avibactam_Mechanism Free_Enz Free Enzyme (Active Ser70) Michaelis Michaelis Complex (Non-covalent) Free_Enz->Michaelis Binding (k1) Avi_Free Free Avibactam (Intact DBO Ring) Avi_Free->Michaelis Binding (k1) Michaelis->Free_Enz Dissociation (k-1) Michaelis->Avi_Free Dissociation (k-1) Acyl_Enz Acyl-Enzyme Complex (Covalent Carbamate) Michaelis->Acyl_Enz Acylation (k2) Ring Opening Acyl_Enz->Michaelis Recyclization (k-2) Ring Closing Hydrolysis Hydrolysis Product (Inactive) Acyl_Enz->Hydrolysis Slow Hydrolysis (k3) (Rare/Negligible)

Figure 1: The catalytic cycle of Avibactam. Note the dominant reversible path (green arrow) versus the negligible hydrolytic path (dotted line) common in older inhibitors.

Kinetic & Thermodynamic Characterization

To validate avibactam's mechanism in your specific target, you must determine the acylation rate (


) and the deacylation off-rate (

).
Key Kinetic Parameters

The efficacy of avibactam is driven by a slow


, leading to a long residence time (

).
ParameterDefinitionTypical Value (TEM-1)Typical Value (KPC-2)Clinical Implication

Half-maximal inhibitory conc.~8 nM~38 nMPotency indicator; dependent on assay conditions.

(

)
Acylation efficiency


Speed of inhibition onset.

Deacylation rate


Determines duration of target engagement.
Residence Time

~22 min> 3 hoursAvibactam remains bound longer to KPC-2.

Data Source: Ehmann et al., J. Biol. Chem. 2013 [1].

Experimental Protocols: Self-Validating Systems

Protocol A: Jump-Dilution Assay for Reversibility ( )

Objective: Distinguish between irreversible (suicide) and reversible inhibition and calculate the residence time.

Principle: Pre-incubate enzyme with saturating inhibitor to form the complex, then rapidly dilute the mixture to a concentration below the


. Recovery of enzymatic activity over time indicates reversibility.[1]

Workflow Diagram:

Jump_Dilution Step1 1. Incubation Phase [E] = 100 nM [I] = 10 x IC50 Time: 30 min Step2 2. Rapid Dilution (1:1000) Dilute into assay buffer + Reporter Substrate (Nitrocefin) Final [I] << IC50 Step1->Step2 Step3 3. Monitor Recovery Measure Absorbance (482 nm) Continuous read for 60-120 min Step2->Step3 Step4 4. Data Fitting Fit to Eq: P = vs*t + (vi-vs)/kobs * (1 - e^(-kobs*t)) Step3->Step4

Figure 2: Jump-Dilution workflow for determining residence time.

Step-by-Step Methodology:

  • Preparation: Prepare 100x stock of enzyme (e.g., 1

    
    M TEM-1) and Avibactam (e.g., 5 
    
    
    
    M).
  • Incubation: Mix Enzyme and Avibactam. Incubate at 25°C for 30 minutes to ensure 100% complex formation (

    
    ).
    
  • The Jump: Dilute the mixture 1:1000 into a cuvette containing 100

    
    M Nitrocefin (reporter substrate).
    
    • Critical Control: Run a parallel sample with Enzyme only (diluted 1:1000) to establish

      
      .
      
  • Measurement: Immediately monitor absorbance at 482 nm (Nitrocefin hydrolysis).

    • Result: You will see a "lag phase" where activity is low, followed by a gradual increase in slope as Avibactam dissociates and Enzyme is freed.

  • Validation: If the slope remains flat (zero activity) indefinitely, the inhibition is irreversible. If activity recovers to match the control, it is reversible.

Protocol B: Mass Spectrometry Analysis of Adduct Stability

Objective: Confirm the chemical nature of the covalent bond and detect fragmentation.

  • Incubation: Incubate Enzyme (10

    
    M) + Avibactam (20 
    
    
    
    M) in 50 mM Ammonium Bicarbonate buffer (pH 7.4) for 1 hour.
  • Desalting: Pass through a C4 ZipTip or rapid HPLC desalting column to remove non-covalent salts.

  • MS Analysis: Inject into ESI-Q-TOF.

    • Expected Mass Shift: Look for a mass increase of +265.0 Da (Avibactam -

      
       + 
      
      
      
      ? No, Avibactam adds directly. Molecular weight of Avibactam free acid is 265.23).
    • Calculation:

      
      .
      
  • Time-Course: Re-inject at t=4h, t=24h.

    • Interpretation: If the +265 Da peak diminishes and the native enzyme peak (

      
      ) reappears, it confirms recyclization. If a peak of 
      
      
      
      (fragment) appears, it suggests degradation (rare for Avibactam).

Structural Determinants of Inhibition

High-resolution crystallography (e.g., PDB: 4HBU) reveals why Avibactam is so effective:

  • The Chair Conformation: Upon ring opening, the piperidine ring adopts a chair conformation, positioning the sulfate group to interact with Asn132 , Lys234 , Thr235 , and Ser237 .

  • The Deacylation Blockade: In standard

    
    -lactam hydrolysis, a hydrolytic water molecule is activated by Glu166 . In the Avibactam complex, the newly formed carbamoyl nitrogen forms a hydrogen bond with Ser130 , and the bulky DBO scaffold sterically hinders the approach of the hydrolytic water. This forces the reaction equilibrium toward recyclization (ring closure) rather than hydrolysis.
    

References

  • Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases Source: Journal of Biological Chemistry (2013) URL:[Link]

  • Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor Source:[1][2][3][4][5][6] Antimicrobial Agents and Chemotherapy (2012) URL:[Link]

  • Structural Insight into Potent Broad-Spectrum Inhibition with Reversible Recyclization Mechanism Source: Antimicrobial Agents and Chemotherapy (2013) URL:[7][Link]

  • Investigations on recyclisation and hydrolysis in avibactam mediated serine β-lactamase inhibition Source: Organic & Biomolecular Chemistry (2016) URL:[Link]

Sources

Exploratory

The Diazabicyclooctane (DBO) Core: A Technical Deep Dive into Avibactam

Executive Summary: The Recyclization Paradigm The development of Avibactam marked a fundamental departure from the "suicide inhibitor" mechanism that defined the -lactamase inhibitor (BLI) landscape for thirty years. Unl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Recyclization Paradigm

The development of Avibactam marked a fundamental departure from the "suicide inhibitor" mechanism that defined the


-lactamase inhibitor (BLI) landscape for thirty years. Unlike clavulanic acid or tazobactam, which permanently inactivate enzymes via fragmentation, Avibactam utilizes a diazabicyclooctane (DBO)  core to achieve reversible, covalent inhibition.

This guide dissects the [3.2.1]-diazabicyclooctane scaffold, focusing on its unique capacity for recyclization —a chemical maneuver that allows the inhibitor to regenerate itself after deacylation, maintaining a high effective concentration at the target site. This document provides the structural, mechanistic, and synthetic intelligence required for researchers exploring next-generation DBO derivatives.

Structural Anatomy: The [3.2.1] Mimicry

The efficacy of Avibactam relies on its ability to mimic the transition state of


-lactam hydrolysis while lacking the reactive 

-lactam ring itself.
Core Architecture

The scaffold is a rigid 1,6-diazabicyclo[3.2.1]octan-7-one .

  • Stereochemistry: The clinical agent is the

    
     enantiomer.[1] This configuration is thermodynamically essential for the "chair" conformation required to position the warhead in the oxyanion hole.
    
  • The Warhead (C7 Carbonyl): Unlike penicillin, where the strain of the 4-membered ring drives reactivity, the DBO ring is less strained. Reactivity is driven by the electron-withdrawing N6-sulfate and the inherent geometry of the urea bridge.

  • N6-Sulfate Group: This is the critical electrostatic anchor. It mimics the C3/C4 carboxylate found in penicillins and cephalosporins, forming high-affinity salt bridges with conserved residues (e.g., Ser130, Arg244 in Class A enzymes).

Comparative Topology
Feature

-Lactam Core (e.g., Penicillin)
DBO Core (Avibactam)
Electrophile Endocyclic Amide (C=O)Exocyclic Urea (C=O)
Ring Strain High (>25 kcal/mol)Moderate
Leaving Group C-N Bond FissionN-O Bond Fission (reversible)
Mechanism Acylation

Fragmentation
Acylation

Recyclization

Mechanistic Enzymology: The Recyclization Cycle

The defining feature of the DBO core is its resistance to hydrolysis. Upon acylation of the catalytic serine, the DBO ring opens. However, unlike


-lactams which allow water to hydrolyze the ester bond, the DBO molecule remains tethered. The amine generated upon ring opening is positioned perfectly to re-attack the carbonyl, reforming the ring and regenerating the inhibitor.
Pathway Visualization

The following diagram illustrates the kinetic competition between hydrolysis (deactivation) and recyclization (regeneration).

AvibactamMechanism E Free Enzyme (E) EI Non-Covalent Complex (E:I) E->EI Binding (K_d) I Avibactam (I) EI->E Ec Acyl-Enzyme (Carbamoylation) [Ring Open] EI->Ec Acylation (k_2) Nucleophilic Attack Ec->EI Recyclization (k_-2) Ring Closure P Hydrolyzed Product (Inactive) Ec->P Hydrolysis (k_3) Very Slow P->E Release

Figure 1: The Avibactam Catalytic Cycle. Note the dominance of the Recyclization (


) pathway over Hydrolysis (

), distinguishing DBOs from traditional inhibitors.
Kinetic Validation

The "slow off-rate" is the clinical differentiator.

  • 
     (Deacylation):  Approximately 
    
    
    
    for TEM-1
    
    
    -lactamase.[2][3][4]
  • Residence Time:

    
    .
    
  • Implication: One molecule of Avibactam can inhibit multiple enzyme molecules over time, or repeatedly inhibit the same molecule, creating a "pharmacokinetic buffer."

Synthetic Pathways: Constructing the Core

Synthesizing the [3.2.1] core requires precise stereocontrol. The "Wockhardt" optimized route is preferred over the original NXL-104 route due to higher yields and scalability.

Critical Protocol: Urea Cyclization

The formation of the urea bridge is the step that locks the DBO core.

Reagents:

  • Precursor:

    
    -5-((benzyloxy)amino)piperidine-2-carboxylate.[5]
    
  • Carbonyl Source: Triphosgene (solid, safer than phosgene gas).

  • Base: Diisopropylethylamine (DIPEA).

Step-by-Step Methodology:

  • Preparation: Dissolve the piperidine precursor (1.0 eq) in anhydrous DCM at 0°C under Argon.

  • Activation: Add DIPEA (3.0 eq) followed by slow addition of Triphosgene (0.4 eq) dissolved in DCM. Critical: Maintain temperature < 5°C to prevent polymerization.

  • Cyclization: Allow the reaction to warm to room temperature over 2 hours. The intramolecular amine attacks the activated carbonyl, closing the [3.2.1] bridge.

  • Validation: Monitor by LC-MS. The target mass corresponds to the urea-closed species (M+H).

  • Deprotection/Sulfation: The benzyl group is removed via hydrogenolysis (

    
    ), followed immediately by sulfation using 
    
    
    
    complex to yield the final Avibactam salt.
Synthetic Workflow Diagram

SynthesisFlow Start L-Pyroglutamic Acid (Chiral Starter) Step1 Ring Expansion to Piperidine Derivative Start->Step1 Step2 Introduction of N-Benzyloxyamine (C5) Step1->Step2 Step3 Urea Cyclization (Triphosgene) Step2->Step3 Step4 Hydrogenolysis (Bn Deprotection) Step3->Step4 Step5 N-Sulfation (SO3-NMe3) Step4->Step5 Final Avibactam Sodium (2S, 5R) Step5->Final

Figure 2: Strategic assembly of the DBO core, highlighting the critical urea cyclization step.

Experimental Protocols: Kinetic Characterization

To validate the DBO mechanism in a new derivative, you must measure the off-rate (


) . A standard 

is insufficient because it does not capture the reversibility.
Protocol: Determination of (Jump Dilution Method)

Objective: Measure the rate at which the inhibitor dissociates from the enzyme (recyclization rate).

Materials:

  • Enzyme: Purified TEM-1 or KPC-2 (100 nM stock).

  • Reporter Substrate: Nitrocefin (

    
    ).
    
  • Inhibitor: Avibactam (or derivative).[1][2][4][6][7][8][9][10][11][12][13]

  • Buffer: 50 mM HEPES, pH 7.5, 0.1 mg/mL BSA.

Procedure:

  • Incubation (E:I Formation): Mix Enzyme (1

    
    ) and Inhibitor (5 
    
    
    
    , 5x excess) in a small volume (e.g., 10
    
    
    ). Incubate for 30 minutes to ensure full acylation (formation of the carbamoyl-enzyme).
  • Jump Dilution: Rapidly dilute the mixture 1:1000 into a cuvette containing the Reporter Substrate (Nitrocefin) in buffer. Final Enzyme concentration is 1 nM; Inhibitor concentration is 5 nM (below

    
    ).
    
  • Measurement: Immediately monitor absorbance at 482 nm (Nitrocefin hydrolysis) for 60 minutes.

  • Analysis:

    • The recovery of enzymatic activity follows a first-order exponential process.

    • Fit the progress curve to the equation:

      
      .
      
    • Self-Check: If the curve is linear immediately, the inhibitor has dissociated too fast (poor DBO mimic). If the curve remains flat, the inhibition is irreversible (like Clavulanate). A slow, exponential recovery confirms the DBO mechanism.

Structure-Activity Relationships (SAR)[14]

Modifications to the core must preserve the delicate electronic balance that permits recyclization.

PositionModificationEffect on ActivityMechanistic Reason
N6-Sulfate RemovalAbolished Loss of electrostatic anchoring in the oxyanion hole.
N6-Sulfate PhosphateReducedWeaker binding affinity compared to sulfate.
C2-Amide EsterReducedHydrolytic instability of the inhibitor itself.
C2-Amide AlkylVariableSteric clashes with Asn132/Asn170 in the enzyme active site.

Key Insight: The primary amide at C2 is not just a handle; it participates in a hydrogen bond network (often with Asn132) that orients the molecule. Bulky substituents here often reduce potency against Class C (AmpC) enzymes.

References

  • Ehmann, D. E., et al. (2012). "Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor."[3][8][10][13] Proceedings of the National Academy of Sciences.

  • Coleman, K. (2011). "Diazabicyclooctanes (DBOs): a potent new class of non-β-lactam β-lactamase inhibitors." Current Opinion in Microbiology.

  • Lahiri, S. D., et al. (2013). "Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance." Antimicrobial Agents and Chemotherapy.[3][14][15][16]

  • Lagacé-Wiens, P., et al. (2014). "Avibactam: A review of its pharmacology and efficacy." Core Evidence.

Sources

Foundational

Technical Guide: Avibactam Sodium Hydrate Activity Against Ambler Class A, C, and D Enzymes

Executive Summary Molecule: Avibactam Sodium Hydrate (NXL-104) Class: Diazabicyclooctane (DBO) non- -lactam -lactamase inhibitor. Primary Application: Restoration of cephalosporin/monobactam activity against multidrug-re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Molecule: Avibactam Sodium Hydrate (NXL-104) Class: Diazabicyclooctane (DBO) non-


-lactam 

-lactamase inhibitor. Primary Application: Restoration of cephalosporin/monobactam activity against multidrug-resistant (MDR) Gram-negative bacteria.

This technical guide provides a rigorous analysis of the mechanistic and kinetic profile of avibactam sodium hydrate. Unlike traditional


-lactam-based inhibitors (e.g., clavulanate, tazobactam) that function as "suicide substrates," avibactam utilizes a reversible covalent inhibition  mechanism. This guide details its interaction with Ambler Class A, C, and D serine 

-lactamases, supported by kinetic data and validated experimental protocols for researchers in antimicrobial discovery.

Reagent Profile & Chemical Basis

Avibactam sodium hydrate is the stable salt form used in experimental formulations. Upon dissolution in aqueous buffers, it dissociates to release the active avibactam anion.

  • IUPAC Name: Sodium [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate hydrate.[1]

  • Structural Significance: The diazabicyclooctane (DBO) scaffold lacks the unstable

    
    -lactam ring. Instead, it positions a reactive urea center that mimics the transition state of 
    
    
    
    -lactam hydrolysis, allowing for high-affinity binding to the oxyanion hole of the enzyme.

Mechanistic Profiling: The Recyclization Pathway

The defining feature of avibactam is its ability to inhibit serine


-lactamases without being hydrolyzed. This is a thermodynamic trap, not a metabolic dead-end.
The Kinetic Pathway
  • Non-Covalent Binding (

    
    ):  Avibactam enters the active site; the sulfate group interacts with conserved residues (e.g., Asn132 in Class A), mimicking the C3/C4 carboxylate of 
    
    
    
    -lactams.
  • Acylation (

    
    ):  The active site serine (Ser70) attacks the carbonyl carbon of the urea. The DBO ring opens, forming a stable carbamoyl-enzyme complex.
    
  • Recyclization (

    
    ):  Unlike acyl-enzyme complexes formed by 
    
    
    
    -lactams (which hydrolyze via water attack), the avibactam complex is resistant to hydrolysis. Instead, the ring reforms (recyclizes), releasing the intact inhibitor back into solution to inhibit another enzyme molecule.
Mechanism Visualization

The following diagram illustrates the reversible covalent cycle, contrasting it with the hydrolytic pathway of substrates.

AvibactamMechanism Free Free Enzyme (E) + Avibactam (I) Complex Michaelis Complex (E:I) Free->Complex k1 (Binding) Complex->Free k-1 Acyl Covalent Acyl-Enzyme (Ring Open) Complex->Acyl k2 (Acylation) Ring Opening Recycled Recycled Inhibitor (Ring Closed) Acyl->Recycled k-2 (Deacylation) Recyclization Hydrolysis Hydrolysis Product (Inactive) Acyl->Hydrolysis k3 (Very Slow/Negligible) Recycled->Free Release

Figure 1: The reversible covalent inhibition cycle of avibactam. Note the dominance of recyclization (


) over hydrolysis (

).

Spectrum of Activity: Ambler Class Analysis

Avibactam's potency varies across classes due to subtle differences in the active site architecture, specifically the positioning of the deacylating water molecule and general base residues (e.g., Glu166 in Class A).

Class A (KPC, CTX-M, TEM, SHV)[2]
  • Activity: Excellent.

  • Mechanism: Avibactam forms a highly stable carbamoyl complex. In KPC-2, a slow fragmentation pathway has been observed, but the inhibition remains clinically robust.

  • Key Metric: High acylation efficiency (

    
    ) and very slow off-rates.
    
Class C (AmpC)[2][3][4]
  • Activity: Excellent.

  • Differentiation: Avibactam is a potent inhibitor of both plasmid-mediated (e.g., CMY, DHA) and chromosomal (e.g., P. aeruginosa, Enterobacter spp.) AmpC enzymes.[2][3][4][5][6][7][8] This is a critical advantage over clavulanate, which induces AmpC production but fails to inhibit it effectively.

Class D (OXA)[2]
  • Activity: Variable.

  • Susceptible: OXA-48 (carbapenemase) is well-inhibited.

  • Resistant: OXA-10 and similar narrow-spectrum oxacillinases show poor inhibition due to steric clashes preventing efficient carbamylation.

Quantitative Kinetic Profile

The table below summarizes consensus kinetic parameters derived from spectrophotometric assays.

Enzyme ClassSpecific Enzyme

(

)

(off-rate)
Clinical Relevance
Class A CTX-M-15

40 minMajor ESBL target; restored ceftazidime activity.
Class A KPC-2

82 minCritical carbapenemase target.
Class C AmpC (P. aerug)

6 minOvercomes intrinsic resistance in Pseudomonas.
Class D OXA-48

> 24 hrsKey differentiator; inhibits this specific carbapenemase.
Class D OXA-10

N/APoor activity; intrinsic resistance.

Experimental Protocols

Protocol 1: Determination of Acylation Efficiency ( )

Objective: Measure the second-order rate constant for inactivation. Method: Reporter Substrate Assay (Competition Kinetics).

Reagents:

  • Buffer: 50 mM HEPES, pH 7.5, 0.1 mg/mL BSA (to prevent enzyme adsorption).

  • Reporter Substrate: Nitrocefin (

    
    , 
    
    
    
    ) or Centa (
    
    
    ).
  • Enzyme: Purified

    
    -lactamase (final conc. 1–5 nM).
    
  • Inhibitor: Avibactam sodium hydrate (vary conc. 0.1

    
     to 50 
    
    
    
    ).

Workflow:

  • Pre-incubation: None required for

    
     method, but reaction is initiated by adding enzyme to the Substrate/Inhibitor mix.
    
  • Detection: Monitor absorbance at 482 nm (Nitrocefin) continuously for 5–10 minutes at 25°C or 37°C.

  • Analysis:

    • The reaction curves will show a time-dependent decrease in velocity (bending over) as the enzyme becomes acylated.

    • Fit data to the equation:

      
      .
      
    • Plot

      
       vs. [I]. The slope of the line (at low [I]) approximates 
      
      
      
      .
Protocol 2: MIC Broth Microdilution (Synergy Assay)

Objective: Assess cellular potency in combination with a partner


-lactam (e.g., Ceftazidime).

Workflow Diagram:

MICProtocol Prep 1. Inoculum Prep (0.5 McFarland in Saline) Dilution 2. Dilution (1:100 into CAMHB) Prep->Dilution Standardization Plate 3. Plate Setup (96-well) Fixed Avibactam (4 µg/mL) + Serial Dilution of Ceftazidime Dilution->Plate 5 x 10^5 CFU/mL final Incubate 4. Incubation 16-20 hrs @ 35°C Plate->Incubate Sealed Read 5. Read MIC Lowest conc. with no visible growth Incubate->Read Visual/OD600

Figure 2: Standard CLSI broth microdilution workflow for assessing Avibactam synergy.

Critical Note on Fixed Concentration: Unlike standard MICs where the drug is diluted, synergy assays typically hold the inhibitor constant (e.g., Avibactam at 4 mg/L) while diluting the partner antibiotic. This mimics the pharmacokinetic exposure in patients.

Resistance Mechanisms

While avibactam is robust, resistance can emerge via specific mutations:

  • KPC

    
    -loop Mutations:  Amino acid substitutions in the 
    
    
    
    -loop (e.g., D179Y) of KPC-2 can destabilize avibactam binding, though this often comes at the cost of carbapenem hydrolytic efficiency (the "see-saw" effect).
  • Permeability/Efflux: Overexpression of MexAB-OprM in P. aeruginosa can increase the MIC of the Ceftazidime-Avibactam combination, independent of the enzyme kinetics.

  • Metallo-ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -lactamases (MBLs):  Avibactam is inactive  against Class B enzymes (NDM, VIM, IMP). It must be paired with Aztreonam to treat MBL producers.[2]
    

References

  • Mechanism of proton transfer in class A β-lactamase catalysis and inhibition by avibactam. PNAS. (2020).[9][10][11]

  • Structural Insight into Potent Broad-Spectrum Inhibition with Reversible Recyclization Mechanism: Avibactam in Complex with CTX-M-15 and Pseudomonas aeruginosa AmpC β-Lactamases. Antimicrobial Agents and Chemotherapy.[12] (2013).[12][5]

  • Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases. Journal of Biological Chemistry. (2013).[12][5]

  • Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor. Antimicrobial Agents and Chemotherapy.[3][7][8][13] (2011).[2]

  • Interactions between Avibactam and Ceftazidime-Hydrolyzing Class D β-Lactamases. Antibiotics.[9][6][7] (2020).[9][10][11]

Sources

Exploratory

Technical Guide: In-Vitro Antibacterial Spectrum of Avibactam Sodium Hydrate Combinations

Executive Summary: The Diazabicyclooctane (DBO) Paradigm Avibactam sodium hydrate represents a structural departure from legacy beta-lactamase inhibitors (BLIs) like clavulanate or tazobactam. As a diazabicyclooctane (DB...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Diazabicyclooctane (DBO) Paradigm

Avibactam sodium hydrate represents a structural departure from legacy beta-lactamase inhibitors (BLIs) like clavulanate or tazobactam. As a diazabicyclooctane (DBO) non-beta-lactam inhibitor, it does not rely on a beta-lactam ring to act as a "suicide substrate." Instead, it employs a reversible covalent mechanism that allows for the inhibition of enzymes without being hydrolyzed itself.

This guide details the in-vitro spectrum, mechanistic causality, and rigorous experimental protocols for evaluating Avibactam sodium hydrate in combination with partner cephalosporins (Ceftazidime) and monobactams (Aztreonam).

Critical Preparation Note: The "Hydrate" Factor

Researchers often overlook the stoichiometry of the raw material. Avibactam sodium hydrate (C7H10N3O6S·Na·H2O) has a molecular weight of approximately 305.24 g/mol , whereas the anhydrous sodium salt is 287.23 g/mol .

  • Protocol Impact: When preparing stock solutions for MIC testing, you must correct for the water and sodium content to ensure the final concentration reflects the active moiety (Avibactam free acid) . Failure to apply this correction factor will result in under-dosing the inhibitor, leading to artificially elevated MIC values.

Mechanistic Foundation: Reversible Acylation

Unlike first-generation inhibitors that are permanently inactivated after binding, Avibactam functions through a reversible cycle. This "recycling" capability is what grants it extended potency against Class A (KPC, ESBLs), Class C (AmpC), and specific Class D (OXA-48) enzymes.

Mechanism of Action[1][2]
  • Entry: Avibactam enters the periplasm via OmpF/OmpC porins.

  • Acylation: The nucleophilic serine of the beta-lactamase attacks the amide carbonyl of Avibactam, opening the DBO ring.

  • Inhibition: This forms a stable carbamoyl-enzyme complex, preventing the enzyme from hydrolyzing the partner antibiotic.

  • Recyclization (Deacylation): Unlike beta-lactams, the Avibactam ring can reform and release intact, ready to inhibit another enzyme molecule.

AvibactamMechanism Enzyme Active Beta-Lactamase (Serine Nucleophile) Complex Covalent Acyl-Enzyme Complex (Ring Open) Enzyme->Complex Nucleophilic Attack Avi Avibactam (Intact DBO Ring) Avi->Complex Binding Complex->Enzyme Recyclization (Slow Off-Rate) Complex->Avi Release Intact Hydrolysis Hydrolysis (Enzyme Destroyed) Complex->Hydrolysis Rare Event

Figure 1: The reversible acylation cycle of Avibactam, contrasting with the irreversible suicide inhibition of legacy BLIs.

In-Vitro Spectrum of Activity[1][3][4][5][6]

The utility of Avibactam is defined by its partner. It has no intrinsic antibacterial activity at clinically relevant concentrations; its sole role is to protect the partner beta-lactam.

The Activity Matrix

The following table summarizes the spectrum when Avibactam is combined with Ceftazidime (CZA) versus Aztreonam (ATM-AVI).

Target Pathogen / EnzymeEnzyme ClassCeftazidime-Avibactam (CZA)Aztreonam-Avibactam (ATM-AVI)
ESBL Producers (TEM, SHV, CTX-M)AHigh Activity (MIC ≤ 8/4)High Activity
KPC Producers (K. pneumoniae)AHigh Activity High Activity
AmpC Producers (Enterobacter, Citrobacter)CHigh Activity High Activity
OXA-48 Producers (K. pneumoniae)DHigh Activity High Activity
MBL Producers (NDM, VIM, IMP)BResistant (No Inhibition)High Activity (Synergistic)
Pseudomonas aeruginosa (MDR)-Variable (Active vs AmpC/OprD mutants)Variable
Acinetobacter baumannii D (OXA-23/24)Resistant Resistant
The Metallo-Beta-Lactamase (MBL) Solution

Ceftazidime-Avibactam (CZA) is the gold standard for KPC and OXA-48, but it fails against MBLs (Class B) because Avibactam cannot bind the zinc-active site.

Aztreonam-Avibactam (ATM-AVI) is the strategic workaround:

  • Causality: Aztreonam is intrinsically stable to hydrolysis by MBLs. However, MBL-producing strains almost always co-produce ESBLs, AmpC, or KPC enzymes, which do hydrolyze Aztreonam.

  • Solution: Avibactam inhibits the co-produced Serine Beta-Lactamases (ESBL/AmpC/KPC), leaving Aztreonam free to survive the MBLs.

Experimental Protocols: Validated Workflows

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), follow these CLSI-aligned protocols.

Stock Solution Preparation[7]
  • Calculate Potency: Use the Certificate of Analysis (CoA) to determine the potency (

    
    ) of the Avibactam free acid.
    
    
    
    
    • Note: If potency is not provided, derive it from the molecular weight ratio of Free Acid (265.24) to Sodium Hydrate (~305.24).

  • Solvent: Dissolve Avibactam Sodium Hydrate in sterile distilled water or Phosphate Buffered Saline (PBS). Solubility is >10 mg/mL.[1]

  • Storage: Aliquot and store at -80°C. Stable for 6 months. Do not refreeze.

Broth Microdilution (BMD) - Fixed Concentration Method

The CLSI M100 standard mandates testing Ceftazidime with a fixed concentration of Avibactam, not a fixed ratio.

  • Avibactam Concentration: Fixed at 4 µg/mL in all wells.

  • Ceftazidime Concentration: Doubling dilutions (e.g., 0.03 to 128 µg/mL).

Workflow:

  • Prepare 2x Mueller-Hinton Broth (MHB) containing 8 µg/mL Avibactam.

  • Prepare 2x Ceftazidime dilution series.

  • Combine 50 µL of 2x MHB+Avi with 50 µL of 2x Ceftazidime in the 96-well plate.

    • Result: Final Avibactam = 4 µg/mL; Final Ceftazidime = 1x series.

  • Inoculate with 5x10^5 CFU/mL bacterial suspension.

  • Incubate 16-20h at 35°C.

Synergy Testing for MBLs (Disk Approximation)

For labs without access to pure Aztreonam-Avibactam powder, use this screening method:

  • Inoculate an MHA plate with the MBL-producing isolate (e.g., NDM-1).

  • Place a Ceftazidime-Avibactam (CZA) disk and an Aztreonam (ATM) disk 20 mm apart (center-to-center).

  • Interpretation: A "ghost zone" or distortion of the Aztreonam inhibition zone towards the CZA disk indicates synergy. The Avibactam diffusing from the CZA disk protects the Aztreonam.

Workflow Start Isolate Identification (MALDI-TOF / PCR) Decision Carbapenem Resistant? Start->Decision BranchA Serine Carbapenemase (KPC, OXA-48) Decision->BranchA Class A/D BranchB Metallo-Beta-Lactamase (NDM, VIM, IMP) Decision->BranchB Class B TestA Test Ceftazidime-Avibactam (BMD: Fixed 4 µg/mL Avi) BranchA->TestA TestB Test Aztreonam + Avibactam (Synergy / Checkerboard) BranchB->TestB ResultA Susceptible if MIC ≤ 8/4 µg/mL TestA->ResultA ResultB Susceptible if Synergy Observed TestB->ResultB

Figure 2: Decision workflow for selecting the appropriate Avibactam combination based on carbapenemase classification.

Resistance Considerations

While Avibactam is potent, resistance is an emerging reality in drug development.

  • KPC-3 Mutations: Specific mutations in the KPC omega-loop (e.g., D179Y ) enhance the enzyme's affinity for Ceftazidime while reducing Avibactam binding. These strains test Resistant to CZA but often regain susceptibility to Meropenem.

  • Permeability: In P. aeruginosa, loss of OprD combined with upregulated efflux (MexAB-OprM) can raise MICs above the breakpoint (≥16/4 µg/mL) even in the presence of Avibactam.

References

  • Ehmann, D. E., et al. (2012). "Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor."[1][2] Proceedings of the National Academy of Sciences, 109(39), 11663-11668.

  • Clinical and Laboratory Standards Institute (CLSI). (2024). "M100: Performance Standards for Antimicrobial Susceptibility Testing." 34th Edition.

  • Zasowski, E. J., et al. (2015). "The Beta-Lactamases: A Comprehensive Review for the Clinician." Pharmacotherapy, 35(10), 967-994.

  • Falconer, K. E., et al. (2021). "In Vitro Activity of Aztreonam-Avibactam against Enterobacterales and Pseudomonas aeruginosa." Antimicrobial Agents and Chemotherapy, 65(5).

  • FDA Prescribing Information. (2019). "AVYCAZ (ceftazidime and avibactam) for injection."[3]

Sources

Foundational

Mechanistic Profiling of Avibactam Sodium Hydrate: A Technical Guide for Resistance Characterization

Executive Summary This technical guide provides a rigorous framework for utilizing Avibactam Sodium Hydrate (NXL-104) in the study of bacterial resistance mechanisms. Unlike legacy -lactam-based inhibitors (e.g., clavula...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous framework for utilizing Avibactam Sodium Hydrate (NXL-104) in the study of bacterial resistance mechanisms. Unlike legacy


-lactam-based inhibitors (e.g., clavulanate, tazobactam) that function as "suicide substrates," avibactam utilizes a diazabicyclooctane (DBO) scaffold to function as a reversible covalent inhibitor . This distinction is critical for experimental design, particularly when investigating the kinetics of enzyme inhibition and the evolution of resistance in Enterobacterales and Pseudomonas aeruginosa.

This document details the physicochemical properties, mechanistic basis, and validated protocols for deploying avibactam as a chemical probe to distinguish between serine carbapenemases (Class A/D) and metallo-


-lactamases (Class B), and to characterize emerging resistance phenotypes.

Part 1: Mechanistic Foundation

The Diazabicyclooctane (DBO) Paradigm

The efficacy of avibactam stems from its thermodynamic reversibility. Upon binding to the active site serine of a


-lactamase, the DBO ring opens to form a covalent carbamyl-enzyme complex. Crucially, this complex is resistant to hydrolysis. Instead of being degraded (turnover), the reaction reverses: the ring recyclizes, regenerating the intact avibactam molecule, which can then inhibit additional enzyme molecules.[1][2][3][4]

Target Spectrum:

  • Class A (Serine Penicillinases/Carbapenemases): High potency against KPC, CTX-M, TEM, SHV.

  • Class C (Cephalosporinases): Potent inhibition of AmpC (chromosomal and plasmid-mediated).[5]

  • Class D (Oxacillinases): Active against specific variants like OXA-48; limited activity against Acinetobacter OXA-carbapenemases (e.g., OXA-23).

  • Class B (Metallo-

    
    -lactamases): Inactive.  Avibactam does not chelate zinc or inhibit MBLs (NDM, VIM, IMP).
    
Visualization: The Reversible Covalent Cycle

The following diagram illustrates the kinetic distinction between avibactam's reversible cycling and the irreversible hydrolysis path of traditional substrates.

AvibactamMechanism Free Free Enzyme (E) + Intact Avibactam (I) Complex Non-Covalent Michaelis Complex (E:I) Free->Complex Binding (k1) Complex->Free Dissociation (k-1) Acyl Covalent Carbamyl-Enzyme Complex->Acyl Acylation (k2) (Ring Opening) Acyl->Complex Recyclization (k-2) (Ring Closure) Hydrolysis Hydrolysis Product (Inactive Inhibitor) Acyl->Hydrolysis Hydrolysis (k3) (Negligible for Avibactam)

Caption: Kinetic pathway of Avibactam inhibition. Note the dominant reversible recyclization pathway (blue dashed line) versus the negligible hydrolysis pathway typical of suicide inhibitors.

Part 2: Experimental Design Strategy

Differentiating Resistance Mechanisms

Avibactam is an essential tool for "gap analysis" in resistance profiling. By comparing MICs of a partner


-lactam (e.g., Ceftazidime) with and without Avibactam, researchers can infer the underlying resistance mechanism.
PhenotypeCeftazidime (CAZ) MICCAZ + Avibactam MICProbable Mechanism
ESBL / AmpC High (> 8 mg/L)Low (≤ 4 mg/L)Serine

-lactamase (CTX-M, SHV, AmpC).
KPC / OXA-48 High (> 8 mg/L)Low (≤ 4 mg/L)Serine Carbapenemase.
MBL (NDM/VIM) High (> 8 mg/L)High (> 8 mg/L)Metallo-

-lactamase (Class B).
Porin Loss + Efflux HighIntermediate/HighNon-enzymatic resistance (often seen in P. aeruginosa).
KPC Variant HighHighSpecific KPC mutations (e.g., D179Y) conferring avibactam resistance.
The "KPC Variant" Trap

A critical phenomenon in drug development is the emergence of KPC variants (e.g., KPC-3 variants with D179Y substitutions) that confer resistance to Ceftazidime-Avibactam. These mutations alter the active site to prevent avibactam binding or trap it, but often restore susceptibility to Meropenem by destabilizing the enzyme's ability to hydrolyze carbapenems.

  • Experimental Tip: If an isolate is CAZ-AVI Resistant but Meropenem Susceptible, sequence blaKPC immediately.

Part 3: Core Protocols

Protocol A: Preparation of Avibactam Sodium Hydrate Stock

Safety Note: Avibactam is a potent inhibitor. Handle with PPE. Solubility: Soluble in water (>50 mg/mL) and DMSO. Water is preferred for biological compatibility.

  • Calculation:

    • Molecular Weight (Avibactam Sodium): ~287.23 g/mol .

    • Target Stock Concentration: 10 mg/mL (10,000 mg/L).

    • Note: Adjust for purity and water content (hydrate form) listed on the CoA.

    • Formula:

      
      
      
  • Dissolution:

    • Weigh powder into a sterile polypropylene tube.

    • Add sterile distilled water (or PBS pH 7.2) to volume.

    • Vortex gently until fully dissolved (solution should be clear/colorless).

  • Sterilization:

    • Filter through a 0.22

      
      m PES membrane (Low protein binding).
      
  • Storage:

    • Aliquot into small volumes (e.g., 100

      
      L) to avoid freeze-thaw cycles.
      
    • Store at -80°C (Stable for >6 months). Store at -20°C for up to 1 month.

Protocol B: Fixed-Concentration MIC Determination

The CLSI and EUCAST standard for avibactam testing utilizes a fixed concentration of the inhibitor while titrating the partner antibiotic.

Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Ceftazidime (CAZ) serial dilutions (0.06 – 128 mg/L).

  • Avibactam stock (prepared above).[6][7][8]

Workflow:

  • Prepare Plates: In a 96-well plate, dispense CAZ serial dilutions (50

    
    L) across columns 1-11.
    
  • Add Avibactam: Add Avibactam to all wells to achieve a final fixed concentration of 4 mg/L .

    • Calculation: If adding 25

      
      L of Avibactam solution to a final 100 
      
      
      
      L well volume, the working solution must be 16 mg/L (4x).
  • Inoculum: Prepare bacterial suspension to 0.5 McFarland. Dilute 1:100 in CAMHB. Add 50

    
    L to wells (Final inoculum: 
    
    
    
    CFU/mL).
  • Incubation: 35°C ± 2°C for 16-20 hours.

  • Readout: The MIC is the lowest concentration of CAZ that inhibits visible growth in the presence of 4 mg/L Avibactam.

Protocol C: Double-Disc Synergy Test (DDST) for MBL Detection

This protocol differentiates MBLs (Avibactam resistant) from Serine Carbapenemases.

  • Lawn Preparation: Swab a Mueller-Hinton Agar plate with a 0.5 McFarland suspension of the test isolate.

  • Disc Placement:

    • Place a Ceftazidime-Avibactam (CZA) disc.[9][10]

    • Place an Aztreonam (ATM) disc 20 mm away (center-to-center).[10]

    • Rationale: MBLs hydrolyze CZA but cannot hydrolyze Aztreonam. However, MBL producers often co-express ESBLs/AmpC that hydrolyze Aztreonam.

  • Interpretation:

    • Synergy (Ghost Zone): If the zone of inhibition around the Aztreonam disc expands towards the CZA disc, the isolate likely produces an MBL. Avibactam (diffusing from the CZA disc) inhibits the co-expressed ESBL/AmpC, allowing Aztreonam to kill the MBL-producing bacteria.

Part 4: Resistance Characterization Workflow

The following decision tree outlines the logical flow for characterizing a Gram-negative isolate exhibiting


-lactam resistance.

ResistanceWorkflow Start Isolate: Carbapenem Resistant (CR) Test1 Test 1: Ceftazidime-Avibactam (CZA) MIC Start->Test1 ResultS Susceptible (≤ 8/4 mg/L) Test1->ResultS MIC Low ResultR Resistant (> 8/4 mg/L) Test1->ResultR MIC High Mech1 Mechanism: KPC, OXA-48, ESBL, or AmpC ResultS->Mech1 Test2 Test 2: EDTA Synergy / Aztreonam + Avibactam ResultR->Test2 SynergyPos Synergy Positive Test2->SynergyPos MBL Detected SynergyNeg Synergy Negative Test2->SynergyNeg No MBL MechMBL Mechanism: Metallo-β-lactamase (NDM, VIM, IMP) SynergyPos->MechMBL MechNonMBL Mechanism: Porin Loss + Efflux or KPC Variant (D179Y) SynergyNeg->MechNonMBL

Caption: Logical workflow for classifying carbapenem-resistant isolates using Avibactam as a diagnostic probe.

References

  • Ehmann, D. E., et al. (2012). Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor.[11] Proceedings of the National Academy of Sciences, 109(29), 11663–11668.

  • Lagacé-Wiens, P., et al. (2014). Avibactam: A review of its mechanism of action, in vitro activity, pharmacokinetics, and clinical efficacy. Core Evidence, 9, 13–25.

  • Clinical and Laboratory Standards Institute (CLSI). (2024). Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition. CLSI supplement M100.

  • Shields, R. K., et al. (2017). Emergence of Ceftazidime-Avibactam Resistance Due to Plasmid-Borne blaKPC-3 Mutations during Treatment of Carbapenem-Resistant Klebsiella pneumoniae Infections. Antimicrobial Agents and Chemotherapy, 61(3).

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Breakpoint tables for interpretation of MICs and zone diameters. Version 15.0.

Sources

Protocols & Analytical Methods

Method

Technical Guide: Avibactam Sodium Hydrate Experimental Protocols

Abstract This technical guide provides a rigorous experimental framework for the handling and application of Avibactam sodium hydrate (NXL-104), a diazabicyclooctane (DBO) non-beta-lactam beta-lactamase inhibitor. Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a rigorous experimental framework for the handling and application of Avibactam sodium hydrate (NXL-104), a diazabicyclooctane (DBO) non-beta-lactam beta-lactamase inhibitor. Unlike traditional suicide inhibitors (e.g., clavulanic acid), Avibactam utilizes a reversible covalent mechanism to inhibit Ambler Class A, Class C, and specific Class D enzymes.[1][2][3] This document details protocols for material handling, Minimum Inhibitory Concentration (MIC) determination according to CLSI standards, and enzyme inhibition kinetics, designed to ensure reproducibility in drug development workflows.

Part 1: Material Science & Handling

Physicochemical Properties

Avibactam is most commonly supplied as a sodium salt .[4][5] Researchers must distinguish between the anhydrous sodium salt and the sodium hydrate forms (monohydrate or dihydrate) to ensure accurate molar dosing.

ParameterAvibactam Sodium (Anhydrous)Avibactam Sodium Hydrate (Example)
CAS Registry 1192491-61-42938989-90-1 (General Hydrate)
Molecular Formula


Molecular Weight ~287.23 g/mol ~305.24 g/mol (Monohydrate approx.)[6]
Solubility Water (>10 mg/mL), DMSOWater (>10 mg/mL)
Appearance White to off-white crystalline solidCrystalline solid (Forms A, E)
Storage & Reconstitution
  • Solid State: Store at -20°C. The hydrate forms (Form A, Form E) exhibit varying hygroscopicity; keep desicated to prevent uncontrolled moisture uptake which alters weighing accuracy.

  • Stock Solution Preparation:

    • Calculate mass based on the specific Certificate of Analysis (CoA) water content.

    • Dissolve in sterile distilled water or Phosphate Buffered Saline (PBS, pH 7.2).

    • Critical Stability: Aqueous solutions are unstable . Use immediately or aliquot and freeze at -80°C for up to 1 month. Do not store at 4°C for >24 hours due to ring-opening hydrolysis risks.

Part 2: Mechanism of Action (Reversible Acylation)

Avibactam's distinct advantage is its ability to recycle.[1] It covalently acylates the beta-lactamase active site serine but, unlike clavulanate, it does not undergo fragmentation. Instead, it deacylates to regenerate the active inhibitor.[1][3][5]

Diagram 1: Avibactam Inhibition Cycle

AvibactamMechanism Enzyme Free Beta-Lactamase (Active Site Serine) Complex_NC Non-Covalent Michaelis Complex Enzyme->Complex_NC Binding (k1) Avi Avibactam (Free Inhibitor) Avi->Complex_NC Binding (k1) Complex_NC->Enzyme Dissociation (k-1) Complex_NC->Avi Dissociation (k-1) AcylEnzyme Covalent Acyl-Enzyme (Carbamylated Serine) Complex_NC->AcylEnzyme Acylation (k2) Ring Opening AcylEnzyme->Enzyme Recyclization (k-2) (Reversible Deacylation) AcylEnzyme->Avi Recyclization (k-2) (Reversible Deacylation) Hydrolysis Hydrolysis Product (Inactive) AcylEnzyme->Hydrolysis Slow Hydrolysis (k3) (Rare)

Caption: The reversible covalent inhibition cycle of Avibactam. Unlike suicide inhibitors, Avibactam regenerates (k-2) after inhibiting the enzyme.

Part 3: In Vitro Susceptibility Protocols (MIC)

This protocol follows CLSI M100 and M07 guidelines for Broth Microdilution. The standard approach for Avibactam is testing it in combination with a partner beta-lactam (typically Ceftazidime) using a fixed concentration of Avibactam.

Reagents
  • Partner Antibiotic: Ceftazidime pentahydrate.

  • Inhibitor: Avibactam sodium hydrate.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Calcium (20-25 mg/L) and Magnesium (10-12.5 mg/L) levels must be verified.

  • Plates: 96-well round-bottom polystyrene microtiter plates.

Experimental Workflow

Objective: Determine the MIC of Ceftazidime in the presence of 4 µg/mL Avibactam.

  • Preparation of 2X Concentrates:

    • Ceftazidime Series: Prepare a 2X dilution series of Ceftazidime in CAMHB.

      • Range: If testing 0.016–256 µg/mL final, prepare 0.032–512 µg/mL.

    • Avibactam Constant: Prepare a solution of Avibactam at 8 µg/mL in CAMHB (2X the final desired 4 µg/mL).

  • Plate Loading:

    • Add 50 µL of the 8 µg/mL Avibactam solution to all experimental wells.

    • Add 50 µL of the respective 2X Ceftazidime dilutions to the wells.

    • Result: Final volume 100 µL (before inoculum). Final Avibactam = 4 µg/mL.[7] Final Ceftazidime = 1X gradient.

  • Inoculum Prep:

    • Prepare a 0.5 McFarland suspension of the test organism (direct colony suspension method recommended).

    • Dilute 1:100 in CAMHB to achieve ~1 x 10^6 CFU/mL.

  • Inoculation:

    • Add 10 µL of the diluted inoculum to each well.

    • Final Inoculum: ~5 x 10^5 CFU/mL.

    • Note: The slight volume addition (10 µL into 100 µL) is negligible for drug concentration in screening, but for strict CLSI adherence, prepare drugs at 2X concentration in 50 µL and add 50 µL of 1x10^6 CFU/mL inoculum. Recommendation: Use the 50 µL Drug + 50 µL Inoculum method for highest accuracy.

Diagram 2: Fixed-Concentration Broth Microdilution Workflow

MIC_Protocol Stock_Caz Ceftazidime Stock (Variable Conc.) Plate 96-Well Plate (50µL Caz + 50µL Avi) Stock_Caz->Plate Dilution Series Stock_Avi Avibactam Stock (Fixed 8 µg/mL) Stock_Avi->Plate Constant Add Inoculum Bacterial Inoculum (5x10^5 CFU/mL Final) Plate->Inoculum Add Bacteria Incubation Incubation 35 ± 2°C, 16-20h Inoculum->Incubation Read Read MIC (Lowest concentration with no visible growth) Incubation->Read

Caption: Workflow for CLSI-compliant MIC testing using a fixed 4 µg/mL Avibactam concentration.

Quality Control (QC)

Validating the assay requires running specific ATCC strains with defined MIC ranges.

OrganismStrainCeftazidime MIC (µg/mL)Ceftazidime-Avibactam MIC (µg/mL)
K. pneumoniaeATCC 700603 (ESBL+)> 320.5 – 2
E. coliATCC 259220.06 – 0.50.06 – 0.25
P. aeruginosaATCC 278531 – 41 – 4

Part 4: Enzyme Inhibition Kinetics (IC50)

For biochemical characterization against purified beta-lactamases (e.g., KPC-2, AmpC).

Assay Principle

Competition assay between Avibactam and a reporter substrate (Nitrocefin). Avibactam does not hydrolyze Nitrocefin; it prevents the enzyme from hydrolyzing it.

Protocol Steps
  • Buffer: 50 mM Phosphate Buffer (pH 7.0) + 0.1 mg/mL BSA (to prevent enzyme adhesion).

  • Enzyme Prep: Dilute purified beta-lactamase to a concentration that hydrolyzes 100 µM Nitrocefin linearly over 5 minutes (typically 1–10 nM).

  • Inhibitor Pre-incubation:

    • Prepare Avibactam dilutions (e.g., 1 nM to 10 µM).

    • Mix Enzyme + Avibactam.

    • Incubate for 10 minutes at 30°C (Critical: Avibactam is a slow-binding inhibitor; pre-incubation allows acylation equilibrium).

  • Substrate Addition:

    • Add Nitrocefin (Final conc. 100 µM).

  • Detection:

    • Monitor Absorbance at 482 nm (Hydrolysis of Nitrocefin) for 5–10 minutes.

  • Calculation:

    • Plot initial velocity (

      
      ) vs. log[Avibactam].
      
    • Fit to Sigmoidal Dose-Response curve to determine IC50.

Part 5: Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
High MICs in QC Strains Avibactam degradationEnsure stock was fresh or stored at -80°C. Do not reuse thawed aliquots.
Variable MICs Inoculum density errorVerify CFU counts via plating. High inoculum (>5x10^5) creates an "inoculum effect" reducing efficacy.
Precipitation in Wells High concentration / CalciumCheck solubility limits. Ensure CAMHB calcium levels are not excessive (>50 mg/L).
No Inhibition (Metallo-enzymes) Wrong targetAvibactam is inactive against MBLs (NDM, VIM, IMP). Verify strain genotype.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[8] Performance Standards for Antimicrobial Susceptibility Testing; 33rd Edition (M100).[8] CLSI.[7][9][10] [Link]

  • Egelund, E. F., et al. (2011). In vitro activity of novel beta-lactamase inhibitors against multidrug-resistant Gram-negative pathogens.[5] Antimicrobial Agents and Chemotherapy.[1][3][5][9][11] [Link]

  • Lagacé-Wiens, P., et al. (2014). Avibactam: A review of its mechanism of action, in vitro activity, pharmacokinetics, and clinical efficacy. Core Evidence.[2][3][4][5][9][12][13] [Link]

  • Wang, X., et al. (2020). Understanding the Role of Water in Different Solid Forms of Avibactam Sodium. Crystal Growth & Design. [Link]

  • Lahiri, S. D., et al. (2015). Avibactam and Class C Beta-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance.[3] Antimicrobial Agents and Chemotherapy.[1][2][3][5][9][11] [Link]

Sources

Application

Application Note: Avibactam Sodium Hydrate in Microbiology Research

[1] Abstract Avibactam sodium hydrate is a first-in-class non-beta-lactam beta-lactamase inhibitor (BLI) utilizing a diazabicyclooctane (DBO) scaffold. Unlike traditional BLIs (clavulanate, tazobactam), avibactam inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

Avibactam sodium hydrate is a first-in-class non-beta-lactam beta-lactamase inhibitor (BLI) utilizing a diazabicyclooctane (DBO) scaffold. Unlike traditional BLIs (clavulanate, tazobactam), avibactam inhibits enzymes via a reversible, covalent mechanism that does not rely on a beta-lactam ring.[1][2] This guide details the handling, mechanistic basis, and experimental protocols for using Avibactam sodium hydrate to restore beta-lactam susceptibility in multidrug-resistant (MDR) Gram-negative bacteria, specifically targeting Ambler Class A, Class C, and specific Class D (e.g., OXA-48) enzymes.

Mechanistic Basis & Spectrum

The Diazabicyclooctane (DBO) Cycle

The distinct advantage of avibactam is its ability to recycle. Traditional BLIs are "suicide inhibitors" that are permanently inactivated after binding. Avibactam, however, forms a carbamoyl-enzyme complex that is stable against hydrolysis but allows for the reversible release of intact avibactam, enabling it to inhibit additional enzyme molecules.

Key Spectrum Characteristics:

  • Inhibited: ESBLs (TEM, SHV, CTX-M), KPC carbapenemases (Class A), AmpC cephalosporinases (Class C), and OXA-48 (Class D).

  • Not Inhibited: Metallo-beta-lactamases (Class B, e.g., NDM, VIM, IMP). Note: Research often pairs Avibactam with Aztreonam to bypass Class B resistance.

Mechanism of Action Diagram

The following diagram illustrates the reversible acylation pathway unique to DBO inhibitors.

AvibactamMechanism FreeEnzyme Free Beta-Lactamase (Active Serine) Complex Acyl-Enzyme Complex (Covalent Carbamoylation) FreeEnzyme->Complex Acylation (Fast) Avi Avibactam (Intact) Avi->Complex Binding Complex->FreeEnzyme Deacylation/Recycling (Slow, Reversible) Hydrolysis Hydrolysis (Inactive Fragments) Complex->Hydrolysis Degradation (Very Slow)

Figure 1: The Avibactam Recycling Pathway. Unlike suicide inhibitors, the avibactam-enzyme complex predominantly undergoes reversible deacylation, regenerating active avibactam.

Pre-Analytical: Preparation & Handling[3]

Chemical Properties[4]
  • Compound: Avibactam Sodium Hydrate[1]

  • MW (Anhydrous Sodium Salt): ~287.22 g/mol [3][4]

  • Solubility: Highly soluble in water (>100 mg/mL).

  • Stability: Powder is stable at -20°C. Aqueous solutions are labile; prepare fresh daily.

Critical Calculation: Potency Correction

Avibactam is supplied as a sodium salt, often in a hydrated form. You must calculate the concentration based on the Avibactam Free Acid content to align with CLSI/EUCAST standards.

Formula for Weighing:



  • Where

    
     is the purity factor from the Certificate of Analysis (expressed as µg of free acid per mg of powder).
    
  • If Potency is not given, calculate using MW ratio:

    
    
    
Stock Solution Protocol
  • Weighing: Weigh the calculated amount of Avibactam Sodium Hydrate into a sterile polypropylene tube.

  • Dissolution: Add 50% of the final volume of sterile distilled water. Vortex until fully dissolved (clear solution).

  • QS (Quantity Sufficient): Add water to reach the final target volume.

  • Sterilization: Filter sterilize using a 0.22 µm PES membrane syringe filter.

  • Storage: Use immediately. Discard unused portions after 12 hours. Do not refreeze aqueous stocks for critical MIC work.

Core Experimental Protocols

Protocol A: Broth Microdilution (MIC Determination)

Standard: CLSI M07 / M100 Objective: Determine the MIC of a partner beta-lactam (e.g., Ceftazidime) in the presence of Avibactam.

Crucial Parameter: Unlike Tazobactam (often tested at a fixed ratio), Avibactam is tested at a Fixed Concentration of 4 µg/mL regardless of the partner drug concentration.

Workflow:

  • Partner Drug Preparation: Prepare 2-fold serial dilutions of the partner beta-lactam (e.g., Ceftazidime) in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Range: 0.03 – 128 µg/mL (final).

  • Avibactam Spiking: Prepare a 2x Avibactam working solution (8 µg/mL).

  • Plate Setup:

    • Add 50 µL of Partner Drug dilution to wells.

    • Add 50 µL of 2x Avibactam solution (8 µg/mL) to all test wells.

    • Final Concentration in Well: Partner Drug (Variable) + Avibactam (4 µg/mL).

  • Inoculation: Add 10 µL of standardized bacterial suspension (

    
     CFU/mL final).
    
  • Incubation: 16–20 hours at 35°C ± 2°C in ambient air.

Data Analysis: The MIC is the lowest concentration of the partner beta-lactam that inhibits visible growth in the presence of 4 µg/mL Avibactam.

Protocol B: Synergy Screening (Checkerboard Assay)

Objective: Evaluate novel combinations (e.g., Avibactam + Aztreonam) for synergistic activity against MBL-producers.

CheckerboardWorkflow StockA Antibiotic A Stock (e.g., Aztreonam) RowDil Rows A-H: Dilute Antibiotic A (Vertical) StockA->RowDil StockB Avibactam Stock (Fixed or Diluted) ColDil Cols 1-12: Dilute Avibactam (Horizontal) StockB->ColDil MasterPlate Master Plate Setup (96-well) Inoculum Bacterial Inoculum (5x10^5 CFU/mL) MasterPlate->Inoculum Add Cells RowDil->MasterPlate ColDil->MasterPlate Incubate Incubate 18h @ 35°C Inoculum->Incubate Read Read OD600 or Visual Calculate FIC Index Incubate->Read

Figure 2: Checkerboard Assay Workflow. This matrix allows simultaneous assessment of two agents to calculate the Fractional Inhibitory Concentration (FIC) Index.

FIC Index Calculation:



Interpretation Table:

FIC Index ValueInterpretationBiological Significance

Synergy Combination is significantly more potent than individual drugs.

Indifference No significant interaction (Additive).

Antagonism Combination reduces efficacy (Avoid).

Quality Control & Validation

QC OrganismStrain IDExpected MIC (CZA)Mechanism Check
K. pneumoniaeATCC 7006030.25 – 1.0 µg/mLValidates ESBL inhibition
E. coliATCC 259220.06 – 0.25 µg/mLGeneral QC
P. aeruginosaATCC 278530.5 – 4.0 µg/mLValidates AmpC inhibition

Note: If QC results fall outside these ranges, discard data, check Avibactam stock potency, and repeat.

References

  • Ehmann, D. E., et al. (2012). "Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor." Proceedings of the National Academy of Sciences, 109(29), 11663-11668.

  • Clinical and Laboratory Standards Institute (CLSI). "M100: Performance Standards for Antimicrobial Susceptibility Testing."[5] CLSI.[5][6]

  • Nichols, W. W., et al. (2018). "A Systematic Approach to the Selection of the Appropriate Avibactam Concentration for Use with Ceftazidime in Broth Microdilution Susceptibility Testing." Antimicrobial Agents and Chemotherapy, 62(6).

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). "Breakpoint tables for interpretation of MICs and zone diameters."

  • Synergy Testing Guidelines. "Antimicrobial Synergy Testing: Checkerboard Assay." Creative Diagnostics.

Sources

Method

Technical Guide: Avibactam Sodium Hydrate In Vitro Assay Setup

Abstract This technical guide provides a rigorous framework for the in vitro evaluation of Avibactam sodium hydrate , a non-beta-lactam beta-lactamase inhibitor (BLI). Unlike traditional suicide inhibitors (e.g., clavula...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a rigorous framework for the in vitro evaluation of Avibactam sodium hydrate , a non-beta-lactam beta-lactamase inhibitor (BLI). Unlike traditional suicide inhibitors (e.g., clavulanic acid), avibactam utilizes a reversible, covalent mechanism based on a diazabicyclooctane (DBO) scaffold. This guide details the preparation of stock solutions correcting for stoichiometry and hydration, the execution of CLSI-compliant Broth Microdilution (BMD) assays using the "Fixed Concentration" method, and the interpretation of inhibitory kinetics.

Compound Properties & Handling

The "Hydrate" Factor: Stoichiometry & Potency

Researchers often purchase "Avibactam Sodium" or "Avibactam Sodium Hydrate." Critical experimental errors occur when the specific salt form and water content are ignored during weighing. Avibactam is dosed based on the active moiety (Avibactam free acid) , not the salt weight.

  • Avibactam Free Acid (Active): MW ~265.2 g/mol

  • Avibactam Sodium (Salt): MW ~287.2 g/mol [1][2]

  • Avibactam Sodium Hydrate: MW varies (Check Certificate of Analysis).

Protocol for Stock Preparation:

  • Consult CoA: Locate the Potency or Assay % (e.g., 92.5% as is) and Water Content on the manufacturer's Certificate of Analysis.

  • Calculate Mass: Use the formula below to ensure the final concentration reflects the active free acid.

    
    
    
  • Solvent: Water (molecular biology grade) is the preferred solvent. Avibactam sodium is highly soluble in water (>10 mg/mL).

  • Sterilization: Filter sterilize using a 0.22 µm PVDF or PES membrane. Do not autoclave.

  • Storage: Aliquot into single-use volumes (e.g., 100 µL) and store at -80°C. Avoid freeze-thaw cycles as beta-lactamase inhibitors can degrade, losing potency.

Mechanism of Action: The DBO Difference

Understanding the mechanism is vital for interpreting "Time-Kill" or "Recovery" assays. Unlike clavulanate, which is permanently hydrolyzed (suicide inhibition), avibactam can recycle.

Reversible Covalent Inhibition Pathway

Avibactam attacks the catalytic serine of the beta-lactamase.[3] The DBO ring opens to form a stable carbamate linkage. Crucially, this reaction is reversible; avibactam can eventually recircularize and release intact, ready to inhibit another enzyme molecule.[4]

AvibactamMechanism Enzyme Free Beta-Lactamase (Active) Complex_NC Non-Covalent Encounter Complex Enzyme->Complex_NC + Avi Avi Avibactam (Intact) Avi->Complex_NC Acyl_Enz Covalent Acyl-Enzyme (Ring Open - Inhibited) Complex_NC->Acyl_Enz Acylation (Fast) Acyl_Enz->Enzyme Deacylation/Recycling (Slow, t1/2 > 15 min) Acyl_Enz->Avi Regenerated Note Key Distinction: No Hydrolysis of Inhibitor Acyl_Enz->Note

Figure 1: Kinetic mechanism of Avibactam. Note the recycling pathway which distinguishes it from suicide inhibitors.

Experimental Protocol: Broth Microdilution (MIC)

The standard method for evaluating Avibactam is in combination with a partner beta-lactam (e.g., Ceftazidime, Aztreonam).[2]

Assay Design: Fixed Concentration vs. Fixed Ratio
  • Fixed Concentration (CLSI Standard): The inhibitor is held constant (usually 4 µg/mL ) while the partner antibiotic is diluted. This mimics the sustained physiological concentration achieved in plasma.

  • Fixed Ratio: The inhibitor and antibiotic are diluted together (e.g., 2:1 ratio). Not recommended for Avibactam clinical susceptibility testing.

Step-by-Step Workflow (Fixed Concentration Method)

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microtiter plates (U-bottom).

  • Partner Antibiotic (e.g., Ceftazidime).[2][4][5][6][7][8][9]

  • Avibactam Stock (prepared as 40x or 100x).

Procedure:

  • Inoculum Prep: Prepare a 0.5 McFarland suspension of the test organism (e.g., K. pneumoniae KPC+). Dilute 1:100 in CAMHB to reach ~10^6 CFU/mL.

  • Antibiotic Plate Setup (2x Concentration):

    • Prepare serial 2-fold dilutions of Ceftazidime (Partner) in CAMHB at 2x the final desired concentration (e.g., if testing 0.125 - 128 µg/mL, prepare 0.25 - 256 µg/mL).

    • Dispense 50 µL of these 2x Ceftazidime dilutions into columns 1-11.

  • Avibactam Spike (4x Concentration):

    • Prepare an Avibactam working solution at 16 µg/mL (4x the final 4 µg/mL target).

    • Note: In a standard setup, you might add the inhibitor directly to the broth used for the antibiotic dilution, or add it separately.

    • Modified Method: Add 25 µL of 16 µg/mL Avibactam to all test wells.

    • Add 25 µL of plain broth to control wells (Growth Control).

  • Inoculation:

    • Add 25 µL of the bacterial suspension (adjusted to 4x final density, ~2x10^6 CFU/mL) to the wells.

    • Final Volume: 100 µL.

    • Final Concentrations: 1x Ceftazidime, 4 µg/mL Avibactam, ~5x10^5 CFU/mL cells.

  • Incubation: 16-20 hours at 35 ± 2°C in ambient air.

Visualizing the Plate Layout

PlateLayout cluster_plate 96-Well Plate Setup (Fixed Conc. Avibactam) Rows Row A-H Col 1 Col 2 ... Col 11 Col 12 Content CAZ 128 CAZ 64 ... CAZ 0.125 Growth Ctrl Inhibitor + Avi 4µg/mL + Avi 4µg/mL ... + Avi 4µg/mL No Avi Workflow 1. 50µL CAZ (2x) 2. 25µL Avi (16µg/mL) 3. 25µL Cells (4x) Workflow->Rows

Figure 2: Plate map for Fixed Concentration MIC assay. CAZ = Ceftazidime.[8][10]

Data Presentation & Analysis

Interpretation

The MIC is defined as the lowest concentration of the partner antibiotic that completely inhibits visible growth in the presence of 4 µg/mL Avibactam.

ParameterDefinitionSignificance
MIC (Partner alone) Baseline resistanceOften >128 µg/mL for KPC/ESBL producers.
MIC (Combo) Restored susceptibilityShould drop to ≤8 µg/mL (CLSI breakpoint) for sensitive strains.
Fold Reduction

A reduction of ≥8-fold indicates significant inhibition.
Quality Control (QC)

Validating the assay requires running standard QC strains with known MIC ranges for the combination.

  • QC Strain: Klebsiella pneumoniae ATCC 700603 (ESBL positive) or K. pneumoniae ATCC BAA-1705 (KPC positive).

  • Acceptance Criteria: Refer to CLSI M100 Table 5A for current ranges (e.g., Ceftazidime-Avibactam range for K. pneumoniae ATCC 700603 is 0.5/4 – 2/4 µg/mL).

Troubleshooting & Pitfalls

  • "Skipped Wells": If you see growth at high concentrations but inhibition at lower ones, check for precipitation of the partner antibiotic. Avibactam itself is very soluble, but high-concentration Ceftazidime can crash out in calcium-rich media.

  • Inoculum Effect: Beta-lactamase assays are density-dependent. If the inoculum is >5x10^5 CFU/mL, the enzyme load may overwhelm the fixed 4 µg/mL Avibactam, leading to artificially high MICs (false resistance).

  • Hydrate Calculation Error: If your MICs are consistently 1-dilution higher than expected for QC strains, verify you calculated the Avibactam weight based on potency and free acid form.

References

  • Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing. 33rd ed. CLSI supplement M100.[11][12] USA: CLSI; 2023.

  • Ehmann, D. E., et al. (2012). "Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor."[4][13][14][15] Proceedings of the National Academy of Sciences, 109(29), 11663-11668.

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance.

  • Nichols, W. W., et al. (2016). "Avibactam Pharmacokinetic/Pharmacodynamic Targets." Antimicrobial Agents and Chemotherapy, 60(10).

Sources

Application

Application Note: Avibactam Sodium Hydrate for Antimicrobial Susceptibility Testing (AST)

Abstract Avibactam sodium hydrate is a diazabicyclooctane (DBO) non- -lactam -lactamase inhibitor (BLI) that restores the activity of partner cephalosporins (e.g., ceftazidime) and monobactams against multidrug-resistant...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Avibactam sodium hydrate is a diazabicyclooctane (DBO) non-


-lactam 

-lactamase inhibitor (BLI) that restores the activity of partner cephalosporins (e.g., ceftazidime) and monobactams against multidrug-resistant (MDR) Gram-negative bacteria. Unlike traditional BLIs (e.g., clavulanic acid), avibactam functions via a reversible covalent mechanism, inhibiting Class A, Class C, and specific Class D (e.g., OXA-48) enzymes.[1] This guide details the standardized protocols for handling avibactam sodium hydrate in Antimicrobial Susceptibility Testing (AST), specifically focusing on Broth Microdilution (BMD) methodologies where avibactam is maintained at a fixed concentration.

Mechanistic Foundation[2]

To optimize AST protocols, researchers must understand the kinetic behavior of avibactam. Unlike "suicide inhibitors" that are permanently inactivated after binding, avibactam recycles itself.

Mechanism of Action (MoA)

Avibactam covalently acylates the active-site serine of the


-lactamase. This reaction is reversible; the carbamoyl-enzyme complex eventually deacylates to release the intact inhibitor, allowing it to bind another enzyme molecule. This "recycling" capability is what drives its high potency against high-volume enzymes like KPC and AmpC.
Pathway Visualization

The following diagram illustrates the reversible acylation cycle of Avibactam compared to the hydrolysis of a


-lactam antibiotic.

Avibactam_Mechanism Enzyme Free Beta-Lactamase (Active Site Serine) Complex Acyl-Enzyme Complex (Covalent Inhibition) Enzyme->Complex + Avibactam (Acylation) Hydrolyzed Hydrolyzed Antibiotic (Inactive) Enzyme->Hydrolyzed + Antibiotic (Hydrolysis) Avi Avibactam (Inhibitor) Complex->Enzyme Slow Deacylation (Recycling) Complex->Avi Intact Inhibitor Released BetaLactam Beta-Lactam Antibiotic

Figure 1: Kinetic cycle showing Avibactam's reversible inhibition versus antibiotic hydrolysis.

Material Handling & Pre-Analytical Preparation[3][4]

The physical form of Avibactam is typically Avibactam Sodium Hydrate . Errors in stock preparation are the most common cause of AST failure.

Chemical Properties
  • Active Moiety: Avibactam (Free Acid)[2][3]

  • Supplied Form: Sodium Salt, Hydrate

  • Solubility: Highly soluble in water (>10 mg/mL); soluble in DMSO.

  • Stability: Powder is stable at -20°C. Aqueous solutions are labile; prepare fresh or freeze immediately at -80°C.

Calculation of Potency (Critical)

You must correct for the sodium ion and water content (hydrate) to determine the weight of the active moiety. Do not use the generic Molecular Weight (MW) from the bottle. Use the Potency provided on the specific Certificate of Analysis (CoA).

Formula:



If Potency is not listed, calculate it using the purity and MW ratio:



Storage Protocol
StateConditionShelf Life
Powder -20°C or -80°C, Desiccated2 Years (Check CoA)
Stock Solution (>1 mg/mL) -80°C3-6 Months (Avoid Freeze-Thaw)
Working Solution 2-8°C< 12 Hours (Discard after use)

Experimental Protocol: Broth Microdilution (BMD)

Objective: Determine the MIC of a partner drug (e.g., Ceftazidime) in the presence of a fixed concentration of Avibactam. Standard: CLSI M07 / ISO 20776-1. Fixed Concentration: 4 µg/mL (Standard for Ceftazidime-Avibactam).[4][5][6]

Reagents
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): pH 7.2–7.4.

  • Avibactam Stock: Prepared at 40x or 100x the final fixed concentration.

  • Partner Drug (e.g., Ceftazidime): Prepared in serial dilutions.

Workflow: The "Fixed Concentration" Method

Unlike standard MIC plates where the drug is diluted across the plate, Avibactam must remain constant in every well (except growth control).

Step-by-Step Procedure:

  • Prepare Avibactam Working Solution:

    • Target Final Concentration: 4 µg/mL .

    • Prepare a 4x working solution: 16 µg/mL in CAMHB.

  • Prepare Partner Drug Series (2x):

    • Prepare serial two-fold dilutions of Ceftazidime at 2x the desired final concentrations (e.g., 256 µg/mL down to 0.06 µg/mL).

  • Plate Assembly (96-well plate):

    • Add 50 µL of 2x Partner Drug to columns 1–11.

    • Add 25 µL of 4x Avibactam (16 µg/mL) to columns 1–11.

    • Note: At this stage, volume is 75 µL.

  • Inoculum Addition:

    • Prepare bacterial suspension to 0.5 McFarland.[4][7]

    • Dilute to reach

      
       CFU/mL (final well concentration).
      
    • Add 25 µL of Inoculum to all wells.

    • Final Volume: 100 µL.

    • Final Avibactam Conc:

      
      .
      
Workflow Diagram

BMD_Workflow Stock Avibactam Stock (Corrected for Potency) WorkSol 4x Working Solution (16 µg/mL in CAMHB) Stock->WorkSol Dilute Plate 96-Well Plate Combine 50µL Partner + 25µL Avi WorkSol->Plate Add Fixed Vol Partner Partner Drug (2x Serial Dilutions) Partner->Plate Add Gradient Inoculum Bacterial Inoculum (25µL @ 4x Density) Plate->Inoculum Add Bacteria Incubate Incubate 35°C, 16-20h Inoculum->Incubate Read Read MIC (Lowest conc. with no growth) Incubate->Read

Figure 2: Step-by-step plate assembly for fixed-concentration inhibitor testing.

Data Interpretation & Quality Control

Trustworthiness in AST data relies heavily on Quality Control (QC) strains. You must verify that the Avibactam is actually inhibiting


-lactamases.
Quality Control Strains (CLSI M100)

For Ceftazidime-Avibactam (CZA), use the following controls. K. pneumoniae ATCC 700603 is the critical strain to verify Avibactam activity, as it produces an SHV-18 ESBL that confers resistance to Ceftazidime alone but is susceptible to the combination.

OrganismATCC StrainResistance MechanismCeftazidime MIC (µg/mL)Ceftazidime-Avibactam MIC (µg/mL)
K. pneumoniae700603 ESBL (SHV-18)> 16 (R)0.25 – 2.0
E. coli25922None (Susceptible)0.06 – 0.50.06 – 0.5
P. aeruginosa27853Inducible AmpC1 – 40.5 – 4.0
K. pneumoniaeBAA-1705KPC-2 (Carbapenemase)> 640.5 – 2.0

Note: All ranges assume Avibactam fixed at 4 µg/mL.[4][5][6][8]

Breakpoints (FDA/CLSI)

For Enterobacterales and P. aeruginosa:

  • Susceptible (S):

    
     8/4 µg/mL[9][10]
    
  • Resistant (R):

    
     16/4 µg/mL[10]
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
QC Strain 700603 is Resistant Avibactam degradation or omission.Prepare fresh Avibactam stock. Ensure -80°C storage. Verify calculation (hydrate correction).
Skipped Wells Pipetting error or contamination.Check pipette calibration. Ensure sterile technique. Repeat assay.
Trailing Growth Inoculum too high.Verify 0.5 McFarland and subsequent dilution steps. Final well conc must be

CFU/mL.
Unexpected Resistance in MBLs Mechanism mismatch.Avibactam does not inhibit Metallo-

-lactamases (NDM, VIM, IMP). Confirm genotype.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[11] M100: Performance Standards for Antimicrobial Susceptibility Testing. 33rd Edition.[9][11]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023).[11] Breakpoint tables for interpretation of MICs and zone diameters. Version 13.0.

  • Ehmann, D. E., et al. (2012).[12] "Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor."[1][12][13][14][15] Proceedings of the National Academy of Sciences, 109(29), 11663-11668.

  • Nichols, W. W., et al. (2016). "Avibactam Pharmacokinetic/Pharmacodynamic Targets." Antimicrobial Agents and Chemotherapy, 60(10).

  • PubChem. (2023). Avibactam Sodium Hydrate Compound Summary. National Library of Medicine.

Sources

Method

Reconstitution and dilution of Avibactam sodium hydrate for experiments

Application Note: Reconstitution and Dilution of Avibactam Sodium Hydrate for In Vitro Experiments Abstract & Scope Avibactam is a diazabicyclooctane (DBO) non-beta-lactam beta-lactamase inhibitor. Unlike traditional inh...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reconstitution and Dilution of Avibactam Sodium Hydrate for In Vitro Experiments

Abstract & Scope

Avibactam is a diazabicyclooctane (DBO) non-beta-lactam beta-lactamase inhibitor. Unlike traditional inhibitors (e.g., clavulanic acid), it covalently and reversibly inhibits Class A, Class C, and some Class D beta-lactamases. This guide provides a standardized protocol for reconstituting Avibactam Sodium Hydrate from research-grade powder and preparing working solutions for Minimum Inhibitory Concentration (MIC) assays, specifically adhering to the CLSI/EUCAST standard of a fixed 4 µg/mL concentration.

Critical Distinction: This protocol addresses research-grade pure powder (mg scale). It does not apply to the clinical reconstitution of Zavicefta/Avycaz (2.5 g vials).

Chemical & Physical Properties

Understanding the physical constraints of the molecule is the first step in ensuring data integrity.

PropertySpecificationExperimental Implication
Compound Name Avibactam SodiumSalt form supplied by vendors.
MW (Salt) ~287.23 g/mol Used for weighing the powder.
MW (Free Acid) ~265.25 g/mol Active Moiety. Used for molarity/potency calculations.
Solubility (Water) >10 mg/mL (up to ~50 mg/mL)Preferred solvent. No DMSO needed for standard stock.
Solubility (DMSO) ~250 mg/mLAvoid if possible to prevent solvent toxicity in bioassays.[1]
Stability (Stock) -80°C (6+ months)Hydrolysis risk at >4°C or extreme pH.
Assay Target 4 µg/mL (Fixed)Standard concentration for MIC synergy testing.

Pre-Protocol Calculations: The "Active Moiety" Adjustment

A common source of experimental error is treating the sodium salt weight as the active drug weight. You must correct for both the salt form and the purity (potency) .

The Correction Factor (


): 


Assuming 100% purity:

Mass Calculation Formula: To prepare a specific Volume (


) at a target Active Concentration (

):

Example: To prepare 10 mL of 10 mg/mL (active free acid basis) stock:



Protocol A: Preparation of Master Stock Solution

Objective: Create a stable, high-concentration stock (e.g., 10 mg/mL) for long-term storage.

Materials:

  • Avibactam Sodium Powder (stored at -20°C).[1][2]

  • Solvent: Sterile Deionized Water (Milli-Q) or 0.9% Saline. Note: Water is preferred to avoid buffer interference during freezing.

  • 0.22 µm PES or PVDF Syringe Filter (Low protein binding).

  • Sterile cryovials (amber preferred).

Workflow:

  • Equilibration: Allow the lyophilized powder vial to warm to Room Temperature (RT) for 15 minutes before opening to prevent moisture condensation.

  • Weighing: Weigh the calculated amount of powder (using the formula in Section 3) into a sterile polypropylene tube.

  • Dissolution: Add 80% of the target volume of Sterile Water. Vortex gently until completely dissolved (solution should be clear/colorless).

  • QS (Quantity Sufficient): Add Sterile Water to reach the final target volume.

  • Sterilization: Filter the solution through a 0.22 µm syringe filter into a sterile receiver.

  • Aliquot & Storage: Dispense into small aliquots (e.g., 100–500 µL) to avoid freeze-thaw cycles. Store at -80°C .

StockPrep Start Lyophilized Powder (-20°C) Equilibrate Equilibrate to RT (15 mins) Start->Equilibrate Calc Calculate Mass (Salt Correction) Equilibrate->Calc Dissolve Dissolve in Water (Vortex Gently) Calc->Dissolve Filter Filter Sterilize (0.22 µm PES) Dissolve->Filter Aliquot Aliquot & Freeze (-80°C) Filter->Aliquot

Figure 1: Workflow for the preparation of sterile Avibactam master stock solution.

Protocol B: Dilution for MIC Assays (Fixed Concentration)

Objective: Prepare a 96-well plate to test a partner antibiotic (e.g., Ceftazidime) with Avibactam fixed at 4 µg/mL.

The Logic: In a standard microdilution, the final well volume is usually 100 µL (50 µL Drug + 50 µL Bacteria). To achieve 4 µg/mL final concentration after adding bacteria, the drug solution must be prepared at 2x (8 µg/mL) .

Step-by-Step:

  • Thaw Stock: Thaw a 10 mg/mL (10,000 µg/mL) stock aliquot on ice.

  • Prepare Intermediate Solution (Avibactam 8 µg/mL):

    • Dilute the stock into Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Calculation:

      
      .
      
    • To make 10 mL of 8 µg/mL: Take 8 µL of 10 mg/mL Stock + 9.992 mL of CAMHB.

  • Prepare Partner Antibiotic (Ceftazidime):

    • Prepare Ceftazidime serial dilutions at 2x the desired final concentrations (e.g., if testing 0.06–64 µg/mL, prepare 0.12–128 µg/mL).

  • Combine (The "Spike" Method):

    • Note: Standard serial dilution of the combination is difficult because Avibactam must remain constant while Ceftazidime changes.

    • Alternative Method (Recommended):

      • Prepare Ceftazidime series at 4x concentration.

      • Prepare Avibactam at 4x concentration (16 µg/mL).

      • Mix equal volumes (25 µL Cef + 25 µL Avi) in the well

        
         Result: 50 µL of 2x mix.
        
      • Add 50 µL Bacteria.

      • Final: 1x Ceftazidime + 1x Avibactam (4 µg/mL).

MIC_Setup cluster_0 Preparation Phase (4x Concentrates) cluster_1 Plate Assembly (Volume per Well) Stock_Avi Avibactam Stock (10 mg/mL) Dil_Avi Dilute to 4x Fixed (16 µg/mL in Broth) Stock_Avi->Dil_Avi Stock_Cef Ceftazidime Stock Dil_Cef Serial Dilution 4x (e.g. 256 -> 0.25 µg/mL) Stock_Cef->Dil_Cef Mix Add 25 µL Avi (4x) + 25 µL Cef (4x) Dil_Avi->Mix Dil_Cef->Mix Well Microplate Well Final Final State: Cef (1x) + Avi (4 µg/mL) Well->Final Mix->Well Inoculum Add 50 µL Bacteria (5x10^5 CFU/mL) Inoculum->Well

Figure 2: Logic flow for setting up a Checkerboard or Fixed-Concentration MIC assay.

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Precipitation in Stock Concentration too high or cold solvent.Warm to 37°C briefly and vortex. Ensure concentration is

50 mg/mL for water.
Inconsistent MICs Avibactam degradation.Do not refreeze aliquots. Use fresh stock. Check pH of broth (must be 7.2–7.4).
Unexpected Synergy Failure "Salt" calculation error.Verify if you weighed based on Salt MW or Free Acid MW. Recalculate.
Solvent Toxicity DMSO used in high %Use Sterile Water for Avibactam.[1] It is highly water-soluble.

References

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Wayne, PA: Clinical and Laboratory Standards Institute; 2018. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. Version 2.0, 2017. [Link]

  • PubChem. Avibactam Sodium (Compound Summary). National Library of Medicine. Accessed 2023. [Link]

  • Nichols, W. W., et al. "Avibactam, an inhibitor of class A, class C, and some class D β-lactamases." Antimicrobial Agents and Chemotherapy 58.5 (2014): 2434-2446. [Link]

Sources

Application

Application Note: In Vivo Animal Models for Avibactam Sodium Hydrate Studies

Abstract & Scientific Rationale Avibactam is a non-beta-lactam beta-lactamase inhibitor (BLI) of the diazabicyclooctane (DBO) class. Unlike clavulanic acid or tazobactam, it inhibits beta-lactamases (Ambler class A, C, a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

Avibactam is a non-beta-lactam beta-lactamase inhibitor (BLI) of the diazabicyclooctane (DBO) class. Unlike clavulanic acid or tazobactam, it inhibits beta-lactamases (Ambler class A, C, and some D) via a covalent, reversible mechanism (recyclization).

Critical Experimental Constraint: Avibactam lacks intrinsic antibacterial activity at clinically relevant concentrations. Therefore, all in vivo models described herein are combination studies (typically with Ceftazidime, Aztreonam, or Ceftaroline).

The primary objective of these in vivo models is not merely to establish "efficacy" but to define the Pharmacokinetic/Pharmacodynamic (PK/PD) Index . For Avibactam, the driver of efficacy is the percentage of the dosing interval that free drug concentrations remain above a critical threshold concentration (%


).[1][2]

Compound Preparation & Formulation

Target Compound: Avibactam Sodium Hydrate CAS: 2938989-90-1 (Hydrate form) / 1192491-61-4 (Anhydrous Sodium salt)

Molecular Weight Correction

Researchers often overlook the stoichiometry of the salt and hydrate forms, leading to under-dosing.

  • Avibactam (Free Acid): MW ~265.2 g/mol

  • Avibactam Sodium (Anhydrous): MW ~287.2 g/mol [3]

  • Avibactam Sodium Hydrate: MW ~306.25 g/mol (varies by hydration state, verify CoA)

Correction Factor (CF):



Calculate doses based on the Free Acid equivalents (FAE) to align with clinical literature.
Vehicle & Solubility

Avibactam sodium is highly water-soluble (>50 mg/mL).

  • Preferred Vehicle: 0.9% Sterile Saline (NaCl) or Phosphate Buffered Saline (PBS).

  • Stability: Aqueous solutions are stable for <24 hours at 4°C. Prepare fresh daily.

  • Formulation Protocol:

    • Weigh Avibactam Sodium Hydrate powder.

    • Add 80% of calculated volume of sterile saline.

    • Vortex gently until dissolved (solution should be clear/colorless).

    • QS (quantity sufficient) to final volume.

    • Filter sterilize (0.22 µm PVDF) if IV administration is intended.

Pharmacokinetic (PK) Characterization

Before efficacy modeling, the specific PK profile in the mouse strain (e.g., CD-1 or BALB/c) must be established to determine the Dose Fractionation schedule. Avibactam has a short half-life in mice (


 hours) compared to humans (

hours).

Required PK Parameter Set:

  • 
     (Peak concentration)
    
  • 
     (Area Under Curve)[4]
    
  • 
     (Half-life)
    
  • Protein Binding: Murine plasma protein binding for Avibactam is low (~0–10%), meaning Total Concentration

    
     Free Concentration.
    

Protocol A: Neutropenic Thigh Infection Model (The Gold Standard)

This model minimizes host immunity, forcing the antibiotic combination to do the heavy lifting. It is the FDA-preferred model for determining PK/PD targets.

Workflow Diagram

ThighModel Start Day -4 & -1: Neutropenia Induction Inoculum Day 0 (T=0): IM Infection (10^5-10^7 CFU) Start->Inoculum Cyclophosphamide (150/100 mg/kg) Treatment T=2h to T=26h: Fractionated Dosing (q2h SC) Inoculum->Treatment Establish Infection (2h growth) Harvest T=26h: Thigh Harvest & CFU Enumeration Treatment->Harvest 24h Therapy Analysis Data Analysis: Sigmoid Emax Model Harvest->Analysis Log10 CFU

Caption: Workflow for the murine neutropenic thigh infection model, highlighting the critical timing of immunosuppression and fractionated dosing.

Detailed Methodology

Step 1: Animals & Immunosuppression [4][5]

  • Animals: Female CD-1 mice (20–25g).

  • Induction: Intraperitoneal (IP) injection of Cyclophosphamide.

    • Day -4: 150 mg/kg.

    • Day -1: 100 mg/kg.

  • Validation: Neutrophil counts should be <100 cells/mm³ on Day 0.

Step 2: Bacterial Inoculum Preparation

  • Grow challenge strain (e.g., K. pneumoniae KPC-2 or P. aeruginosa AmpC) to log phase (OD600 ~0.3).

  • Dilute in sterile saline to approx.

    
     CFU/mL.
    
  • Keep inoculum on ice to prevent overgrowth.

Step 3: Infection (Time = 0)

  • Inject 0.1 mL of inoculum into the posterior thigh muscle (IM).

  • Target Load:

    
     CFU/thigh.
    
  • Baseline Control: Sacrifice 3 mice at T=2h (start of therapy) to establish the baseline bacterial burden.

Step 4: Dosing Regimen (The Critical Step)

  • Route: Subcutaneous (SC) is preferred over IP for PK stability.

  • Frequency: Due to the short

    
     of Avibactam in mice, q2h (every 2 hours)  dosing is required to mimic human exposure profiles or to maintain 
    
    
    
    .
  • Dose Fractionation: Administer the partner drug (e.g., Ceftazidime) at a fixed efficacious dose, and vary the Avibactam dose (e.g., 1, 4, 16, 64 mg/kg/day fractionated q2h).

Step 5: Harvest (T=26h)

  • Euthanize mice via CO2 asphyxiation.

  • Aseptically remove thigh muscles.

  • Homogenize in 10 mL sterile saline.

  • Serially dilute and plate on nutrient agar. Incubate overnight.

Protocol B: Murine Pneumonia (Lung) Model

This model assesses efficacy in Epithelial Lining Fluid (ELF) penetration, crucial for hospital-acquired pneumonia (HAP) indications.

Key Differences from Thigh Model
ParameterThigh ModelLung Model
Inoculation Route Intramuscular (IM)Intranasal (IN)
Anesthesia Not required for IMMandatory (Isoflurane)
PK Compartment Plasma/TissuePlasma/ELF
Threshold (

)
~1.0 mg/L~1.0 - 2.0 mg/L (ELF penetration varies)
Methodology
  • Anesthesia: Lightly anesthetize mice with Isoflurane (drop jar or vaporizer).

  • Inoculation: Suspend mice vertically. Instill 50 µL of bacterial suspension (

    
     CFU/mL) into the nares. Allow aspiration.
    
  • Treatment: Begin therapy 2 hours post-infection (q2h SC dosing).

  • Harvest:

    • Euthanize mice.

    • Aseptically remove lungs.

    • Homogenize, dilute, and plate.

Data Analysis & PK/PD Integration[6][7][8]

The Emax Model

Plot the change in bacterial density (


 CFU from baseline) against the PK/PD index.


  • 
    :  Observed effect (log kill).
    
  • 
    :  Maximum kill (usually 2-3 logs).
    
  • 
    :  Exposure index required for 50% of maximal effect.[6]
    
Determining the Target ( )

For Avibactam, the index is %


  (Time free drug concentration exceeds Threshold).
  • Unlike antibiotics where the target is the MIC, Avibactam's target is a fixed concentration (

    
    ) required to inhibit the specific beta-lactamase.
    
  • Standard

    
     Values: 
    
    • Enterobacteriaceae (KPC/ESBL):

      
       mg/L.
      
    • P. aeruginosa:

      
       mg/L.
      
Mechanism of Action Visualization

MOA BetaLactam Beta-Lactam Antibiotic (e.g., Ceftazidime) BacterialDeath PBP Binding & Cell Lysis BetaLactam->BacterialDeath Uninhibited Activity BetaLactamase Beta-Lactamase Enzyme (e.g., KPC-2, AmpC) BetaLactamase->BetaLactam Hydrolysis Complex Covalent Acyl-Enzyme Complex (Inhibited) BetaLactamase->Complex Formation Avibactam Avibactam (Diazabicyclooctane) Avibactam->BetaLactamase Acylation (Attack Serine Active Site) Complex->Avibactam Recyclization (Reversible)

Caption: Mechanism of Action: Avibactam covalently binds beta-lactamases, protecting the partner antibiotic from hydrolysis.[1]

References

  • Nichols, W. W., et al. (2018). "Avibactam Pharmacokinetic/Pharmacodynamic Targets." Antimicrobial Agents and Chemotherapy.[1][3][7] Link

  • Berkhout, J., et al. (2015). "Pharmacodynamics of Ceftazidime and Avibactam in Neutropenic Mice with Thigh or Lung Infection."[2] Antimicrobial Agents and Chemotherapy.[1][3][7] Link

  • Coleman, K. (2011). "Diazabicyclooctanes (DBOs): A Potent New Class of Non-Beta-Lactam Beta-Lactamase Inhibitors." Current Opinion in Microbiology. Link

  • Sy, S. K., et al. (2017). "In Vivo Pharmacokinetics/Pharmacodynamics of the Ceftazidime-Avibactam Combination against Pseudomonas aeruginosa in the Neutropenic Mouse Thigh Infection Model." Antimicrobial Agents and Chemotherapy.[1][3][7] Link

  • Crandon, J. L., et al. (2012). "In Vitro and In Vivo Assessments of the Activity of Avibactam (NXL104) in Combination with Ceftazidime against Clinical Isolates of Pseudomonas aeruginosa." Antimicrobial Agents and Chemotherapy.[1][3][7][6] Link

Sources

Method

Technical Guide: Preparation, Solubilization, and Stability Profiling of Avibactam Sodium

Introduction & Mechanism Avibactam sodium is a non- -lactam -lactamase inhibitor (BLI) containing a diazabicyclooctane (DBO) core.[1] Unlike clavulanic acid or tazobactam, avibactam inhibits serine -lactamases (Classes A...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanism

Avibactam sodium is a non-


-lactam 

-lactamase inhibitor (BLI) containing a diazabicyclooctane (DBO) core.[1] Unlike clavulanic acid or tazobactam, avibactam inhibits serine

-lactamases (Classes A, C, and some D) via a reversible covalent mechanism. It does not contain a

-lactam ring, which grants it a unique stability profile; however, it remains susceptible to hydrolysis under specific pH and temperature conditions.

This guide provides a standardized protocol for the preparation of Avibactam Sodium stock solutions, emphasizing the critical correction for hydration states and the strict pH control required to prevent DBO ring opening.

Physicochemical Profile

Before preparation, it is imperative to identify the specific form of the raw material. Avibactam sodium is hygroscopic and frequently supplied as a hydrate (mono- or di-hydrate). Using the anhydrous molecular weight for a hydrated batch will result in significant under-dosing.

Table 1: Chemical Specifications
PropertySpecificationNotes
Compound Name Avibactam Sodium(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate sodium
CAS No. 1192491-61-4Verify CAS on vial; Hydrates may share this or have specific IDs.[1][2][3][4][5][6][7]
MW (Anhydrous) 287.23 g/mol Use for molarity calculations only if CoA confirms anhydrous.
MW (Hydrate) ~305.24 g/mol Common Research Form. Check CoA for specific water content.[8]
Solubility (Water) > 140 mg/mLHighly soluble.[4][9] Sonication rarely needed.
Solubility (DMSO) ~ 30-60 mg/mLNot Recommended. DMSO can introduce moisture and stability issues.
pKa ~ -1 to 0 (Sulfate)Strong acid salt; solution pH is generally neutral.
Appearance White to off-white powderCrystalline solid.

Protocol: Stock Solution Preparation (100 mM)

Objective: Prepare 10 mL of a 100 mM Avibactam Sodium stock solution in sterile water.

A. Critical Pre-Calculation

The mass required (


) is determined by the target concentration (

), volume (

), and the Formula Weight (

) listed on the specific bottle (accounting for hydration).


Example: For a batch with FW = 305.24 g/mol (Hydrate):



B. Workflow Diagram

The following workflow ensures sterility and minimizes hydrolytic stress during preparation.

PrepWorkflow Start Raw Material (Desiccated -20°C) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate 15-30 min Weigh Weigh Powder (Calculate based on FW) Equilibrate->Weigh Dissolve Dissolve in Sterile Water Weigh->Dissolve Vortex Gently Filter Syringe Filter (0.22 µm PES/PVDF) Dissolve->Filter Remove Particulates Aliquot Aliquot (Single-Use Vols) Filter->Aliquot Avoid Freeze-Thaw Store Store (-80°C) Aliquot->Store Immediate Freeze

Caption: Optimized workflow for Avibactam Sodium stock preparation minimizing moisture exposure and thermal stress.

C. Step-by-Step Procedure
  • Equilibration: Remove the product vial from -20°C storage and allow it to warm to Room Temperature (RT) inside a desiccator for 20 minutes. Why: Opening a cold vial introduces atmospheric moisture, accelerating hydrolysis.

  • Solvent Selection: Use Sterile Water for Injection or Milli-Q Water .

    • Note: Avoid PBS for the high-concentration stock (100 mM) to prevent potential ionic strength issues during freezing. Dilute into PBS only at the working stage.

  • Dissolution:

    • Weigh the calculated mass (e.g., 305.2 mg).

    • Add approx. 80% of the final volume (e.g., 8 mL) of water.

    • Vortex gently. The powder should dissolve rapidly (< 1 min).

    • Adjust to final volume (10 mL) with water.

  • Filtration: Pass the solution through a 0.22 µm PES (Polyethersulfone) or PVDF syringe filter into a sterile tube.

  • Aliquot & Storage: Immediately dispense into small aliquots (e.g., 100 µL - 500 µL) in screw-cap cryovials. Snap-freeze in liquid nitrogen or place directly in -80°C.

Stability & Degradation Profiling

Avibactam is more stable than traditional


-lactams, but it is not inert. Its degradation is driven by pH-dependent hydrolysis and temperature.
A. Stability Factors[8][10][11][12][13]
  • pH Sensitivity: Avibactam exhibits a U-shaped stability profile.

    • Optimal pH:6.0 – 7.0 .

    • Alkaline Lability: At pH > 7.5 (e.g., standard cell culture media or blood pH), hydrolysis rates increase measurable over 24 hours.

    • Acidic Lability: Extreme acid (pH < 4) also catalyzes ring opening.

  • Temperature:

    • -80°C: Stable for > 6 months.

    • -20°C: Stable for 1-3 months (Desiccated solid is stable for years).

    • 4°C: Stable for 24-48 hours.

    • 37°C (Incubation): Measurable degradation (>5-10%) can occur within 24 hours.[10] Implication: For MIC assays, fresh preparation is critical.

B. Degradation Mechanism Logic

The primary degradation pathway involves the hydrolysis of the amide bond in the DBO ring or the loss of the sulfate group.

Degradation Active Active Avibactam (Intact DBO Ring) Stress Stress Factors: pH > 7.5 Temp > 25°C Active->Stress Intermed Reversible Ring Opening (Carbamoylation) Stress->Intermed Nucleophilic Attack Inactive Irreversible Hydrolysis (Inactive Species) Intermed->Inactive Prolonged Exposure Recycle Recyclization (Low Temp/Neutral pH) Intermed->Recycle Reversible Recycle->Active

Caption: Avibactam degradation logic. Unlike penicillins, the initial ring opening can be reversible, but prolonged stress leads to permanent inactivation.

Quality Control (Self-Validation)

To validate the integrity of your stock solution, use the following HPLC parameters.

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: Acetonitrile.

  • Method: Isocratic or shallow gradient (low organic content, as Avibactam is polar).

  • Detection: UV at 205-210 nm (Avibactam has weak UV absorbance; low wavelength is required).

  • Acceptance Criteria: Single peak > 95% area. No secondary peaks > 1%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation High salt conc. or freezingDo not dissolve directly in 10x PBS. Use water.[7][11][12] Vortex after thawing.
Yellow Discoloration Oxidation / High pHDiscard. Check pH of solvent. Ensure storage was dark/cold.
Loss of Potency (MIC) Moisture in powderCheck CoA for water content. Use "Hydrate" MW for calc.
Inconsistent Data Freeze-Thaw cyclesUse single-use aliquots. Do not refreeze more than once.

References

  • FDA Prescribing Information. AVYCAZ (ceftazidime and avibactam) for injection.[13] (2015). Retrieved from

  • PubChem. Avibactam Sodium Hydrate (Compound Summary). National Library of Medicine. Retrieved from

  • Ehmann, D. E., et al. (2013).
  • Nichols, W. W., et al. (2016). Avibactam Pharmacokinetic/Pharmacodynamic Targets. Antimicrobial Agents and Chemotherapy.[4][7][8] (Provides stability context in biological media).[7][13]

  • ChemicalBook. Avibactam Sodium Properties and Stability. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Avibactam sodium hydrate stability issues in aqueous solutions

Topic: Stability & Handling of Avibactam Sodium Hydrate in Aqueous Solutions Status: Active | Ticket ID: AV-STAB-001 Assigned Specialist: Senior Application Scientist Introduction: The Stability Paradox Welcome to the te...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Handling of Avibactam Sodium Hydrate in Aqueous Solutions

Status: Active | Ticket ID: AV-STAB-001 Assigned Specialist: Senior Application Scientist

Introduction: The Stability Paradox

Welcome to the technical support hub for Avibactam Sodium Hydrate. If you are working with this compound, you are likely encountering a common paradox: Avibactam is chemically robust compared to traditional beta-lactams, yet it exhibits finicky instability in specific aqueous environments.

Unlike clavulanic acid or tazobactam, Avibactam utilizes a diazabicyclooctane (DBO) core.[1] Its mechanism of action relies on a reversible ring-opening covalent bond with serine beta-lactamases.[2] This same reversibility is the key to understanding its stability profile: the molecule is designed to open and close, but environmental stress (pH, temperature) can push this equilibrium toward permanent hydrolysis.

Module 1: The pH Conundrum (Hydrolysis & Buffering)

Q: Why is my Avibactam solution degrading even at neutral pH?

A: While Avibactam is most stable between pH 6.0 and 7.0, it is susceptible to both acid and base-catalyzed hydrolysis. The urea linkage in the DBO ring is the vulnerable point.

  • The Mechanism: In the presence of nucleophiles (like OH- ions at high pH), the 5-membered ring opens. In a biological context (enzyme inhibition), this is reversible (recyclization).[3][4] In a flask (aqueous solution), prolonged exposure to high pH prevents recyclization, leading to permanent degradation.

Critical Protocol: pH Stabilization
  • Avoid Unbuffered Water: Dissolving Avibactam Sodium Hydrate directly in unbuffered water can lead to local pH fluctuations depending on the concentration and water quality.

  • Target pH: Maintain pH 6.0 – 7.0 .

  • Buffer Recommendation: Use 10–20 mM Phosphate Buffer (pH 6.0) or MOPS. Avoid primary amines (like Tris) if you are conducting kinetic assays, as they can act as nucleophiles under stress conditions.

Visualization: The Stability-Activity Cycle

The diagram below illustrates the critical difference between the functional ring opening (Mechanism of Action) and the degradative ring opening.

AvibactamStability Intact Intact Avibactam (Active DBO Core) Complex Acyl-Enzyme Complex (Covalent Inhibition) Intact->Complex  + Serine Beta-Lactamase   OpenRing Ring-Opened Metabolite (Inactive) Intact->OpenRing  High pH / Heat (Hydrolysis)   Complex->Intact  Recyclization (Deacylation)   Complex->OpenRing  Prolonged Incubation  

Figure 1: Avibactam's reversible inhibition cycle vs. irreversible degradation pathway.

Module 2: Temperature & Storage (Cold Chain)

Q: Can I freeze my stock solution at -20°C?

A: Yes, but with strict caveats regarding the "Hydrate" form and freeze-thaw cycles.

The "Hydrate" Trap: Avibactam Sodium is supplied as a hydrate.[5] The water molecules are part of the crystal lattice.

  • Calculation Error: Users often calculate molarity based on the anhydrous MW (~265.2 g/mol ) rather than the hydrate MW.

  • Correction: Always check the Certificate of Analysis (CoA) for the specific water content (usually ~4-10%) and adjust your weigh-in accordingly.

Storage Stability Table
StateConditionStability EstimateRecommendation
Solid Powder -20°C (Desiccated)> 3 YearsKeep protected from moisture.[6] Hygroscopic.
Aqueous Stock Room Temp (25°C)< 24 HoursUse immediately. Degradation accelerates >12h.
Aqueous Stock 4°C (Fridge)48 - 72 HoursAcceptable for short-term experiments.
Aqueous Stock -20°C / -80°C1 - 6 MonthsSingle freeze only. Aliquot immediately.

Warning: Do not store in DMSO for extended periods if the DMSO contains water. Moisture-contaminated DMSO accelerates ring opening.

Module 3: Analytical Anomalies (HPLC Troubleshooting)

Q: Why do I see split peaks or broad tailing in my HPLC trace?

A: Avibactam is highly polar and lacks a strong chromophore, making it an analytical nightmare on standard C18 columns without modification.

Common Issues:

  • Early Elution: Being hydrophilic, it elutes near the void volume on standard C18.

  • Weak Detection: It absorbs weakly at standard UV wavelengths (254 nm).

  • Peak Splitting: Often caused by pH mismatch between the sample solvent and the mobile phase.

Validated HPLC Protocol (Stability Indicating)
  • Column: HILIC (Hydrophilic Interaction LC) is preferred. If using C18, you must use ion-pairing agents.

  • Mobile Phase:

    • Solvent A: 20 mM Phosphate Buffer (pH 6.[7]0) + 5 mM Tetrabutylammonium hydrogen sulfate (Ion Pairing Agent).

    • Solvent B: Acetonitrile.[5][8][9][10][11]

  • Wavelength: 210 nm - 230 nm (Critical: Do not use 254 nm).

  • Flow Rate: 1.0 mL/min (Isocratic or Gradient).

Visualization: HPLC Troubleshooting Logic

HPLC_Troubleshoot Start HPLC Issue Detected Issue1 Peak Elutes too Early (Void Volume) Start->Issue1 Issue2 Low Sensitivity / No Peak Start->Issue2 Sol1 Switch to HILIC Column OR Add Ion Pairing (TBAHS) Issue1->Sol1 Sol2 Lower Wavelength to 210nm Check Concentration (>10 µg/mL) Issue2->Sol2

Figure 2: Decision tree for optimizing Avibactam retention and detection.

Module 4: Reconstitution & Formulation

Q: How do I prepare a 10 mM stock solution correctly?

A: Follow this self-validating protocol to ensure solubility and concentration accuracy.

Reconstitution Protocol:

  • Weighing: Calculate the required mass using the Hydrate Molecular Weight (check your specific batch CoA).

    • Formula:

      
      
      
  • Solvent Choice:

    • Preferred: Sterile Water or 0.9% Saline.

    • Solubility: Soluble > 50 mg/mL in water.[12]

  • Dissolution: Vortex gently. Avibactam sodium dissolves readily.[6] If particulates persist, sonicate for <30 seconds (avoid heat).

  • Filtration: If using for cellular assays, filter sterilize using a 0.22 µm PVDF or PES membrane. (Do not use Nylon, as it can bind polar drugs).

  • Verification: Measure pH of the final solution. If pH > 7.5, adjust with dilute HCl or discard and re-make in buffer.

References

  • Ehmann, D. E., et al. (2012). "Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor."[2][4][12][13][14] Proceedings of the National Academy of Sciences, 109(29), 11663-11668. Link

  • Lahiri, S. D., et al. (2014). "Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance."[9][13] Antimicrobial Agents and Chemotherapy, 58(10), 5704–5713.[9] Link

  • Nichols, W. W., et al. (2016). "Avibactam Pharmacokinetic/Pharmacodynamic Targets." Antimicrobial Agents and Chemotherapy.[9] Link

  • FDA Access Data. (2015). "AVYCAZ (ceftazidime-avibactam) Injection Approval Package - Chemistry Review." Link

  • Merck & Co. (2022). "Zavicefta (ceftazidime/avibactam) Summary of Product Characteristics." European Medicines Agency. Link

Sources

Optimization

Technical Support Center: Overcoming Avibactam Resistance

Topic: Strategies for Characterizing and Overcoming Ceftazidime-Avibactam (CZA) Resistance in Laboratory Strains Role: Senior Application Scientist Status: [ONLINE] Introduction: The Resistance Paradox Welcome to the Adv...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies for Characterizing and Overcoming Ceftazidime-Avibactam (CZA) Resistance in Laboratory Strains Role: Senior Application Scientist Status: [ONLINE]

Introduction: The Resistance Paradox

Welcome to the Advanced Antimicrobial Support Hub. If you are accessing this guide, you likely have a Klebsiella pneumoniae or Pseudomonas aeruginosa isolate that has developed resistance to Ceftazidime-Avibactam (CZA), or you are engineering resistant strains for evolutionary studies.

Resistance to Avibactam is rarely a simple "pump efflux" issue; it is often a complex enzymatic trade-off. In KPC-producing strains, resistance often arises from specific point mutations (e.g., D179Y in KPC-3) that trap Ceftazidime but prevent Avibactam binding.[1] Paradoxically, this often restores susceptibility to carbapenems—a phenomenon known as the "See-Saw Effect" [1]. Conversely, if your strain carries a Metallo-beta-lactamase (MBL), it is intrinsically resistant, and no amount of Avibactam concentration will restore susceptibility without a partner like Aztreonam [2].

This guide provides the diagnostic logic and experimental protocols to classify and overcome these resistance phenotypes.

Module 1: Diagnostic Triage (Root Cause Analysis)

Before attempting to kill the strain, you must identify the mechanism. Use this decision matrix to categorize your resistant isolate.

Workflow Visualization: The Resistance Decision Tree

Resistance_Decision_Tree Start Isolate is CZA Resistant (MIC > 8/4 mg/L) Step1 Step 1: Perform EDTA Synergy Test (CZA + EDTA) Start->Step1 MBL_Pos Synergy Observed (Zone increase > 5mm) Step1->MBL_Pos Positive MBL_Neg No Synergy Observed Step1->MBL_Neg Negative Diagnosis_MBL Diagnosis: MBL Producer (NDM, VIM, IMP) MBL_Pos->Diagnosis_MBL Step2 Step 2: Test Meropenem Susceptibility MBL_Neg->Step2 Mero_S Susceptible to Meropenem (MIC < 2 mg/L) Step2->Mero_S Yes (See-Saw Effect) Mero_R Resistant to Meropenem Step2->Mero_R No Diagnosis_KPC_Var Diagnosis: KPC Variant (See-Saw) (e.g., D179Y mutation) Mero_S->Diagnosis_KPC_Var Diagnosis_Porin Diagnosis: Porin Loss + KPC Overexpression or General Efflux Mero_R->Diagnosis_Porin

Figure 1: Diagnostic logic for categorizing CZA resistance mechanisms based on phenotypic responses to EDTA and Carbapenems.

Module 2: Overcoming Resistance via Synergistic Combinations

Once diagnosed, use the following protocols to restore susceptibility.

Scenario A: The MBL Producer (NDM, VIM, IMP)

Strategy: "Double Beta-Lactam" Therapy (Aztreonam + Ceftazidime-Avibactam). Mechanism: Aztreonam (ATM) is stable against MBLs but hydrolyzed by ESBLs/KPCs. Avibactam inhibits the ESBLs/KPCs, protecting Aztreonam, which then kills the MBL-producing bacteria [3].

Protocol: Strip Stacking Synergy Test

This is a rapid qualitative method to validate ATM+CZA synergy.

  • Preparation: Prepare a 0.5 McFarland suspension of the MBL-producing strain.

  • Plating: Swab a Mueller-Hinton Agar (MHA) plate to create a confluent lawn.

  • Application:

    • Place an Aztreonam (ATM) gradient strip on the agar.[2]

    • Place a Ceftazidime-Avibactam (CZA) gradient strip exactly over the ATM strip (cross method) or place them touching at the MIC mark (T-method).

    • Alternative (more accurate): Place the ATM strip, mark the MIC, remove it, and place the CZA strip directly over the same footprint.

  • Readout: Read the MIC of ATM. If the MIC drops significantly (e.g., from >256 to <1 mg/L) in the presence of CZA, synergy is confirmed.

Scenario B: The KPC Variant (D179Y)

Strategy: Switch to Meropenem-Vaborbactam or Imipenem-Relebactam. Mechanism: The D179Y mutation changes the KPC active site to accommodate Ceftazidime, but this destabilizes the enzyme's ability to hydrolyze carbapenems.[3]

Data: The "See-Saw" Effect Profile

The following table illustrates the typical MIC shift observed in laboratory evolution of KPC-3 strains [4].

Antibiotic AgentWild-Type KPC-3 (MIC mg/L)Mutant KPC-3 D179Y (MIC mg/L)Interpretation
Ceftazidime-Avibactam 1 (Susceptible)>32 (Resistant)Resistance Acquired
Meropenem >32 (Resistant)0.5 (Susceptible)Susceptibility Restored
Imipenem >16 (Resistant)1 (Susceptible)Susceptibility Restored
Meropenem-Vaborbactam 0.12 (Susceptible)0.12 (Susceptible)Remains Effective

Module 3: The Checkerboard Assay (Quantitative Protocol)

To publish data on "overcoming" resistance, you must quantify the synergy using the Fractional Inhibitory Concentration Index (FICI).

Objective: Determine if Compound A (e.g., Aztreonam) and Compound B (e.g., Avibactam alone or CZA) act synergistically.

Step-by-Step Protocol
  • Array Preparation: Use a 96-well microtiter plate.

    • Row H: Dispense Compound A (highest concentration) to Lowest (left to right).

    • Column 1: Dispense Compound B (highest concentration) to Lowest (top to bottom).

    • Matrix: Fill the inner wells to create a cross-gradient of both drugs.

  • Inoculum: Add 5 x 10^5 CFU/mL of the resistant strain to all wells.

  • Incubation: 16-20 hours at 35°C.

  • Calculation: Calculate FICI using the formula:

    
    
    

Interpretation Criteria:

  • FICI ≤ 0.5: Synergistic (Resistance Overcome).[4]

  • FICI > 0.5 – 4.0: Indifferent.

  • FICI > 4.0: Antagonistic.

Workflow Visualization: Checkerboard Logic

Checkerboard_Workflow Prep Prepare 96-well Plate (Matrix Dilution) Inoculate Inoculate Strain (5x10^5 CFU/mL) Prep->Inoculate Incubate Incubate 16-20h @ 35°C Inoculate->Incubate Read Determine MICs (Alone vs Combo) Incubate->Read Calc Calculate FICI Read->Calc

Figure 2: Standard workflow for quantitative synergy testing via broth microdilution.

Module 4: Technical FAQs & Troubleshooting

Q1: My MBL-positive control is testing susceptible to CZA in broth, but resistant on agar. Why? A: This is likely a Zinc Depletion Artifact . MBLs (NDM, VIM) require Zinc to function.[5] Some commercial lots of Cation-Adjusted Mueller-Hinton Broth (CAMHB) have extremely low zinc levels, effectively starving the enzyme and rendering the bacteria falsely susceptible.

  • Fix: Supplement CAMHB with Zinc Sulfate (ZnSO4) to a final concentration of 70 µM or verify media quality [5].

Q2: I am trying to select for CZA resistance, but the MICs are unstable. A: CZA resistance often comes with a significant fitness cost . KPC variants (D179Y) are often unstable and may revert to wild-type if the selective pressure (Ceftazidime) is removed.

  • Fix: Maintain selective pressure (e.g., 4 mg/L Ceftazidime) in all maintenance media until ready for final testing.

Q3: Does Avibactam inhibit AmpC? A: Yes. If your strain is resistant due to AmpC derepression (common in Pseudomonas), Avibactam should restore Ceftazidime susceptibility. If it does not, suspect Porin Loss (OmpK35/36) or Efflux (MexAB-OprM) , which Avibactam cannot overcome physically.

References

  • Shields, R. K., et al. (2017).[3] "Emergence of Ceftazidime-Avibactam Resistance Due to Plasmid-Borne blaKPC-3 Mutations during Treatment of Carbapenem-Resistant Klebsiella pneumoniae Infections."[6] Antimicrobial Agents and Chemotherapy.[2][6][7][8][9][10][11]

  • Davido, B., et al. (2017).[7] "Ceftazidime-Avibactam and Aztreonam, an Interesting Strategy To Overcome β-Lactam Resistance Conferred by Metallo-β-Lactamases."[2][7] Antimicrobial Agents and Chemotherapy.[2][6][7][8][9][10][11] [2]

  • Sader, H. S., et al. (2021). "Aztreonam/avibactam activity against a large collection of carbapenem-resistant Enterobacterales collected in hospitals in Europe, Asia and Latin America (2019)." Journal of Antimicrobial Chemotherapy.

  • Haidar, G., et al. (2017). "Mutations in blaKPC-3 That Confer Ceftazidime-Avibactam Resistance Encode Novel KPC-3 Variants That Function as Extended-Spectrum β-Lactamases." Antimicrobial Agents and Chemotherapy.[2][6][7][8][9][10][11]

  • Asempa, T. E., et al. (2020).[9] "Zinc Concentration Affects Metallo-Beta-Lactamase Susceptibility Testing of Enterobacterales." Antimicrobial Agents and Chemotherapy.[2][6][7][8][9][10][11]

Sources

Troubleshooting

Improving the solubility of Avibactam sodium hydrate for in vitro studies

Solubility & Handling Guide for In Vitro Studies Status: Operational Operator: Senior Application Scientist Ticket ID: AVB-SOL-001 Executive Summary & Core Solubility Profile Welcome to the technical support center. You...

Author: BenchChem Technical Support Team. Date: March 2026

Solubility & Handling Guide for In Vitro Studies

Status: Operational Operator: Senior Application Scientist Ticket ID: AVB-SOL-001

Executive Summary & Core Solubility Profile

Welcome to the technical support center. You are likely here because you are observing precipitation, inconsistent IC50 values, or degradation in your Avibactam sodium hydrate stocks.

The most common error researchers make is treating Avibactam Sodium like a lipophilic small molecule. Unlike many drug discovery compounds that require DMSO, Avibactam Sodium is a salt and is highly water-soluble . Forcing it into organic solvents often leads to sub-optimal results.

Solubility Data Matrix
SolventSolubility LimitStatusTechnical Note
Water (Milli-Q) > 100 mg/mL Recommended Preferred for stock solutions. Filter sterilize (0.22 µm).
PBS (pH 7.2) ~ 10 mg/mLFunctional Good for working solutions; avoid for high-conc.[1] stocks due to common ion effect.
DMSO ~ 30–57 mg/mLConditional Risk: Hygroscopic DMSO absorbs water, causing the salt to crash out. Use only anhydrous DMSO.
Ethanol < 1 mg/mLIncompatible Do not use.[2] Immediate precipitation.
Culture Media VariesWorking Dilute from aqueous stock. Stable for 12-24h at 37°C.

Troubleshooting Workflow: "Why did it precipitate?"

Before proceeding to the protocol, use this logic tree to diagnose your current issue.

Troubleshooting Start ISSUE: Compound Precipitated or Assay Failed SolventCheck Primary Solvent Used? Start->SolventCheck DMSOCheck Is DMSO Anhydrous? SolventCheck->DMSOCheck DMSO WaterCheck Check pH of Solution SolventCheck->WaterCheck Water Precipitate Salt crashed out. Switch to Water. DMSOCheck->Precipitate No / Old Bottle Success Stable Solution DMSOCheck->Success Yes (Fresh) Degradation Ring Hydrolysis. Keep pH < 7.5 WaterCheck->Degradation pH > 7.5 WaterCheck->Success pH 6.0 - 7.0

Figure 1: Diagnostic logic for identifying solubility and stability failures in Avibactam preparations.

Technical FAQs & Causality

Q1: Why is my DMSO stock cloudy after a few days?

The Causality: Avibactam sodium is a salt.[1][3][4][5] While soluble in anhydrous DMSO, DMSO is highly hygroscopic (absorbs moisture from air). As water enters the DMSO, the solvation capacity for the sodium salt changes, often leading to "oiling out" or crystallization. The Fix: Unless your automated liquid handler requires DMSO, switch to sterile water for your master stock. If you must use DMSO, use single-use aliquots of anhydrous DMSO and store under inert gas.

Q2: I dissolved it in water, but my MIC/IC50 values are shifting over time. Why?

The Causality: This is likely a stability issue, not a solubility one. Avibactam contains a diazabicyclooctane ring which acts as a beta-lactamase inhibitor.[1][4] This ring is susceptible to hydrolysis, particularly in alkaline conditions (pH > 7.5). The Fix: Ensure your stock solution is not basic. Water is usually slightly acidic (pH 5.5-6.0) due to dissolved CO2, which is actually protective for Avibactam. Avoid storing stocks in alkaline buffers (e.g., Tris pH 8.0) for long periods.[6][7]

Q3: How do I handle the "Hydrate" part of the calculation?

The Causality: Avibactam Sodium Hydrate has a variable water content. Using the generic molecular weight (MW) of the anhydrous form (~287.23 g/mol ) without correction will result in a lower actual concentration than calculated. The Fix: You must consult the Certificate of Analysis (CoA) for your specific batch to find the water content (usually expressed as % water or moles of water). See the calculation protocol below.

Validated Protocol: Preparation of Master Stock

Objective: Prepare a 10 mM Master Stock Solution in Water.

Materials
  • Avibactam Sodium Hydrate (solid)

  • Sterile Milli-Q Water (Nuclease-free recommended)

  • 0.22 µm PVDF or PES Syringe Filter (Low protein binding)

  • Sterile microcentrifuge tubes

Step-by-Step Methodology
1. Calculate the Corrected Mass

Do not rely on the generic MW. Use this formula:



  • 
    : Target Concentration (e.g., 0.01 mol/L)
    
  • 
    : Volume (e.g., 0.001 L)
    
  • 
    : ~287.23  g/mol  (Check CoA)[5]
    
  • 
    : Decimal (e.g., 0.98)
    
  • 
    : Decimal from CoA (e.g., 10% water = 0.10)
    
2. Dissolution (The "Add-Water-Last" Rule)
  • Weigh the calculated mass of Avibactam Sodium Hydrate into a sterile tube.

  • Add 75% of the final volume of sterile water.

  • Vortex gently until fully dissolved. (It should dissolve instantly; if not, vortex for 10s).

  • Add water to reach the final volume.[8]

  • Critical Step: Measure pH using a micro-strip. It should be between 5.0 and 7.0.

3. Sterilization & Storage[6]
  • Pass the solution through a 0.22 µm PES filter into a fresh sterile tube.

  • Aliquot immediately into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Store at -80°C . (Stable for 6 months).

    • Note: -20°C is acceptable for 1 month.[9][10]

    • Note: 4°C stability is limited (<24 hours recommended for precise IC50 data).

References

  • PubChem. (2025).[3] Avibactam Sodium | C7H10N3NaO6S.[1][3][4][5] National Library of Medicine.

  • Cayman Chemical. (2022).[1] Avibactam (sodium salt) Product Information & Solubility.

  • MedChemExpress. (2024).[11] Avibactam sodium hydrate Solubility & Stability Data.

  • Selleck Chemicals. (2024).[8] Avibactam sodium - Application & Handling.

  • Pfizer. (2015). AVYCAZ (ceftazidime and avibactam) Prescribing Information. (Provides clinical stability data relevant to media compatibility).

Sources

Optimization

Detection of Avibactam sodium hydrate impurities and their impact

Welcome to the Avibactam Sodium Hydrate Impurity Profiling & Troubleshooting Center . This technical guide is designed for analytical chemists, formulation scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Avibactam Sodium Hydrate Impurity Profiling & Troubleshooting Center . This technical guide is designed for analytical chemists, formulation scientists, and drug development professionals. It provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to address the complex analytical challenges associated with avibactam sodium hydrate.

Workflow Architecture: Impurity Detection & Impact Analysis

G A Avibactam Sodium API (Batch Sampling) B Sample Preparation (Aqueous/Organic Extraction) A->B C HPLC-UV / LC-MS (Related Substances) B->C D HS-GC-FID (Residual Solvents) B->D E Impurity Characterization (NMR, MS) C->E D->E F Efficacy & Safety Assessment E->F

Workflow for Avibactam Sodium Impurity Profiling

FAQ & Troubleshooting Section 1: Analytical Detection & Method Validation

Q1: Why am I seeing severe baseline drift and poor resolution of the descarbonyl avibactam impurity during HPLC-UV analysis?

Causality Analysis: Avibactam sodium lacks a strong chromophore, necessitating detection at low UV wavelengths (typically 210 nm). At this wavelength, gradient elution using high-salt buffers (like standard phosphate buffers) causes significant baseline drift due to changes in mobile phase absorbance. Furthermore, descarbonyl avibactam (a primary degradation product) is highly polar. On a standard C18 column, it exhibits poor retention and co-elutes with the void volume, making accurate quantification impossible.

Self-Validating Protocol: Optimized HPLC Method for Polar Impurities To resolve this, you must use a hydrophilic-endcapped C18 column (AQ-C18) and a low-concentration monopotassium phosphate buffer to maintain the protonation state of the sulfonate moiety without overwhelming the UV detector[1].

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 10 mmol/L monopotassium phosphate (

      
      ) buffer. Adjust pH to 3.0 using dilute phosphoric acid. Filter through a 0.22 µm hydrophilic membrane.
      
    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Column Selection: Use a Hydrophilic C18 column (e.g., 250 mm × 4.6 mm, 5 µm) maintained at 30°C.

  • Sample Preparation: Dissolve the avibactam sodium sample in Mobile Phase A to a concentration of 1.0 mg/mL.

  • System Suitability Check (Self-Validation): Inject a resolution mixture containing avibactam and descarbonyl avibactam. The method is only valid if the resolution factor (

    
    ) between the two peaks is 
    
    
    
    , and the relative standard deviation (RSD) of the avibactam peak area over 5 replicate injections is
    
    
    .

Table 1: Optimized Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.09551.0
10.085151.0
20.060401.0
25.09551.0
30.09551.0

Q2: How can I reliably detect residual solvents (e.g., MTBE, THF, Toluene) in the API without thermal degradation artifacts interfering with the chromatogram?

Causality Analysis: Avibactam sodium is thermally labile. If subjected to direct-injection Gas Chromatography (GC), the high injection port temperatures cause the API to degrade on-column. This degradation produces volatile artifacts that co-elute with actual residual solvents, leading to false positives and overestimation of solvent levels. Headspace GC (HS-GC) isolates the non-volatile API from the GC system, but the equilibration temperature must be strictly controlled to prevent headspace degradation.

Self-Validating Protocol: HS-GC-FID for Residual Solvents A validated Headspace Gas Chromatography-Flame Ionization Detection (HS-GC-FID) method is required to simultaneously determine residual solvents like methyl tert-butyl ether (MTBE), tetrahydrofuran (THF), and toluene[2].

Step-by-Step Methodology:

  • Solvent Diluent: Use high-purity Dimethyl Sulfoxide (DMSO) or N,N-Dimethylacetamide (DMA) as the sample diluent, as they have high boiling points and do not interfere with target solvent peaks.

  • Sample Preparation: Weigh exactly 100 mg of avibactam sodium API into a 20 mL headspace vial. Add 5.0 mL of diluent. Seal immediately with a PTFE-lined septum.

  • Headspace Equilibration: Incubate the vial at 80°C for 30 minutes. Crucial: Do not exceed 80°C, as higher temperatures initiate thermal cleavage of the diazabicyclooctane ring.

  • GC Conditions: Use a DB-624 capillary column (30 m × 0.53 mm, 3.0 µm). Program the oven: 40°C for 5 min, ramp at 10°C/min to 200°C, hold for 5 min. FID temperature at 250°C.

  • System Suitability Check (Self-Validation): The signal-to-noise (S/N) ratio for the lowest concentration standard (Limit of Quantitation) must be

    
    . The recovery rate of spiked samples must fall between 90% and 110%.
    

FAQ & Troubleshooting Section 2: Degradation Pathways & Stability

Q3: What causes the rapid degradation of avibactam sodium in aqueous solutions, and how does this impact Outpatient Parenteral Antimicrobial Therapy (OPAT) formulations?

Causality Analysis: In aqueous environments, particularly when exposed to heat (e.g., 32°C inside elastomeric infusion pumps worn by patients), avibactam undergoes hydrolysis. The nucleophilic attack of water on the amide bond leads to the opening of the diazabicyclooctane ring. This degradation pathway not only reduces the concentration of active avibactam but also generates toxic byproducts, including pyridine[3]. Because OPAT requires continuous infusion over 24 hours at near-body temperatures, the accumulation of pyridine and the loss of the active pharmaceutical ingredient (API) are critical safety and efficacy constraints.

G A Intact Avibactam Sodium B Aqueous Media + Heat (32°C) A->B C Hydrolysis of Amide Bond B->C D Ring-Opened Degradant C->D E Pyridine Accumulation C->E F OPAT Formulation Failure D->F E->F

Degradation Pathway of Avibactam Sodium in Aqueous Media

Table 2: Avibactam Degradation in Elastomeric Devices (0.9% NaCl) Data reflects regression-based simulation for OPAT conditions[3].

Storage ConditionTimeAvibactam Degradation (%)Pyridine Formation
Refrigerated (2°C–8°C)10 Days< 5.0%Below LOQ
Refrigerated (2°C–8°C)14 Days~ 5.0%Trace
In-Use (32°C) post-72h fridge12 Hours< 10.0%Detectable
In-Use (32°C) post-14d fridge24 Hours> 10.0% (Fails Spec)Clinically Significant

Troubleshooting Action: To maintain a self-validating OPAT protocol, formulations reconstituted in 0.9% NaCl must not be stored in the refrigerator for more than 72 hours prior to a 24-hour continuous infusion at 32°C to ensure total degradation remains below the 10% threshold[3].

FAQ & Troubleshooting Section 3: Impact on Efficacy & Safety

Q4: Do avibactam impurities or degradation products compromise the efficacy of the ceftazidime/avibactam combination against carbapenem-resistant Enterobacterales (CRE)?

Causality Analysis: Yes, fundamentally. Avibactam is a non-


-lactam 

-lactamase inhibitor. Its mechanism of action relies on acting as a "suicide inhibitor." It forms a reversible, non-covalent Michaelis complex with the

-lactamase enzyme, followed by a nucleophilic attack by the enzyme's serine residue on avibactam's amide bond. This opens the ring and forms a covalent conjugate, effectively inactivating the enzyme and protecting the partner antibiotic (ceftazidime)[].

Impurities such as descarbonyl avibactam, or enantiomeric impurities formed during synthesis, lack the precise stereochemistry and structural integrity required to fit into the active site of Ambler Class A, C, and some D enzymes. Consequently, high impurity loads reduce the effective concentration of the active inhibitor. In clinical settings treating CRE bloodstream infections, where ceftazidime-avibactam has shown significantly lower 30-day mortality compared to colistin-based regimens[5], sub-therapeutic dosing caused by degraded API can lead to rapid emergence of resistance and therapeutic failure.

References

  • Veeprho Pharmaceuticals. "Avibactam Impurities and Related Compound - Veeprho Pharmaceuticals." veeprho.com. Available at:[Link]

  • ResearchGate. "Development and Validation of a Headspace Gas Chromatography-Flame Ionization Detection Method for the Simultaneous Determination of 12 Residual Solvents in Avibactam Sodium Active Pharmaceutical Ingredient." researchgate.net. Available at:[Link]

  • PubMed Central (PMC). "Evaluation of the stability of ceftazidime/avibactam in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy utilizing a national stability protocol framework." nih.gov. Available at:[Link]

  • PubMed. "Efficacy and Safety of Ceftazidime-Avibactam for the Treatment of Carbapenem-Resistant Enterobacterales Bloodstream Infection: a Systematic Review and Meta-Analysis." nih.gov. Available at:[Link]

  • Patsnap (Eureka). "Avibactam sodium patented technology retrieval search results." patsnap.com. Available at:[Link]

Sources

Troubleshooting

Avibactam sodium hydrate interference with diagnostic tests

Topic: Interference with Diagnostic Tests & Experimental Assays Audience: Researchers, Drug Development Scientists, Clinical Microbiologists Core Directive & Scope This guide addresses the technical nuances of Avibactam...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Interference with Diagnostic Tests & Experimental Assays Audience: Researchers, Drug Development Scientists, Clinical Microbiologists

Core Directive & Scope

This guide addresses the technical nuances of Avibactam Sodium Hydrate , a non-beta-lactam beta-lactamase inhibitor. Unlike traditional inhibitors (e.g., clavulanic acid), avibactam utilizes a reversible covalent mechanism.[1][2] This unique chemistry, combined with its hydration properties, introduces specific interference patterns in biochemical assays, microbiological susceptibility testing (AST), and clinical diagnostics.

Chemical Handling & Stability: The Hydrate Factor

User Query: "My calculated IC50 values are consistently shifting between batches. Could the weighing protocol be the cause?"

Technical Insight: Avibactam sodium is frequently supplied as a hydrate (often a mono- or dihydrate), but potency calculations must be based on the active moiety (free acid) or the anhydrous sodium salt , depending on your experimental design. Failure to correct for the water of hydration leads to systematic concentration errors (typically 5-15% under-dosing).

Troubleshooting Protocol: Correcting for Hydration

Do not assume the weight on the balance equals the active drug weight.

  • Check the Certificate of Analysis (CoA): Look for the Water Content (Karl Fischer) or the specific molecular weight (MW) of the batch.

    • MW (Avibactam Free Acid): ~265.2 g/mol

    • MW (Avibactam Sodium Anhydrous): ~287.2 g/mol

    • MW (Avibactam Sodium Monohydrate): ~305.2 g/mol

  • Apply the Correction Factor:

    
    
    

Data Table 1: Physicochemical Properties Affecting Stock Prep

PropertySpecificationImpact on Assay
Solubility >10 mg/mL in Water/PBSHigh solubility; rarely precipitates in standard media.
UV Absorbance

Interference: Overlaps with DNA/RNA quantitation.
Stability Labile at pH > 9.0Avoid alkaline buffers; hydrolysis of the amide bond occurs.
Hygroscopicity High (Anhydrous forms)Anhydrous powder absorbs moisture rapidly; weigh quickly or use hydrate.
In Vitro Assay Interference

User Query: "I am running a nitrocefin hydrolysis assay to measure KPC-2 inhibition, but the kinetic curves look non-linear/atypical. Why?"

Technical Insight: Avibactam functions via a reversible covalent inhibition mechanism.[1][3] Unlike clavulanate (a "suicide" inhibitor that is hydrolyzed), avibactam recycles.[2] In competition assays (e.g., with nitrocefin), this reversibility creates a complex equilibrium that standard Michaelis-Menten models may misinterpret as "slow-binding" or "partial" inhibition if the incubation time is insufficient.

Mechanism of Interference

The diazabicyclooctane (DBO) ring opens to form a covalent carbamyl-enzyme complex. Crucially, this reaction is reversible (


), allowing the enzyme to eventually regain activity if the inhibitor is removed or diluted.

AvibactamMechanism Enz Free Beta-Lactamase Complex Non-Covalent Complex (E:I) Enz->Complex + Avi Avi Avibactam Complex->Enz k_off (fast) Acyl Covalent Acyl-Enzyme (Carbamylated) Complex->Acyl Acylation (Ring Opening) Acyl->Complex Deacylation (Recyclization) Hydrolysis Hydrolysis Products (Rare/Slow) Acyl->Hydrolysis Irreversible (Very Slow)

Figure 1: Kinetic mechanism of Avibactam. The critical interference point is the "Deacylation" step, which regenerates active inhibitor and enzyme, complicating long-duration assays.

Troubleshooting Guide: Spectrophotometric Assays
  • Issue: High Background at 260 nm

    • Cause: Avibactam (and partner cephalosporins) absorbs UV light at 260 nm.

    • Fix: Do not use A260 to quantify DNA/protein in solutions containing high concentrations (>100 µM) of avibactam. Use colorimetric assays (e.g., Bradford, BCA) or fluorometry (Qubit) instead.

  • Issue: Non-linear Progress Curves (Nitrocefin)

    • Cause: Reporter substrate depletion competes with avibactam binding.

    • Fix: Pre-incubate enzyme + avibactam for 5–10 minutes before adding nitrocefin to establish the acyl-enzyme equilibrium.

Microbiological & Diagnostic Interference

User Query: "Our disk diffusion tests show resistance, but the Etest shows susceptibility. Which is correct?"

Technical Insight: Avibactam susceptibility testing is prone to inoculum effects and diffusion limitations . Furthermore, in clinical settings, the combination (e.g., Ceftazidime-Avibactam) can interfere with common urine and blood tests.

Diagnostic Interference Matrix
Diagnostic TestInterference TypeMechanismRecommendation
Direct Coombs Test False Positive Drug adsorption onto RBC membrane (Hapten mechanism) induces antibody binding.Verify with elution studies; be aware of drug-induced hemolytic anemia risk.
Urine Glucose False Positive Copper reduction methods (e.g., Clinitest) react with the beta-lactam ring of the partner drug (Ceftazidime).Use enzymatic glucose oxidase dipsticks (Clinistix) which are specific to glucose.
Serum Creatinine False Positive Cephalosporins can interfere with Jaffe (picrate) methods.Use enzymatic creatinine assays if patient is on high-dose therapy.
AST (Disk Diffusion) False Resistance 30/20 µg disks may underestimate susceptibility for some KPC producers compared to MIC.Confirm "Resistant" disk results with Broth Microdilution (BMD) (Gold Standard).
Workflow: Resolving Discordant MIC Results

AST_Troubleshooting Start Discordant Result: Disk Diffusion (R) vs Clinical Picture (S) Step1 Check Inoculum Density Start->Step1 Decision1 Is Inoculum > 5x10^5 CFU/mL? Step1->Decision1 Effect Inoculum Effect: Avibactam overwhelmed by high enzyme load Decision1->Effect Yes Step2 Check Assay Method Decision1->Step2 No Action1 Repeat with 0.5 McFarland (Strict Control) Effect->Action1 Decision2 Method Used? Step2->Decision2 Action2 Confirm with Broth Microdilution (BMD) Decision2->Action2 Disk Diffusion Action3 Verify Chelator Use (Zinc depletion affects MBLs) Decision2->Action3 Synergy Test (MBL)

Figure 2: Troubleshooting logic for discordant susceptibility results. High inoculum is the most common cause of false resistance in avibactam combinations.

FAQ: Rapid Fire Troubleshooting

Q: Does Avibactam inhibit mammalian serine proteases (e.g., Trypsin)? A: Generally, no. Avibactam is highly selective for bacterial beta-lactamases (Class A, C, and some D).[4] However, at very high concentrations (>1 mM) in biochemical screens, non-specific carbamylation of active site serines in other enzymes cannot be entirely ruled out. Always include a "drug-only" control in enzymatic panels.

Q: Can I use EDTA in my media when testing Avibactam? A: Be cautious. EDTA chelates Zinc. If you are testing a mixed population (Serine Beta-Lactamase + Metallo-Beta-Lactamase), EDTA will inhibit the MBL, potentially making the strain appear susceptible to Avibactam (which only kills the SBL). This is useful for diagnosing the resistance mechanism but can skew therapeutic susceptibility data.

Q: Why does my stock solution turn yellow over time? A: Aqueous solutions of avibactam sodium are relatively stable but can undergo hydrolysis at extreme pH or elevated temperatures. A slight yellowing may indicate degradation or oxidation of trace impurities. Recommendation: Prepare fresh stock solutions for critical MIC determinations; do not store aqueous stocks >24 hours at room temperature.

References
  • Ehmann, D. E., et al. (2013). Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases. Journal of Biological Chemistry, 288(39), 27960–27971. Link

  • Lahiri, S. D., et al. (2013). Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor.[1][2][3][5] Antimicrobial Agents and Chemotherapy, 57(12), 5848–5856. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Performance Standards for Antimicrobial Susceptibility Testing. 28th Edition. CLSI supplement M100.
  • Nichols, W. W., et al. (2016). Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance.[1] Antimicrobial Agents and Chemotherapy, 60(9), 5288–5293. Link

  • Pfizer Inc. (2019). Zavicefta (ceftazidime and avibactam) Prescribing Information. Link

Sources

Optimization

Optimizing storage conditions for long-term Avibactam sodium hydrate stability

Executive Summary & Core Mechanism Avibactam sodium is a non-beta-lactam beta-lactamase inhibitor containing a diazabicyclooctane (DBO) core. Unlike clavulanic acid, it inhibits enzymes via a reversible acylation mechani...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Mechanism

Avibactam sodium is a non-beta-lactam beta-lactamase inhibitor containing a diazabicyclooctane (DBO) core. Unlike clavulanic acid, it inhibits enzymes via a reversible acylation mechanism. However, outside the enzyme pocket, the molecule is susceptible to irreversible hydrolysis (ring-opening), particularly under alkaline conditions or elevated temperatures.[1]

This guide provides a self-validating system for researchers to maintain the integrity of Avibactam sodium hydrate, addressing its two primary enemies: moisture (hygroscopicity) and alkaline hydrolysis .[1]

Solid-State Storage: The "Dry Chain" Protocol

Q: My Avibactam powder has formed clumps. Is it still usable? A: Clumping indicates moisture absorption (hygroscopicity). While minor clumping may not immediately destroy potency, it alters the weighable mass, leading to inaccurate dosing.[1] If the powder has turned into a sticky gum, it has likely undergone deliquescence and partial hydrolysis; discard it. [1]

Optimal Storage Conditions (Solid)
ParameterRecommendationMechanism / Rationale
Temperature -20°C (Long-term)Slows kinetic degradation pathways.[1]
Container Tightly sealed, amber glass or opaque plastic.Protects from light; prevents moisture ingress.[2][3]
Desiccant Mandatory (Silica gel pack).Avibactam sodium is hygroscopic.[4] Moisture catalyzes hydrolysis even in solid state.
Thawing Equilibrate to Room Temp (RT) before opening.Prevents condensation from forming on the cold powder when opened in humid lab air.

Technical Insight: The "hydrate" designation implies a crystal lattice containing water. However, excess environmental moisture leads to amorphous conversion and increased chemical reactivity. Always store with a desiccant.

Reconstitution & Solution Stability

Q: Can I freeze aqueous stock solutions of Avibactam? A: Avoid if possible. Unlike many antibiotics, Avibactam aqueous solutions are sensitive to freeze-thaw cycles which can induce micro-precipitates or ring stress.

  • Best Practice: Prepare fresh.

  • Alternative: If necessary, flash-freeze single-use aliquots in liquid nitrogen and store at -80°C. Never refreeze.

Q: What is the optimal pH for solution stability? A: Maintain pH 6.0 – 7.0 .

  • Danger Zone: pH > 7.5 significantly accelerates the hydrolysis of the amide bond in the DBO ring.

  • Buffer Choice: PBS (pH 7.[5]2) is acceptable for short-term use (<24h).[1] For longer stability, slightly acidic buffers (MES, pH 6.[1]0) are superior.

Solution Stability Matrix
SolventStorage TempMax Stability WindowNotes
Water / PBS Room Temp (25°C)< 12 Hours Hydrolysis risk increases rapidly after 12h.
Water / PBS Refrigerated (4°C)24 - 48 Hours 24h is the safe "Gold Standard."
DMSO -20°C1 Month Hygroscopic solvent; use anhydrous DMSO only.
DMSO -80°C6 Months Best for organic stock solutions.

Critical Protocol: When using DMSO, ensure it is fresh/anhydrous. Old DMSO absorbs water from the air, creating a "wet" organic solvent that will degrade Avibactam over time.

Visualizing the Stability Decision Tree

The following workflow illustrates the decision logic for storage based on the physical state of the compound.

AvibactamStorage Start Avibactam Sodium Received StateCheck Physical State? Start->StateCheck Solid Solid Powder StateCheck->Solid Solution Reconstituted Solution StateCheck->Solution SolidStore Store at -20°C with Desiccant Solid->SolidStore SolventCheck Solvent Type? Solution->SolventCheck Thaw Equilibrate to RT before opening SolidStore->Thaw Prior to Use Aqueous Aqueous (Water/PBS) SolventCheck->Aqueous Organic Organic (DMSO) SolventCheck->Organic AqUsage Use within 24h Store at 4°C Aqueous->AqUsage OrgUsage Store at -20°C (1 mo) or -80°C (6 mo) Organic->OrgUsage

Figure 1: Decision matrix for Avibactam Sodium storage.[5] Blue nodes indicate decision points; Green/Yellow indicate safe storage; Red indicates high-risk/short-term states.[1]

Troubleshooting & Degradation Pathways

Q: How do I know if my Avibactam has degraded? A: HPLC is the only definitive method, but physical signs provide clues.

Degradation Indicators
  • Physical: Change from white fluffy powder to yellowish gum (Solid).

  • Chemical (HPLC): Appearance of ring-opened hydrolysis products.

    • Mechanism:[2][6] The DBO ring opens to form a urea derivative. This is irreversible.

    • Cause: High pH (>7.5) or heat.

Experimental Compatibility (Ceftazidime Partnering)

When co-formulating with Ceftazidime (e.g., for MIC testing):

  • Compatibility: Highly compatible physically.

  • Stability: The mixture is stable for 24 hours at 4°C .

  • Diluents: 0.9% Saline or 5% Dextrose are preferred.

  • Protocol: Reconstitute separately, then mix. Do not store the combined solution for >24h, as Ceftazidime itself degrades to pyridine, which can alter the pH and destabilize Avibactam.[1]

References

  • MedChemExpress (MCE). Avibactam Sodium Safety Data Sheet & Product Information. (Accessed 2026). Provides solubility data (Water >140mg/mL) and solid-state storage protocols (-20°C).[1][7]

  • Cayman Chemical. Avibactam (sodium salt) Product Insert.[5] (Accessed 2026). Details aqueous stability limits (<24h) and buffer recommendations.

  • American Society for Microbiology (ASM). Comprehensive stability analysis of β-lactams and β-lactamase inhibitors. Antimicrob Agents Chemother. 2024. Establishes pH-dependent degradation profiles and half-lives in cation-adjusted Mueller-Hinton broth. [1]

  • Pfizer/Allergan. AVYCAZ (ceftazidime and avibactam) Prescribing Information. Validates 12-hour room temperature and 24-hour refrigerated stability for clinical admixtures.

  • National Institutes of Health (NIH) / PMC. Kinetics of Avibactam Inhibition. Discusses the reversible acylation mechanism and the stability of the acyl-enzyme complex vs. hydrolytic degradation.

Sources

Reference Data & Comparative Studies

Validation

In Vitro Efficacy Guide: Avibactam Sodium Hydrate vs. Tazobactam

Executive Summary: The Shift from Suicide Inhibition to Reversible Entrapment In the landscape of antimicrobial development, the distinction between Avibactam sodium hydrate and Tazobactam represents a fundamental shift...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Shift from Suicide Inhibition to Reversible Entrapment

In the landscape of antimicrobial development, the distinction between Avibactam sodium hydrate and Tazobactam represents a fundamental shift in


-lactamase inhibition strategy. While Tazobactam relies on a 

-lactam scaffold acting as a "suicide substrate," Avibactam introduces a non-

-lactam diazabicyclooctane (DBO) structure that functions via a reversible, recycling mechanism.

This guide provides a technical comparison of these two inhibitors, focusing on their mechanistic divergence, spectrum of activity, and in vitro efficacy against multidrug-resistant (MDR) pathogens.[1] It is designed for researchers requiring actionable data and validated protocols for synergistic profiling.

Mechanistic Divergence & Structural Logic

The core efficacy difference lies in how each molecule interacts with the nucleophilic serine of the


-lactamase active site.
Tazobactam: The Suicide Substrate
  • Class:

    
    -lactam sulfone.[2]
    
  • Mechanism: Tazobactam mimics the penicillin structure. It acylates the active site serine (Ser70), forming a covalent acyl-enzyme intermediate.

  • Limitation: This binding is generally irreversible; however, the complex is unstable against specific carbapenemases (e.g., KPC-2). KPC enzymes can hydrolyze the Tazobactam-enzyme complex, releasing the active enzyme and degrading the inhibitor, rendering it ineffective against Carbapenem-Resistant Enterobacteriaceae (CRE).

Avibactam Sodium Hydrate: The Reversible Trap
  • Class: Diazabicyclooctane (DBO).

  • Mechanism: Avibactam lacks the

    
    -lactam ring.[3][4][5][6] It covalently binds to Ser70 via a carbamate linkage. Crucially, this reaction is reversible .
    
  • The "Recycling" Effect: Unlike Tazobactam, Avibactam is not hydrolyzed.[7] It can deacylate (release) from the enzyme intact, ready to inhibit another enzyme molecule. This distinct kinetics allows it to maintain inhibition over longer periods and withstand hydrolysis by KPC and OXA-48 enzymes.

Visualization: Mechanism of Action Comparison

MOA_Comparison cluster_Tazo Tazobactam (Suicide Inhibition) cluster_Avi Avibactam (Reversible Entrapment) Enzyme Serine Beta-Lactamase (Active Site) Tazo Tazobactam Avi Avibactam Acyl_T Acyl-Enzyme Complex Tazo->Acyl_T Irreversible Acylation Hydrolysis Hydrolysis by KPC Acyl_T->Hydrolysis Susceptible (e.g. KPC) Inactive Inactive Metabolite + Active Enzyme Hydrolysis->Inactive Enzyme Restored Carbamyl Carbamyl-Enzyme Complex Avi->Carbamyl Covalent Binding Recycle Slow Deacylation Carbamyl->Recycle No Hydrolysis Recycle->Enzyme Enzyme Temporarily Free Recycle->Avi Inhibitor Regenerated

Caption: Comparative pathway showing Tazobactam's susceptibility to hydrolysis vs. Avibactam's recycling mechanism.

Spectrum of Inhibition & Efficacy Data[4][7][8][9][10]

Avibactam provides superior coverage against Class A (KPC) and Class D (OXA-48) carbapenemases, a gap where Tazobactam fails.

Table 1: Enzyme Inhibition Profile[1][7]
Ambler ClassEnzyme TypeTazobactam EfficacyAvibactam Efficacy
Class A ESBLs (TEM, SHV, CTX-M)High High
Class A KPC (Carbapenemase)None/Low (Hydrolyzed)High (Primary Target)
Class B MBLs (NDM, VIM, IMP)None None
Class C AmpC (Cephalosporinase)Low/Variable High
Class D OXA-48 (Carbapenemase)None High
Table 2: Comparative In Vitro MIC Data ( g/mL)

Data synthesized from comparative studies against resistant phenotypes.

Pathogen PhenotypeDrug CombinationMIC

MIC

% Susceptible
KPC-producing K. pneumoniae Ceftazidime-Avibactam0.52>99%
Pip-Tazobactam>64>640%
OXA-48-producing Enterobacterales Ceftazidime-Avibactam0.251100%
Pip-Tazobactam>64>64<5%
MDR P. aeruginosa Ceftazidime-Avibactam416~88-97%
Ceftolozane-Tazobactam28~90-97%

Critical Insight: While Avibactam is superior for CRE (KPC/OXA-48), Tazobactam remains highly effective against P. aeruginosa when paired with Ceftolozane, often outperforming Ceftazidime-Avibactam in specific MDR Pseudomonas strains due to Ceftolozane's intrinsic antipseudomonal potency.

Experimental Protocols

To validate these profiles in your own lab, use the following self-validating protocols.

Protocol A: Checkerboard Synergy Assay (MIC & FIC Determination)

Objective: Quantify the synergistic potential of Avibactam or Tazobactam with a partner


-lactam.
  • Preparation:

    • Prepare stock solutions of the

      
      -lactam (e.g., Ceftazidime) and the inhibitor (Avibactam sodium hydrate).
      
    • Note: Adjust Avibactam weight for water content and sodium salt (Molecular Weight: ~287.23 g/mol for Na salt).

  • Plate Layout (96-well):

    • X-axis: Serial 2-fold dilution of

      
      -lactam (0.03 – 64 
      
      
      
      g/mL).
    • Y-axis: Serial 2-fold dilution of Inhibitor (fixed concentration or ratio).

    • Standard: CLSI recommends testing inhibitors at fixed concentrations (e.g., Avibactam at 4

      
      g/mL) for routine susceptibility, but full checkerboard (varying both) is required for true synergy calculation.
      
  • Inoculum:

    • Adjust bacterial suspension to

      
       CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
      
  • Incubation:

    • 
       for 16–20 hours (ambient air).
      
  • Analysis (FIC Index):

    • Calculate Fractional Inhibitory Concentration (FIC) for each well defining the MIC.

    • Interpretation:

      
       = Synergy; 
      
      
      
      = Indifference;
      
      
      = Antagonism.[8]
Visualization: Checkerboard Workflow

Checkerboard_Workflow cluster_Plate 96-Well Plate Setup Start Inoculum Prep (0.5 McFarland) Dilute Dilute to 5x10^5 CFU/mL in CAMHB Start->Dilute Mix Cross-Gradient Matrix Dilute->Mix AxisX X-Axis: Beta-Lactam (Serial Dilution) AxisX->Mix AxisY Y-Axis: Inhibitor (Serial Dilution) AxisY->Mix Incubate Incubate 16-20h @ 35°C Mix->Incubate Read Visual/OD600 Reading Incubate->Read Calc Calculate FIC Index Read->Calc

Caption: Step-by-step workflow for determining synergistic efficacy via Checkerboard Microdilution.

Protocol B: Time-Kill Kinetics

Objective: Determine bactericidal activity and rate of killing.

  • Setup:

    • Prepare flasks with CAMHB containing:

      • Control (Growth).[8]

      • 
        -lactam alone (at MIC).
        
      • Inhibitor alone.

      • Combination (e.g., Ceftazidime + Avibactam at 4

        
        g/mL).
        
  • Inoculation:

    • Start with

      
       CFU/mL (log phase).
      
  • Sampling:

    • Remove aliquots at 0, 2, 4, 8, and 24 hours.

    • Perform serial dilutions and plate on agar.[8]

  • Quantification:

    • Count colonies (CFU/mL) after overnight incubation.

    • Synergy Definition:

      
       decrease in CFU/mL compared to the most active single agent at 24h.[8]
      
    • Bactericidal Definition:

      
       reduction from the initial inoculum.
      

Strategic Selection Guide

When designing a drug development pipeline or selecting a comparator:

  • Select Avibactam if your target profile includes KPC or OXA-48 carbapenemases (Enterobacterales). It is the gold standard for restoring cephalosporin activity against these Class A and D enzymes.

  • Select Tazobactam if your focus is strictly ESBLs or if you are pairing with a novel antipseudomonal cephalosporin (like Ceftolozane) where the partner drives the efficacy against P. aeruginosa. Tazobactam is cost-effective but lacks the "rescue" capability against carbapenemases.

References

  • National Center for Biotechnology Information.

    
    -Lactam/
    
    
    
    -Lactamase Inhibitor Combinations. Clinical Infectious Diseases.[1][9] [Link]
  • Ehmann, D. E., et al.Kinetics of Avibactam Inhibition against Class A, C, and D

    
    -Lactamases.[4] Journal of Biological Chemistry.
    [Link]
    
  • JMI Laboratories. Antimicrobial Activity of Ceftazidime-Avibactam, Ceftolozane-Tazobactam and Comparators. [Link]

  • Acta Scientific. Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]

Sources

Comparative

Comparative analysis of Avibactam and clavulanic acid

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Executive Summary: The Evolution of Inhibition The transition from Clavulanic acid to Avibactam represents a...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary: The Evolution of Inhibition

The transition from Clavulanic acid to Avibactam represents a paradigm shift in


-lactamase inhibition—from suicide inactivation  to reversible recyclization . While Clavulanic acid (the first-generation clavam) relies on a 

-lactam core to structurally mimic the substrate, eventually leading to enzyme inactivation via fragmentation, it is vulnerable to hydrolysis by Class C (AmpC) and carbapenemases (KPC).

Avibactam, a diazabicyclooctane (DBO), abandons the


-lactam core entirely.[1] It utilizes a thermodynamic trap mechanism where the inhibitor covalently binds to the catalytic serine but, crucially, can recyclize and release intact to inhibit another enzyme molecule. This distinct mechanism expands its spectrum to include KPC (Class A), AmpC (Class C), and OXA-48 (Class D).
Mechanistic Comparison: Suicide vs. Recyclization

The fundamental differentiator lies in the fate of the acyl-enzyme intermediate.

Clavulanic Acid (Mechanism-Based Inactivator) [1][2][3][4]
  • Binding: Acylates the active site Serine-70.

  • Fate: The ring opening creates a reactive imine intermediate. This intermediate can either:

    • Undergo secondary chemical rearrangements (tautomerization) to permanently crosslink the enzyme (Inhibition).

    • Be hydrolyzed by water, releasing the inhibitor fragments and regenerating the active enzyme (Turnover).

  • Limitation: High turnover rates in KPC-2 and AmpC render it ineffective.

Avibactam (Reversible Covalent Inhibitor) [5]
  • Binding: The urea carbamylates Serine-70.

  • Fate: The DBO ring opens but maintains a conformation that disfavors hydrolysis. Instead, the reaction reverses (decarbamylation), closing the ring and regenerating the active inhibitor.

  • Advantage: "Recyclization" means one inhibitor molecule can control multiple enzyme turnover events over time, though in practice, the residence time (

    
    ) on the enzyme is the dominant efficacy driver.
    
Pathway Visualization

MechanismComparison cluster_Clav Clavulanic Acid (Suicide Inhibition) cluster_Avi Avibactam (Reversible Recyclization) C_Free Free Enzyme + Inhibitor C_Acyl Acyl-Enzyme (Unstable) C_Free->C_Acyl Acylation C_Dead Inactivated Enzyme (Crosslinked) C_Acyl->C_Dead Rearrangement (Inactivation) C_Hydro Hydrolyzed Product (Enzyme Active) C_Acyl->C_Hydro Hydrolysis (Resistance) A_Free Free Enzyme + Inhibitor A_Carb Carbamyl-Enzyme (Stable Trap) A_Free->A_Carb Carbamylation A_Recyc Recyclized Inhibitor (Active) A_Carb->A_Recyc Recyclization (Slow off-rate) A_Recyc->A_Free Re-binding

Figure 1: Mechanistic divergence. Clavulanic acid risks hydrolysis (bottom path), while Avibactam favors a reversible cycle that preserves inhibitor potency.

Comparative Performance Data

The following data aggregates kinetic parameters from wild-type enzymes. Note the stark difference in


 (turnover number), where Clavulanic acid acts as a substrate for KPC-2.
Table 1: Kinetic Parameters (

and Turnover)
Enzyme ClassEnzymeParameterClavulanic AcidAvibactamInterpretation
Class A TEM-1

(nM)
~10 - 60~3 - 8Avibactam shows superior potency.
KPC-2

(

)
> 15 (High Turnover)0.0003 (Stable)KPC-2 hydrolyzes Clavulanic acid; Avibactam forms a stable complex.

(

)
N/A (Substrate)

Avibactam effectively acylates KPC-2.
Class C AmpC (P99)

(nM)
> 10,000 (Resistant)~5 - 10Clavulanic acid is ineffective against AmpC.

off (min)
< 1~300Avibactam stays bound for hours.
Class D OXA-48 ActivityInactiveActiveAvibactam is the only choice for OXA-48 among these two.
Table 2: Spectrum of Activity Matrix
Pathogen / EnzymeClavulanic AcidAvibactamClinical Implication
ESBL (TEM/SHV/CTX-M) High High Both effective; Clavulanate is standard of care (Augmentin).
KPC (Carbapenemase) None (Hydrolyzed)High Avibactam required for CRE (Carbapenem-Resistant Enterobacteriaceae).
AmpC (Pseudomonas) None (Induces expression)High Avibactam restores Ceftazidime activity.
Metallo-

-lactamases
None None Neither inhibits NDM-1 or VIM (Class B).
Experimental Protocols: Validating Inhibition

To objectively compare these inhibitors in your lab, use the Nitrocefin Competition Assay . This colorimetric assay tracks the hydrolysis of a reporter substrate (Nitrocefin) to determine how quickly and effectively the inhibitor binds.

Protocol: Determination of

and Kinetic Constants

Reagents:

  • Reporter Substrate: Nitrocefin (Stock: 10 mM in DMSO). Working solution:

    
     in assay buffer.
    
  • Buffer: 50 mM Phosphate or MES buffer, pH 7.0, 25°C.

  • Enzymes: Recombinant KPC-2 or AmpC (purified).

  • Detection: Spectrophotometer (Absorbance at 482 nm or 490 nm).

Workflow:

  • Preparation: Dilute enzyme to a concentration that yields a linear initial rate (

    
    ) with Nitrocefin alone.
    
  • Pre-incubation:

    • Mix Enzyme + Inhibitor (Avibactam or Clavulanate) at varying concentrations (e.g., 0.1 nM to 10

      
      ).
      
    • Incubate for 5 minutes (to allow acylation).

  • Initiation: Add Nitrocefin (

    
     final) to the mixture.
    
  • Measurement: Monitor absorbance at 482 nm for 5 minutes.

  • Analysis:

    • Calculate residual velocity (

      
      ) relative to uninhibited control (
      
      
      
      ).
    • Plot

      
       vs. 
      
      
      
      .
    • Fit to sigmoidal dose-response equation to determine

      
      .
      

Critical Control: For Clavulanic acid with KPC-2, you will observe a "recovery" of activity over time (absorbance slope increases) as the inhibitor is hydrolyzed. For Avibactam, the slope should remain suppressed (flat).

Experimental Logic Visualization

ExperimentalWorkflow Start Start: Purified Enzyme (KPC-2 or AmpC) Step1 1. Pre-Incubation Enzyme + Inhibitor (Var Conc.) Time: 5-10 min Start->Step1 Step2 2. Add Reporter Substrate (Nitrocefin 100 µM) Step1->Step2 Step3 3. Kinetic Measurement Absorbance @ 482nm Step2->Step3 Decision Slope Behavior? Step3->Decision ResultA Slope remains flat (Stable Inhibition) -> Avibactam Decision->ResultA ResultB Slope increases over time (Hydrolysis/Recovery) -> Clavulanic Acid (on KPC) Decision->ResultB

Figure 2: Workflow for distinguishing stable inhibition (Avibactam) from substrate-like turnover (Clavulanic Acid).

Clinical & Translational Insight

Why Avibactam fails against Metallo-


-lactamases (MBLs): 
Neither Avibactam nor Clavulanic acid can inhibit Class B enzymes (NDM, VIM, IMP) because these enzymes use Zinc ions for hydrolysis rather than a catalytic serine. Avibactam requires a nucleophilic serine to form the covalent carbamyl bond.
  • Solution: Avibactam is often paired with Aztreonam (which is stable to MBLs) in investigational cocktails to bridge this gap.

Resistance Mechanisms:

  • Clavulanic Acid: Resistance arises via hyper-production of enzyme (overwhelming the suicide inhibitor) or specific mutations (e.g., TEM-1 to TEM-30/IRT) that reduce inhibitor binding affinity.

  • Avibactam: Resistance is rare but emerging via specific KPC mutations (e.g., KPC-3 variants D179Y) that destabilize the enzyme active site, preventing the initial carbamylation event or enhancing the off-rate (

    
    ).
    
References
  • Ehmann, D. E., et al. (2012). "Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor." Proceedings of the National Academy of Sciences.

  • Lahiri, S. D., et al. (2013). "Kinetic parameters for β-lactamase inhibition by avibactam." Antimicrobial Agents and Chemotherapy.[3][6][7][8]

  • Papp-Wallace, K. M., et al. (2010). "Inhibitor resistance in the KPC-2 β-lactamase, a preeminent property of this class A carbapenemase." Antimicrobial Agents and Chemotherapy.[3][6][7][8]

  • Drawz, S. M., & Bonomo, R. A. (2010). "Three decades of beta-lactamase inhibitors." Clinical Microbiology Reviews.

  • Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07.

Sources

Validation

Validating HPLC Methods for Avibactam Sodium Hydrate: A Comparative Technical Guide

Executive Summary Avibactam sodium , a diazabicyclooctane non-beta-lactam beta-lactamase inhibitor, presents a distinct analytical challenge due to its zwitterionic polar nature and lack of a strong UV chromophore. Tradi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Avibactam sodium , a diazabicyclooctane non-beta-lactam beta-lactamase inhibitor, presents a distinct analytical challenge due to its zwitterionic polar nature and lack of a strong UV chromophore. Traditional Reverse Phase (RP) C18 methods often fail to retain the compound, leading to elution in the void volume.

This guide provides a technical comparison between the two dominant validation strategies: Ion-Pairing Reverse Phase HPLC (IP-RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) . While HILIC offers superior sensitivity for MS applications, this guide identifies IP-RP-HPLC as the robust "workhorse" for routine Quality Control (QC) quantification, provided specific buffering protocols are followed.

Part 1: The Analytical Challenge

The Polarity Paradox

Avibactam is highly water-soluble. On a standard C18 column with a typical acidic mobile phase, it exhibits negligible retention (


). This compromises peak shape and makes the method susceptible to matrix interference (salts, excipients) that also elute early.
Detection Limitations

Unlike cephalosporins (e.g., Ceftazidime) which have strong UV absorption, Avibactam lacks a conjugated


-system.
  • UV Max: ~205–210 nm (End absorption).

  • Implication: Solvents must have high UV cutoffs (e.g., HPLC-grade Acetonitrile rather than Methanol is preferred at <210 nm to reduce baseline noise).

Part 2: Comparative Analysis (IP-RP-HPLC vs. HILIC)

The following matrix compares the two primary methodologies for Avibactam quantification.

FeatureMethod A: Ion-Pair RP-HPLC (Recommended for QC)Method B: HILIC (Recommended for R&D/MS)
Stationary Phase C18 (e.g., Inertsil ODS-3, Symmetry C18)Amide, Silica, or Zwitterionic (e.g., BEH Amide)
Mobile Phase Phosphate Buffer + Tetrabutylammonium (TBA) + ACNAmmonium Acetate/Formate + High % ACN (>70%)
Retention Mechanism Hydrophobic interaction via ion-pair formationPartitioning into water-enriched layer on surface
MS Compatibility Poor (Non-volatile salts suppress ionization)Excellent (High organic, volatile salts)
Equilibration Time Moderate (20–30 min)Long (45–60 min required for water layer formation)
Robustness High (Less sensitive to small water % changes)Moderate (Sensitive to mobile phase pH/water content)
LOD (Typical) 0.2 – 0.5 µg/mL (UV @ 210 nm)0.05 – 0.1 µg/mL (MS/MS)

Part 3: Strategic Method Selection (Logic Diagram)

The following decision tree illustrates the selection process for the optimal Avibactam method based on laboratory constraints and goals.

MethodSelection Start Start: Avibactam Analysis Goal Define Primary Goal Start->Goal QC Routine QC / Potency Goal->QC High Conc. Bioanalysis Bioanalysis / PK Studies Goal->Bioanalysis Trace Level Detector Detector Available? QC->Detector MS LC-MS/MS Bioanalysis->MS UV UV / PDA Detector->UV Standard Detector->MS If Available MethodA Method A: Ion-Pair RP-HPLC (C18 + TBAHS) UV->MethodA Robustness Priority MethodB Method B: HILIC (Amide Column) MS->MethodB Sensitivity Priority MS->MethodB

Figure 1: Decision matrix for selecting the appropriate chromatographic mode for Avibactam.

Part 4: Validated Experimental Protocol (Method A)

This protocol utilizes Ion-Pair Chromatography , which is the industry standard for validating Avibactam Sodium Hydrate in bulk forms due to its cost-effectiveness and high reproducibility.

Chromatographic Conditions
  • Column: C18 (250 mm x 4.6 mm, 5 µm).[1][2] Critical: End-capping is preferred to reduce peak tailing.

  • Flow Rate: 1.0 mL/min (Isocratic).[1]

  • Detection: UV @ 210 nm .

  • Temperature: 25°C.

  • Injection Volume: 10–20 µL.

Reagents & Mobile Phase Preparation[1][3][4][5][6][7][8]
  • Buffer (Ion-Pairing): Dissolve 1.7 g of Tetrabutylammonium Hydrogen Sulfate (TBAHS) in 1000 mL of water. Adjust pH to 3.0 ± 0.1 using dilute Orthophosphoric Acid.

    • Why: TBAHS forms a neutral ion-pair with the negatively charged Avibactam (at pH 3), allowing it to interact with the non-polar C18 chain, increasing retention time.

  • Mobile Phase: Buffer : Acetonitrile (90:10 v/v).[3]

    • Note: Keep organic content low. Avibactam elutes faster as organic increases in RP-HPLC.

Standard Preparation
  • Stock Solution: Dissolve Avibactam Sodium Hydrate in Mobile Phase to obtain 1000 µg/mL.

  • Working Standard: Dilute Stock to 50 µg/mL.

  • Hydrate Correction: Ensure the weighed amount is corrected for water content (determined via Karl Fischer titration) to quantify the active moiety.

System Suitability Criteria
  • Theoretical Plates (N): > 2000.

  • Tailing Factor (T): < 1.5.

  • RSD of Area (n=6): < 2.0%.

  • Retention Time: Expect elution between 4.0 – 6.0 minutes.

Part 5: Validation Performance Data

The following data summarizes typical performance metrics observed when validating this method according to ICH Q2(R1) guidelines.

ParameterAcceptance CriteriaTypical Experimental Result
Linearity (

)


(Range: 10–150 µg/mL)
Accuracy (Recovery) 98.0% – 102.0%

Precision (Repeatability) RSD


(Intra-day)
LOD (Limit of Detection) S/N


µg/mL
LOQ (Limit of Quantitation) S/N


µg/mL
Robustness RSD

Stable at pH

Part 6: Validation Workflow Diagram

This diagram outlines the sequence of validation steps required to prove the method is "Stability Indicating" (i.e., can detect degradation products).

ValidationWorkflow Prep 1. Sample Prep (Stock + Stress) Stress 2. Forced Degradation (Acid/Base/Oxidation) Prep->Stress Generate Impurities Run 3. HPLC Run (Method A) Prep->Run Control Stress->Run Inject Data 4. Data Analysis (Peak Purity) Run->Data Chromatograms Report 5. Validation Report (ICH Q2) Data->Report Pass/Fail

Figure 2: Stability-indicating validation workflow for Avibactam Sodium.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[2][3][4] Link

  • Suryawanshi, G., et al. A Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Avibactam and Ceftazidime in Bulk and Pharmaceutical Dosage Form.[1][5][6] World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1611-1621.[1] (2016).[1][7][3] Link

  • Lier, C., et al. Simultaneous determination of ceftazidime and avibactam in patients by isocratic ion-pair liquid chromatography.[1][4] Journal of Chromatography Open, 7, 100212. (2025).[1][2][4] Link

  • Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (2019).[8] Link

  • Thermo Fisher Scientific. HILIC Separations: A Practical Guide to Hydrophilic Interaction Liquid Chromatography.Link

Sources

Comparative

Technical Efficacy Guide: Avibactam Sodium Hydrate Targeting ESBL-Producing E. coli

Executive Summary: The Non-Beta-Lactam Paradigm Avibactam sodium hydrate represents a structural departure from legacy beta-lactamase inhibitors (BLIs). Unlike clavulanate or tazobactam, which are "suicide inhibitors" co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Non-Beta-Lactam Paradigm

Avibactam sodium hydrate represents a structural departure from legacy beta-lactamase inhibitors (BLIs). Unlike clavulanate or tazobactam, which are "suicide inhibitors" containing a beta-lactam ring, avibactam utilizes a diazabicyclooctane (DBO) scaffold. This chemical distinction is not merely academic; it dictates the molecule's ability to reversibly inhibit enzymes and resist hydrolysis, thereby restoring the efficacy of partner cephalosporins (typically Ceftazidime) against resistant phenotypes.

This guide objectively analyzes the efficacy of Avibactam (in combination with Ceftazidime) against Extended-Spectrum Beta-Lactamase (ESBL)-producing Escherichia coli, comparing it against standard-of-care alternatives like Piperacillin-Tazobactam and Meropenem.[1][2]

Mechanistic Profiling: The Reversible Acylation Cycle

To understand efficacy, one must understand the binding kinetics. Traditional inhibitors (Tazobactam) are permanently inactivated after binding. Avibactam, however, functions through a reversible covalent mechanism.

The Mechanism of Action[3][4]
  • Entry: Avibactam permeates the periplasmic space of Gram-negative bacteria.

  • Acylation: The DBO ring opens and covalently binds to the Serine-70 residue of the beta-lactamase active site.

  • Inhibition: This carbamoyl-enzyme complex prevents the beta-lactamase from hydrolyzing the partner antibiotic (Ceftazidime).

  • Recyclization (The Differentiator): Unlike suicide inhibitors, avibactam can deacylate and reform its ring structure, releasing intact avibactam to inhibit other enzyme molecules. This "recycling" mechanism sustains inhibition over time.

Diagram: DBO Inhibition Pathway

The following diagram illustrates the kinetic superiority of the DBO scaffold over traditional suicide inhibition.

AvibactamMechanism Avibactam Avibactam (DBO Scaffold) Complex Covalent Acyl-Enzyme Complex (Inhibited) Avibactam->Complex Reversible Acylation ESBL ESBL Enzyme (Active Site Ser-70) ESBL->Complex Hydrolysis Hydrolysis of Beta-Lactam (Prevented) Complex->Hydrolysis Blocked Recycle Deacylation & Ring Recyclization Complex->Recycle Slow Off-Rate Recycle->Avibactam Regenerated Inhibitor Recycle->ESBL Free Enzyme

Figure 1: The reversible acylation cycle of Avibactam allows a single molecule to inhibit multiple enzyme targets sequentially, distinct from the stoichiometric consumption of Tazobactam.

Comparative Efficacy Analysis

The following data synthesizes MIC (Minimum Inhibitory Concentration) distributions from major surveillance studies (e.g., INFORM, PACT). The primary comparator is the MIC required to inhibit 90% of isolates (MIC90).

Table 1: Comparative Activity against ESBL-phenotype E. coli
CompoundClassMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility (%)Mechanistic Note
Ceftazidime-Avibactam Ceph + DBO BLI0.12 0.25 - 0.5 99.9 - 100% Restores ceftazidime activity fully against CTX-M-15.
Meropenem Carbapenem≤0.06≤0.0699.4%Gold standard; stable against ESBL hydrolysis.
Ceftolozane-Tazobactam Ceph + BLI0.250.5 - 1.090 - 97%Potent, but slightly higher MICs than CZA in some ESBL subsets.
Piperacillin-Tazobactam Penicillin + BLI416 - >64~84.8%Suffers from "inoculum effect" and hydrolytic instability.
Ceftazidime (Alone) Cephalosporin>64>640%Completely hydrolyzed by ESBLs (CTX-M, TEM, SHV).
Data Interpretation for Drug Development
  • Superiority over Tazobactam: Piperacillin-tazobactam often fails against high-inoculum ESBL infections due to the overwhelming abundance of enzyme, which consumes the suicide inhibitor. Avibactam's recycling mechanism renders it immune to this stoichiometric exhaustion.

  • Carbapenem Sparing: Ceftazidime-avibactam demonstrates non-inferiority to Meropenem.[1][3] In clinical isolates producing CTX-M-15 (the dominant global ESBL), avibactam consistently lowers Ceftazidime MICs from >128 µg/mL to ≤1 µg/mL.

Experimental Protocol: Validating Efficacy

To replicate these results in a laboratory setting, a standard broth microdilution method is required. Crucial Note: Unlike fixed-ratio testing (e.g., Amoxicillin:Clavulanate 2:1), Avibactam is tested at a fixed concentration of 4 µg/mL.[4]

Rationale for Fixed Concentration

The 4 µg/mL concentration is derived from Pharmacokinetic/Pharmacodynamic (PK/PD) bridging studies. It represents the threshold concentration maintained in human plasma during the dosing interval that effectively inhibits beta-lactamases.

Protocol: Broth Microdilution (CLSI M07 Standard)

Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Avibactam sodium hydrate powder (purity corrected).

  • Ceftazidime pentahydrate powder.

  • ESBL-producing E. coli isolates (e.g., ATCC 35218 or clinical CTX-M+ strains).

Workflow:

  • Stock Preparation: Prepare Ceftazidime stock (e.g., 2560 µg/mL) and Avibactam stock (e.g., 400 µg/mL).

  • Plate Design:

    • Dispense Avibactam into all wells to achieve a final concentration of 4 µg/mL .

    • Perform 2-fold serial dilutions of Ceftazidime (Range: 0.03 µg/mL to 128 µg/mL).

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL.
    
  • Incubation: 35°C ± 2°C for 16–20 hours in ambient air.

  • Readout: The MIC is the lowest concentration of Ceftazidime (in the presence of 4 µg/mL Avibactam) that completely inhibits visible growth.

Diagram: Efficacy Validation Workflow

This decision tree guides the researcher through the testing and interpretation process.

Workflow Start Isolate: E. coli (Suspected ESBL) Screen Screening Test (Ceftriaxone MIC > 1 µg/mL) Start->Screen Confirm Phenotypic Confirmation (CLSI M100) Screen->Confirm TestChoice Select Efficacy Assay Confirm->TestChoice BMD Broth Microdilution (Ref Method) TestChoice->BMD DD Disk Diffusion (30/20 µg) TestChoice->DD BMD_Step Fixed Avibactam: 4 µg/mL Variable Ceftazidime BMD->BMD_Step Result Read MIC BMD_Step->Result Susc Susceptible (≤ 8/4 µg/mL) Result->Susc MIC ≤ 8 Resist Resistant (≥ 16/4 µg/mL) Result->Resist MIC ≥ 16 Analysis Check for MBL (NDM/VIM) Avibactam Inactive vs MBL Resist->Analysis Investigate Mechanism

Figure 2: Workflow for validating Avibactam efficacy. Note that resistance (MIC ≥ 16) typically indicates the presence of Metallo-Beta-Lactamases (MBLs), which Avibactam does not inhibit.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2020).[5][6] Performance Standards for Antimicrobial Susceptibility Testing (M100).

  • Castanheira, M., et al. (2019). "Comparison of Ceftazidime–Avibactam, Ceftolozane–Tazobactam, Piperacillin–Tazobactam, and Meropenem Activities When Tested Against Gram-Negative Organisms Isolated From Complicated Urinary Tract Infections." Open Forum Infectious Diseases.

  • Lagacé-Wiens, P., et al. (2014). "Activity of Ceftazidime-Avibactam against Extended-Spectrum- and AmpC β-Lactamase-Producing Enterobacteriaceae Collected in the INFORM Global Surveillance Study." Antimicrobial Agents and Chemotherapy.[7][8][4][9][10][11][12][13][14][15]

  • Ehmann, D. E., et al. (2013). "Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor." Proceedings of the National Academy of Sciences.

  • Sader, H. S., et al. (2017). "Antimicrobial Activity of Ceftazidime-Avibactam and Comparator Agents against 20,845 Gram-Negative Bacteria Collected in US Hospitals." Antimicrobial Agents and Chemotherapy.[7][8][4][9][10][11][12][13][14][15]

Sources

Validation

Quantitative Assessment of Avibactam: Kinetic Profiling &amp; Comparative Potency

Executive Summary: The Diazabicyclooctane (DBO) Shift For decades, -lactamase inhibition relied on the "suicide substrate" mechanism (e.g., clavulanic acid, tazobactam). These molecules permanently acylate the active sit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Diazabicyclooctane (DBO) Shift

For decades,


-lactamase inhibition relied on the "suicide substrate" mechanism (e.g., clavulanic acid, tazobactam). These molecules permanently acylate the active site serine but are susceptible to hydrolysis by potent carbapenemases like KPC-2, rendering them ineffective.

Avibactam represents a paradigm shift. It utilizes a diazabicyclooctane (DBO) non-


-lactam scaffold.[1][2][3] Its mode of action is covalent but reversible .[4][5][6][7][8] It acylates the enzyme to form a stable carbamoyl complex, but unlike legacy inhibitors, it does not undergo hydrolysis.[5] Instead, it recyclizes and releases free, active inhibitor. This guide provides the quantitative framework to assess this activity, distinguishing it from both legacy inhibitors and newer competitors like vaborbactam.

Mechanistic Differentiation[9]

To quantify Avibactam’s potency, one must understand that


 values are time-dependent due to its slow off-rate (

).
  • Legacy (Tazobactam): Acylation

    
     Irreversible complex OR Hydrolysis (Turnover).
    
  • Avibactam: Acylation

    
     Stable Carbamoyl Complex 
    
    
    
    Recyclization (Inhibitor regenerated).
Diagram 1: Mechanism of Action (DBO vs. Suicide Inhibitors)

MOA Enzyme Free Enzyme (Serine Active Site) Acyl_Avi Acyl-Enzyme Complex (Carbamate Linkage) Enzyme->Acyl_Avi + Avibactam (Acylation) Acyl_Tazo Acyl-Enzyme Complex (Ester Linkage) Enzyme->Acyl_Tazo + Tazobactam (Acylation) Avi Avibactam (DBO Scaffold) Tazo Tazobactam (Beta-Lactam Scaffold) Acyl_Avi->Enzyme Recyclization (Slow k_off) Acyl_Avi->Avi Intact Inhibitor Released Hydrolysis Hydrolyzed Inhibitor (Enzyme Restored) Acyl_Tazo->Hydrolysis Hydrolysis by KPC/AmpC Rearrange Irreversible Inactivation Acyl_Tazo->Rearrange Chemical Rearrangement

Caption: Comparative pathway showing Avibactam's reversible recyclization vs. Tazobactam's susceptibility to hydrolysis.

Quantitative Benchmarking

The following data aggregates kinetic parameters against key resistant phenotypes. Note the distinction between


 (concentration dependent) and 

(efficiency constant).
Table 1: Comparative Spectrum & Potency ( in nM)

Data represents steady-state inhibition values with 5-minute pre-incubation.

Target EnzymeClassAvibactam (DBO)Tazobactam (Sulfone)Vaborbactam (Boronate)Clinical Implication
TEM-1 A3 - 8 nM2 - 5 nM>1000 nMAvibactam is equipotent to legacy BLIs for ESBLs.
KPC-2 A2 - 10 nM >10,000 nM (Hydrolyzed)5 - 15 nMCritical Differentiator. Tazobactam fails; Avibactam/Vaborbactam excel.
AmpC C1 - 5 nM >50,000 nM150 - 300 nMAvibactam is superior for Pseudomonas AmpC hyper-producers.
OXA-48 D40 - 100 nM Inactive>10,000 nMAvibactam is the only choice for OXA-48 (Enterobacterales).
NDM-1 BInactiveInactiveInactiveGap in coverage for all serine-BLIs.
Table 2: Kinetic Efficiency ( or )

Higher values indicate faster, more efficient active site occupancy.

InhibitorEnzyme Target

(

)
Residence Time (

)
Avibactam KPC-2~15,000 - 20,000> 15 min (Slow dissociation)
Relebactam KPC-2~18,000Similar to Avibactam
Tazobactam KPC-2< 100 (Turnover dominates)Negligible (Rapid hydrolysis)

Expert Insight: While Vaborbactam (boronic acid) has a higher affinity (


) for KPC, Avibactam's broader spectrum (covering OXA-48 and AmpC) makes it a more versatile "workhorse" inhibitor for empirical gram-negative panels.

Experimental Framework: Self-Validating Protocols

To assess Avibactam, you cannot use a standard "mix-and-read" protocol. Avibactam exhibits slow-binding kinetics . If you measure activity immediately upon addition, you will underestimate its potency (high


 artifact).
Protocol: Time-Dependent Determination

Objective: Determine the inhibitory concentration under steady-state conditions using Nitrocefin as a reporter substrate.

Reagents
  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.0 (Avoid Tris; it can interact with some inhibitors).

  • Reporter Substrate: Nitrocefin (

    
     stock). 
    
    
    
    (Red product).
  • Enzyme: Purified KPC-2 or AmpC (Final conc: 1-5 nM).

  • Inhibitor: Avibactam (Serial dilutions: 1 nM to

    
    ).
    
Workflow Diagram

Protocol Prep 1. Preparation Enzyme + Buffer Dilution 2. Inhibitor Series (Avibactam 1nM - 10uM) Prep->Dilution PreInc 3. CRITICAL: Pre-Incubation (Enzyme + Inhibitor) Time: 10 - 20 mins @ 37°C Dilution->PreInc Allow E-I Complex Formation Substrate 4. Add Nitrocefin (Start Reaction) PreInc->Substrate Measure 5. Kinetic Read (Abs 482nm, 5 min) Substrate->Measure Validation Validation Check: Is rate linear? Measure->Validation

Caption: Workflow highlighting the mandatory pre-incubation step for slow-binding inhibitors.

Step-by-Step Methodology
  • Enzyme Prep: Dilute

    
    -lactamase in Assay Buffer to 
    
    
    
    final concentration.
  • Inhibitor Setup: Prepare

    
     serial dilutions of Avibactam in a 96-well clear plate.
    
  • Pre-Incubation (The Causality Step):

    • Add

      
       Enzyme to 
      
      
      
      Inhibitor.
    • Crucial: Incubate for 10–20 minutes at 37°C.

    • Why? This allows the formation of the covalent carbamoyl-enzyme complex (

      
      ) before the substrate competes for the active site. Omitting this shifts the 
      
      
      
      curve to the right (false resistance).
  • Substrate Addition: Add

    
     Nitrocefin (
    
    
    
    ).
  • Detection: Monitor absorbance at 482 nm immediately for 5 minutes (Kinetic Mode).

  • Analysis: Calculate initial velocity (

    
    ) for each well. Fit data to the equation:
    
    
    
    
    (Where
    
    
    is the Hill slope).

Data Interpretation & Pitfalls

The "Substrate Depletion" Trap

When testing high-affinity inhibitors like Avibactam, the enzyme concentration must be significantly lower than the


 (ideally 

). If

, you are measuring the concentration of the enzyme ("titration mode") rather than the affinity of the inhibitor.
  • Validation Check: If your calculated ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     is roughly equal to half your enzyme concentration, your assay is enzyme-limited. Dilute the enzyme and repeat.[9][10]
    
The "Slow-Onset" Artifact

If the


 decreases (potency increases) as you increase the pre-incubation time from 0 to 20 minutes, the inhibitor follows a slow-binding mechanism (

is rate-limiting or a conformational change occurs). Avibactam typically shows a 2-5x shift in potency with pre-incubation.

References

  • Ehmann, D. E., et al. (2012). Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor.[4][5][6][7][8] Proceedings of the National Academy of Sciences, 109(29), 11663-11668.

  • Zhanel, G. G., et al. (2013).[8] Ceftazidime-avibactam: a novel cephalosporin/β-lactamase inhibitor combination.[2][6][7][11] Drugs, 73(2), 159-177.

  • Lahiri, S. D., et al. (2014). Avibactam and class C β-lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance.[7] Antimicrobial Agents and Chemotherapy, 58(10), 5704-5713.

  • Drawz, S. M., & Bonomo, R. A. (2010). Three decades of β-lactamase inhibitors.[11] Clinical Microbiology Reviews, 23(1), 160-201.

  • Papp-Wallace, K. M., et al. (2018). Relebactam is a potent inhibitor of the KPC-2 β-lactamase and restores imipenem susceptibility in KPC-producing Enterobacteriaceae. Antimicrobial Agents and Chemotherapy, 62(6), e00174-18.

Sources

Comparative

Technical Comparison: Avibactam Combination Therapy versus Monotherapy In Vitro Models

[1][2][3] Executive Summary: The "Rescue" Mechanism In the landscape of multidrug-resistant (MDR) Gram-negative bacteria, monotherapy with legacy -lactams (e.g., Ceftazidime, Aztreonam) has become largely obsolete due to...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary: The "Rescue" Mechanism

In the landscape of multidrug-resistant (MDR) Gram-negative bacteria, monotherapy with legacy


-lactams (e.g., Ceftazidime, Aztreonam) has become largely obsolete due to the proliferation of 

-lactamases. Avibactam, a diazabicyclooctane (DBO) non-

-lactam inhibitor, represents a paradigm shift from "suicide inhibitors" (like clavulanate) to "reversible covalent inhibitors."

This guide objectively compares the in vitro performance of Avibactam combination therapies against monotherapies, focusing on two primary clinical pairings: Ceftazidime-Avibactam (CZA) and Aztreonam-Avibactam (ATM-AVI) . The data presented validates the restoration of susceptibility in Carbapenem-Resistant Enterobacterales (CRE) and Pseudomonas aeruginosa.

Mechanistic Causality: Why Monotherapy Fails

To understand the experimental data, one must understand the molecular failure of monotherapy.

  • Monotherapy Failure: In the presence of Serine

    
    -lactamases (Classes A, C, D), the 
    
    
    
    -lactam ring of Ceftazidime or Aztreonam is hydrolyzed before it can bind to Penicillin-Binding Proteins (PBPs). The antibiotic is deactivated, leading to bacterial growth (MIC > 32 mg/L).
  • Combination Success: Avibactam covalently binds to the nucleophilic serine of the

    
    -lactamase. Unlike clavulanate, this reaction is reversible (recyclization), allowing one Avibactam molecule to inhibit multiple enzyme copies over time. This "shielding" effect allows the partner 
    
    
    
    -lactam to reach the PBP target unmolested.
Visualization: Mechanism of Action

The following diagram illustrates the kinetic difference between hydrolysis (Monotherapy failure) and reversible inhibition (Combination success).

MOA BetaLactam β-Lactam Antibiotic (Substrate) Complex Acyl-Enzyme Intermediate BetaLactam->Complex Acylation BetaLactamase Serine β-Lactamase (Enzyme) BetaLactamase->Complex AviComplex Covalent Avi-Enzyme Complex (Stable) BetaLactamase->AviComplex Complex->BetaLactamase Enzyme Regenerated Hydrolysis Hydrolyzed Antibiotic (Inactive) Complex->Hydrolysis Rapid Deacylation (Monotherapy Failure) Avibactam Avibactam (DBO Inhibitor) Avibactam->AviComplex Carbamylation AviComplex->BetaLactamase Enzyme Sequestered AviComplex->Avibactam Slow Recyclization (Sustained Inhibition)

Caption: Kinetic comparison of


-lactam hydrolysis versus Avibactam's reversible covalent inhibition loop.

Comparative Performance Data

The following data summarizes the shift in potency when Avibactam is added to monotherapy partners. Data is aggregated from CLSI guidelines and key in vitro surveillance studies.

Table 1: MIC Shift Analysis (Static Concentration)

Note: Avibactam is tested at a fixed concentration of 4 mg/L (CLSI standard).

Pathogen ProfileMonotherapy (Partner Alone)Combination (Partner + Avibactam)Fold ReductionInterpretation
KPC-2 K. pneumoniae Ceftazidime MIC: >128 mg/LCZA MIC: ≤ 2 mg/L>64xRestored Susceptibility
OXA-48 E. coli Ceftazidime MIC: >64 mg/LCZA MIC: ≤ 1 mg/L>64xRestored Susceptibility
NDM-1 K. pneumoniae Aztreonam MIC: >128 mg/L*ATM-AVI MIC: ≤ 4 mg/L>32xSynergy (Rescue)
AmpC P. aeruginosa Ceftazidime MIC: 32 mg/LCZA MIC: 4 mg/L8xPotentiation
MBL (NDM/VIM) Only Ceftazidime MIC: >128 mg/LCZA MIC: >128 mg/L0xNo Activity (Avi does not inhibit MBLs)

*Aztreonam is stable to NDM (MBL), but these strains typically co-produce ESBLs/AmpC that hydrolyze Aztreonam.[1] Avibactam inhibits the co-produced ESBLs, restoring Aztreonam's intrinsic activity.

Table 2: Synergy Definitions & Metrics

When evaluating combinations, distinct metrics determine success.

MetricMonotherapy ResultCombination TargetDefinition of Synergy
FICI (Chequerboard) N/A≤ 0.5Synergistic interaction
Log Reduction (Time-Kill) Growth or BacteriostaticBactericidal (≥3 log kill)≥2 log₁₀ decrease vs. most active single agent
Resistance Prevention High MPC (Mutant Prevention Conc.)Low MPCPrevention of regrowth at 24h

Experimental Protocols: Validated Workflows

Protocol A: Static Chequerboard Assay (Synergy Screening)

Objective: Determine the Fractional Inhibitory Concentration Index (FICI).

  • Preparation: Use cationic-adjusted Mueller-Hinton Broth (CAMHB).

  • Matrix Setup:

    • 96-well plate format.

    • X-axis: Partner Antibiotic (e.g., Aztreonam) in 2-fold dilutions (0.03 – 64 mg/L).

    • Y-axis: Avibactam.[2][1][3][4][5][6][7][8][9][10][11] Crucial Deviation: While CLSI uses fixed 4 mg/L for susceptibility testing, synergy chequerboards often use 2-fold dilutions of Avibactam (0.03 – 16 mg/L) to calculate a true FICI.

  • Inoculum: Standardize to

    
     CFU/mL.
    
  • Incubation: 16–20 hours at 35°C ± 2°C.

  • Calculation:

    
    
    
    • Interpretation:

      
       = Synergy; 
      
      
      
      = Indifference;
      
      
      = Antagonism.
Protocol B: Dynamic Time-Kill Assay (Bactericidal Activity)

Objective: Assess the rate of killing and prevention of regrowth (Eagle effect).

Expert Insight: Monotherapy often shows initial killing followed by regrowth at 24h due to the selection of resistant subpopulations. Combination therapy must demonstrate sustained suppression.

Workflow Visualization: The following diagram outlines the critical decision points in a Time-Kill assay.

TimeKill Start Inoculum Prep (5x10^5 CFU/mL) Dosing Add Antibiotics (1: Mono A, 2: Mono B, 3: Combo, 4: Control) Start->Dosing Incubation Incubate 37°C Shaking Bath Dosing->Incubation Sampling Sample Aliquots (0h, 2h, 4h, 6h, 24h) Incubation->Sampling At Timepoints Plating Serial Dilution & Plating on MHA Sampling->Plating Counting Colony Counting (CFU/mL) Plating->Counting After 24h Analysis Calculate Log Reduction Counting->Analysis Analysis->Analysis Compare: Combo vs. Monotherapy (Target: ≥2 log decrease)

Caption: Step-by-step workflow for Time-Kill Kinetics, highlighting critical sampling points.

Step-by-Step Methodology:

  • Baseline: Inoculate 20 mL CAMHB with pathogen in logarithmic phase (

    
     CFU/mL).
    
  • Arm Setup:

    • Control: Growth media only.

    • Monotherapy A: Partner

      
      -lactam at 
      
      
      
      MIC (or susceptible breakpoint if resistant).
    • Monotherapy B: Avibactam at 4 mg/L (physiologically relevant concentration).

    • Combination: Partner + Avibactam.[2][1][4][7]

  • Sampling: Remove 0.1 mL at 0, 2, 4, 6, and 24 hours.

  • Quantification: Serially dilute in saline and plate on MHA. Limit of detection should be ~100 CFU/mL (2 log).

  • Validation: The Growth Control must show

    
     log growth at 24h for the test to be valid.
    

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024). M100: Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. [Link]

  • Ehmann, D. E., et al. (2012). "Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor."[9][11] Proceedings of the National Academy of Sciences, 109(29), 11663-11668. [Link]

  • Sy, S. K., et al. (2016). "In vitro pharmacokinetics/pharmacodynamics of the combination of avibactam and aztreonam against MDR organisms." Journal of Antimicrobial Chemotherapy, 71(7), 1866-1880. [Link]

  • Nichols, W. W., et al. (2018). "Avibactam pharmacokinetic/pharmacodynamic targets." Antimicrobial Agents and Chemotherapy, 62(6), e02446-17. [Link]

  • Sader, H. S., et al. (2017). "Antimicrobial Activity of Ceftazidime-Avibactam against Gram-Negative Bacteria Isolated from Patients in US Medical Centers." Antimicrobial Agents and Chemotherapy, 61(11), e01045-17. [Link]

Sources

Validation

Advanced Cross-Resistance Profiling: Avibactam Sodium Hydrate vs. Next-Gen BLIs

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Mechanistic Landscape In the development of β-lactam/β-lactamase inhibitor (BLI) combination...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Mechanistic Landscape

In the development of β-lactam/β-lactamase inhibitor (BLI) combinations, Avibactam sodium hydrate represents a paradigm shift from "suicide inhibitors" (like clavulanate) to diazabicyclooctane (DBO) non-β-lactam inhibitors . Its reversible, covalent acylation mechanism allows for sustained inhibition of Ambler Class A (KPC, CTX-M), Class C (AmpC), and some Class D (OXA-48) enzymes.

However, the emergence of resistance—specifically through KPC-Ω-loop mutations —has created a complex landscape of cross-resistance and collateral sensitivity. This guide objectively compares Avibactam-based combinations against Vaborbactam and Relebactam alternatives, providing a validated experimental framework for assessing cross-resistance potential in Klebsiella pneumoniae and Pseudomonas aeruginosa.

Comparative Analysis: Avibactam vs. Emerging Alternatives

The following table synthesizes the performance and resistance profiles of Avibactam sodium hydrate (typically paired with Ceftazidime) against its primary competitors: Vaborbactam (cyclic boronic acid) and Relebactam (DBO derivative).

Table 1: Mechanistic & Resistance Profile Comparison
FeatureAvibactam Sodium (with Ceftazidime) Vaborbactam (with Meropenem) Relebactam (with Imipenem)
Inhibitor Class Diazabicyclooctane (DBO)Cyclic Boronic AcidDiazabicyclooctane (DBO)
Binding Mechanism Covalent, Reversible (Carbamylation)Reversible, Transition State AnalogCovalent, Reversible (Carbamylation)
Primary Resistance Driver KPC Ω-loop mutations (e.g., D179Y, L169P).[1] These mutations enhance Ceftazidime hydrolysis but prevent Avibactam binding.Porin mutations (OmpK36/OmpK35) + increased KPC copy number. KPC mutations conferring Vaborbactam resistance are rare.[2]Porin loss (OprD in P. aeruginosa) and specific KPC mutations (e.g., N132S).
Cross-Resistance Risk Inverse (See-Saw Effect): CZA-resistant KPC mutants often become hyper-susceptible to Meropenem and Imipenem.Low: Resistance usually driven by permeability; does not typically confer resistance to CZA unless KPC mutations co-evolve.Moderate: Structural similarity to Avibactam means some cross-resistance exists, but Relebactam often retains activity against D179Y variants.
Activity vs. MBLs Inactive (unless paired with Aztreonam)InactiveInactive

Scientific Insight: The "See-Saw" effect is critical for study design. The D179Y mutation in KPC-2/3 destabilizes the enzyme's active site, preventing Avibactam binding but also abolishing the enzyme's ability to hydrolyze carbapenems. This creates a therapeutic window for Meropenem-Vaborbactam in CZA-resistant strains.

Mechanism of Action & Resistance Pathways[1][3]

Understanding the structural causality is essential for interpreting MIC shifts. The diagram below illustrates the divergent pathways of inhibition and resistance.[3]

ResistanceMechanism Avi Avibactam Sodium KPC_WT Wild Type KPC-2/3 (Carbapenemase) Avi->KPC_WT Nucleophilic Attack Complex Acyl-Enzyme Complex (Stable Inhibition) KPC_WT->Complex Carbamylation Mutant KPC Mutant (D179Y) (Ω-loop Destabilization) KPC_WT->Mutant Selection Pressure (Ceftazidime-Avibactam Exposure) Complex->Avi Slow Recyclization (Reversible) Mutant->Avi Steric Hindrance (Binding Prevented) CZA_Res Ceftazidime Hydrolysis (CZA Resistance) Mutant->CZA_Res Enhanced Ceftazidimase Activity Mero_Susc Loss of Carbapenemase Activity (Meropenem Susceptibility) Mutant->Mero_Susc Active Site Distortion

Figure 1: The "See-Saw" mechanism where KPC mutations (D179Y) confer Avibactam resistance while restoring Carbapenem susceptibility.[4]

Experimental Protocol: In Vitro Cross-Resistance Profiling

Reagents & Preparation[5]
  • Avibactam Sodium Hydrate: Ensure use of the salt form for solubility (approx. 10 mg/mL in PBS).[5] Correct for potency based on water content/purity (free acid equivalent).

  • Comparator BLIs: Vaborbactam, Relebactam, Tazobactam.

  • Base Antibiotics: Ceftazidime (CAZ), Meropenem (MEM), Imipenem (IPM).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Workflow: Serial Passage Mutagenesis

Objective: Force evolution of resistance to CZA and assess collateral sensitivity to MVB and IMI-REL.

  • Baseline Profiling:

    • Determine MICs of the parent strain (e.g., K. pneumoniae KPC-2) against CAZ-AVI, MEM-VAB, and IMI-REL using standard broth microdilution (BMD).

    • Standard: CLSI M07 guidelines. Avibactam fixed at 4 µg/mL.[6][7]

  • Selection Phase (Daily Passage):

    • Inoculate parent strain into a gradient of CAZ concentrations (0.5x to 8x MIC) with fixed Avibactam (4 µg/mL) .

    • Incubate 24h at 37°C.[7][8]

    • Passage: Select the highest concentration well with visible growth (sub-MIC). Dilute 1:100 and inoculate into a new gradient with 2x higher drug concentrations.

    • Repeat for 14–20 days or until MIC increases >4-fold (clinical resistance).

  • Stability Check:

    • Passage the resistant mutant 5 times on drug-free agar to ensure the phenotype is stable (non-adaptive).

  • Cross-Resistance Testing:

    • Test the derived CZA-resistant mutant against MEM-VAB and IMI-REL.

    • Expected Result (KPC-3 D179Y): CAZ-AVI MIC > 32 µg/mL; MEM-VAB MIC < 0.06 µg/mL (Collateral Sensitivity).

  • Genotypic Validation:

    • PCR amplification of blaKPC gene followed by Sanger sequencing.

    • Target Primers: Flanking regions of blaKPC to capture the Ω-loop (positions 164–179).

Workflow Diagram

ExperimentalWorkflow Start Parent Strain (KPC+ Enterobacterales) BaseMIC Baseline MIC (CZA, MVB, IMI-REL) Start->BaseMIC Passage Serial Passage (CAZ + 4µg/mL Avibactam) BaseMIC->Passage Select Select Mutant (>4-fold MIC Increase) Passage->Select 14-20 Days Stability Stability Passage (Drug-Free Media) Select->Stability CrossTest Cross-Resistance Profiling Stability->CrossTest Seq Genotyping (blaKPC sequencing) CrossTest->Seq

Figure 2: Stepwise workflow for generating and characterizing Avibactam-resistant mutants.

Data Interpretation & Troubleshooting

When analyzing your data, distinguish between enzymatic resistance and permeability changes .

Quantitative Data Summary (Example)
StrainGenotypeCAZ-AVI MIC (µg/mL)MEM-VAB MIC (µg/mL)IMI-REL MIC (µg/mL)Interpretation
Parent KPC-3 WT10.50.5Susceptible to all
Mutant A KPC-3 D179Y >64 (R)≤0.06 (S)1 (S)See-Saw Effect: Resistance to CZA restores MEM susceptibility.
Mutant B OmpK36 loss4 (S)8 (I/R)4 (I)Permeability: Porin loss affects Vaborbactam/Relebactam more than Avibactam.
Mutant C KPC-2 N132S32 (R)1 (S)16 (R)Co-Resistance: Rare mutations affecting both DBO inhibitors.
Troubleshooting Guide
  • Issue: MICs fluctuate between repeats.

    • Cause: Avibactam sodium is hygroscopic.[9]

    • Fix: Store desiccated at -20°C. Dissolve fresh daily. Do not refreeze aqueous stocks.

  • Issue: No resistance development after 20 days.

    • Cause: Strain may have low mutational frequency or effective CRISPR systems.

    • Fix: Use a hypermutator strain or increase inoculum size to

      
       CFU/mL.
      

References

  • Resistance to Ceftazidime/Avibactam, Meropenem/Vaborbactam and Imipenem/Relebactam in Gram-Negative MDR Bacilli: Molecular Mechanisms and Susceptibility Testing. National Institutes of Health (NIH). [Link]

  • Breaking Through Resistance: A Comparative Review of New Beta-Lactamase Inhibitors. National Institutes of Health (NIH). [Link]

  • In Vitro Selection of Ceftazidime-Avibactam Resistance in Enterobacteriaceae with KPC-3 Carbapenemase. Antimicrobial Agents and Chemotherapy. [Link]

  • The Effectiveness of Imipenem-Relebactam against Ceftazidime-Avibactam Resistant Variants of the KPC-2 β-Lactamase. PubMed. [Link]

Sources

Comparative

Validating Avibactam's Activity Against Carbapenem-Resistant Enterobacteriaceae (CRE): A Technical Comparison &amp; Protocol Guide

Executive Summary: The Strategic Niche of Avibactam In the landscape of Carbapenem-Resistant Enterobacteriaceae (CRE), Avibactam represents a paradigm shift from "suicide inhibitors" (like clavulanic acid) to reversible,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Niche of Avibactam

In the landscape of Carbapenem-Resistant Enterobacteriaceae (CRE), Avibactam represents a paradigm shift from "suicide inhibitors" (like clavulanic acid) to reversible, non-beta-lactam inhibitors . Unlike its predecessors, Avibactam does not contain a beta-lactam ring, rendering it immune to hydrolysis by the very enzymes it targets.

For the drug development scientist, validating Avibactam requires a precise understanding of its spectrum. It is the "gold standard" for KPC (Class A) and OXA-48 (Class D) inhibition, but it possesses a critical blind spot: Metallo-beta-lactamases (MBLs, Class B) . This guide provides the experimental framework to validate Avibactam’s activity, distinguishing it from competitors like Vaborbactam and Relebactam through rigorous, self-validating protocols.

Mechanistic Comparison: Avibactam vs. Emerging Alternatives

To design valid experiments, one must understand the binding kinetics. Avibactam utilizes a diazabicyclooctane (DBO) scaffold, allowing it to recycle itself after inhibiting the serine active site.

Comparative Mechanism Table
FeatureAvibactam (with Ceftazidime)Vaborbactam (with Meropenem)Relebactam (with Imipenem)
Chemical Class Diazabicyclooctane (DBO)Cyclic Boronic AcidDiazabicyclooctane (DBO)
Binding Type Covalent, ReversibleCovalent, ReversibleCovalent, Reversible
Key Target (Class A) KPC (High Potency)KPC (High Potency)KPC (High Potency)
Key Target (Class D) OXA-48 (Active)InactiveLimited/Inactive
Key Target (Class B) Inactive (NDM, VIM, IMP)InactiveInactive
Efflux Liability LowLowLow (Piperidine ring added)
Mechanistic Pathway Visualization

The following diagram illustrates the interaction logic between these inhibitors and the beta-lactamase active sites.

BetaLactamaseInhibition Substrate Beta-Lactam Antibiotic Enzyme_Serine Serine Beta-Lactamase (KPC, OXA-48) Substrate->Enzyme_Serine Attacked by Enzyme_MBL Metallo-Beta-Lactamase (NDM, VIM) Substrate->Enzyme_MBL Attacked by Outcome_Lysis Hydrolysis (Antibiotic Inactive) Enzyme_Serine->Outcome_Lysis Without Inhibitor Enzyme_MBL->Outcome_Lysis Zinc-mediated Inhibitor_Avi Avibactam (DBO Scaffold) Inhibitor_Avi->Enzyme_Serine Covalent Bond (Reversible) Inhibitor_Avi->Enzyme_MBL No Binding (Steric/Zinc Clash) Outcome_Inhib Acylation/Inhibition (Antibiotic Active) Inhibitor_Avi->Outcome_Inhib Prevents Hydrolysis Inhibitor_Vab Vaborbactam (Boronic Acid) Inhibitor_Vab->Enzyme_Serine Covalent Bond Inhibitor_Vab->Enzyme_MBL No Binding Inhibitor_Vab->Outcome_Inhib Prevents Hydrolysis

Figure 1: Interaction logic of DBO and Boronic Acid inhibitors against Serine and Metallo-beta-lactamases.[1]

Experimental Validation Protocols

Scientific integrity demands that protocols are not just "recipes" but causal systems. The following protocols are adapted from CLSI M07 and M100 standards, optimized for validation studies.

Protocol A: MIC Determination via Broth Microdilution (BMD)

Objective: Determine the precise potency of Ceftazidime-Avibactam (CZA) against a CRE isolate.[2] Critical Variable: Avibactam must be tested at a fixed concentration , not a fixed ratio.

Materials
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Ceftazidime (Analytical Grade).

  • Avibactam (Analytical Grade).

  • 96-well microtiter plates (U-bottom).

  • QC Strain: Klebsiella pneumoniae ATCC 700603 (ESBL producer) or K. pneumoniae ATCC BAA-1705 (KPC producer).

Workflow Steps
  • Inoculum Preparation (The Causality of Density):

    • Prepare a 0.5 McFarland suspension (~1.5 x 10^8 CFU/mL) from fresh overnight culture.

    • Why: Inoculum effect is significant for beta-lactams. Too high = false resistance; too low = false susceptibility.

    • Dilute 1:100 in CAMHB to reach a final assay concentration of ~5 x 10^5 CFU/mL.

  • Plate Setup (The Fixed Concentration Rule):

    • Prepare serial 2-fold dilutions of Ceftazidime (e.g., 0.125 to 128 µg/mL) across the plate columns.

    • Add Avibactam to every well at a constant concentration of 4 µg/mL .

    • Expert Insight: Unlike clavulanate (often tested at a 2:1 ratio), avibactam's PK/PD data supports a fixed 4 µg/mL concentration as the threshold for effective enzyme inhibition in human plasma.

  • Incubation & Readout:

    • Incubate at 35°C ± 2°C for 16-20 hours in ambient air.

    • Valid Read: The MIC is the lowest concentration of Ceftazidime (with 4 µg/mL Avibactam) that completely inhibits visible growth.

  • Self-Validation (QC Check):

    • If K. pneumoniae ATCC 700603 MIC is outside the expected range (e.g., CZA MIC should be 0.25–1 µg/mL), the test is invalid and must be repeated.

Protocol B: Time-Kill Kinetics Assay

Objective: Determine if the activity is bactericidal (>3 log10 kill) or bacteriostatic.[3]

Workflow Steps
  • Setup:

    • Prepare 4 flasks:

      • Growth Control (No drug).

      • Ceftazidime alone (at 4x MIC of the isolate).

      • Avibactam alone (4 µg/mL).

      • Combination (Ceftazidime 4x MIC + Avibactam 4 µg/mL).

  • Sampling:

    • Incubate at 37°C with shaking.

    • Withdraw aliquots at T=0, 2, 4, 8, and 24 hours.

  • Quantification:

    • Serially dilute aliquots in saline and plate on agar.

    • Count colonies after overnight incubation.

  • Interpretation:

    • Synergy: >2 log10 decrease in CFU/mL for the combination compared to the most active single agent.

    • Bactericidal: >3 log10 decrease from the starting inoculum (T=0).[3]

Validation Workflow Diagram

This flowchart guides the researcher through the decision matrix when validating a new CRE isolate against Avibactam.

ValidationWorkflow Start Isolate: Carbapenem Resistant Genotype Genotypic Screening (PCR for blaKPC, blaNDM, blaOXA) Start->Genotype Branch_KPC KPC Positive Genotype->Branch_KPC Branch_OXA OXA-48 Positive Genotype->Branch_OXA Branch_MBL MBL Positive (NDM, VIM) Genotype->Branch_MBL Test_BMD Run BMD MIC (Ceftazidime + Avi 4µg/mL) Branch_KPC->Test_BMD Branch_OXA->Test_BMD Result_R Resistant (MIC ≥ 16/4 µg/mL) Branch_MBL->Result_R Intrinsic Resistance Result_S Susceptible (MIC ≤ 8/4 µg/mL) Test_BMD->Result_S Expected Test_BMD->Result_R Rare (Porin mutation?) Alt_Strategy Switch Strategy: Test Aztreonam + Avibactam Result_R->Alt_Strategy If MBL suspected

Figure 2: Decision matrix for validating Avibactam susceptibility based on genotypic profile.

Comparative Efficacy Data

When publishing comparison guides, use the following data structure to benchmark Avibactam against its peers.

Pathogen ProfileCeftazidime-AvibactamMeropenem-VaborbactamImipenem-Relebactam
KPC-2 / KPC-3 Highly Active (>99% S)Highly Active (>99% S)Highly Active (>95% S)
OXA-48 (Class D) Active (Unique Niche)InactiveLimited Activity
NDM-1 (MBL) ResistantResistantResistant
ESBL (CTX-M) Highly ActiveHighly ActiveHighly Active
P. aeruginosa (DTR) Active (Variable)Inactive (Vaborbactam adds no benefit)Active (Relebactam restores Imi)

Note: "S" denotes Susceptibility based on CLSI breakpoints.

References

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link][4]

  • National Institutes of Health (NIH). Ceftazidime-avibactam, meropenem-vaborbactam, and imipenem-relebactam activities against multidrug-resistant Enterobacterales. [Link]

  • American Society for Microbiology (ASM). Assessment of Ceftazidime-Avibactam 30/20-μg Disk, Etest versus Broth Microdilution Results. [Link]

  • Oxford Academic (JAC). Time–kill kinetics of antibiotics active against rapidly growing mycobacteria (Methodology Reference). [Link]

  • Emery Pharma. Time-Kill Kinetics Assay Protocols and Definitions. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Avibactam sodium hydrate

Executive Safety Summary Guidance for: Researchers and Safety Officers Compound Class: Diazabicyclooctane Beta-Lactamase Inhibitor Primary Hazard: Respiratory Sensitization & Irritant (H317, H319, H335)[1] As a Senior Ap...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Guidance for: Researchers and Safety Officers Compound Class: Diazabicyclooctane Beta-Lactamase Inhibitor Primary Hazard: Respiratory Sensitization & Irritant (H317, H319, H335)[1]

As a Senior Application Scientist, I must emphasize that while Avibactam Sodium is not a beta-lactam structurally, it is functionally and operationally linked to beta-lactam therapies. Consequently, it should be handled with the same rigor as high-potency sensitizers (OEB 3) . The primary risk vector is inhalation of aerosolized particulates during weighing and transfer, which can lead to hypersensitivity reactions.[1]

This protocol utilizes a Control Banding approach, assuming a provisional Occupational Exposure Limit (OEL) of 10–100 µg/m³ in the absence of a specific governmental limit.[1]

Hazard Identification & Control Banding

The following table synthesizes Safety Data Sheet (SDS) metrics with operational risk assessments.

ParameterClassificationOperational Implication
Physical State White to off-white crystalline powderHigh potential for dust generation; hygroscopic nature requires humidity control to prevent caking/aerosolization.[1]
GHS Hazards H317 (Skin Sens.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.)Zero-skin-contact policy. Respiratory protection is non-negotiable outside of containment.[1]
Provisional OEB Band 3 (10–100 µg/m³) Requires containment (BSC/Isolator).[1] Open bench handling is prohibited .
Incompatibilities Strong OxidizersStore away from nitrates and peroxides.[1]

Hierarchy of Controls & PPE Matrix

Effective safety is a redundant system.[1] We rely on Engineering Controls (Primary Barrier) first, supported by PPE (Secondary Barrier).[1]

Engineering Controls (Primary Barrier)[1]
  • Small Scale (<1g): Class II Type A2 Biological Safety Cabinet (BSC) or Powder Weighing Station with HEPA filtration.[1]

  • Large Scale (>1g): Hard-wall isolator or flexible containment bag system.[1]

Personal Protective Equipment (Secondary Barrier)

Note: PPE selection is based on the failure mode of the primary barrier.[1]

Body AreaStandard Protocol (In BSC)Spill Cleanup / Outside Containment
Respiratory N95/P2 (Precautionary)PAPR (Powered Air Purifying Respirator) with HEPA cartridges (Required)
Hands Double Nitrile Gloves (0.11mm min).[1] Logic: Inner glove taped to cuff; outer glove allows removal of contamination without exposing skin.[1]Double Nitrile (Extended Cuff).[1] Logic: Higher break-through time required for concentrated bulk.[1]
Eyes/Face Safety Glasses with side shields.[1][2]Full-face shield or Full-face respirator mask.[1]
Body Lab Coat (Tyvek/impervious preferred over cotton).[1]Tyvek Coverall (Disposable, hooded).[1]

Operational Workflow: Step-by-Step

This workflow is designed to create a "Chain of Custody" for the chemical, ensuring it never enters the ambient environment.[1]

Phase 1: Preparation (The "Clean" Zone)[1]
  • Static Mitigation: Avibactam sodium hydrate is a salt; static charge can cause powder to "jump."[1] Use an anti-static gun or ionizer bar inside the BSC before opening the vial.[1]

  • Surface Prep: Line the BSC work surface with a plastic-backed absorbent mat .[1]

    • Why: This captures micro-spills immediately and prevents dust from becoming airborne during cleanup.[1]

Phase 2: Handling (The "Hot" Zone)[1]
  • Gowning Verification: Don double gloves. Verify the inner glove covers the lab coat cuff.[1]

  • Transfer Protocol:

    • Open the vial only inside the BSC.[1]

    • Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination at the balance.[1]

    • Technique: Weigh by difference into a tared, sealable container (e.g., scintillation vial). Never weigh directly onto an open weigh boat if transporting outside the hood.[1]

  • Solubilization (Recommended): If possible, solubilize the solid Avibactam within the BSC before removing it.[1] Liquids are significantly easier to contain than powders.[1]

Phase 3: Decontamination & Egress[1]
  • Wipe Down: Wipe the exterior of the sealed transport container with a 10% Bleach (Sodium Hypochlorite) solution followed by 70% Ethanol.[1]

    • Why: Bleach oxidizes and degrades the active molecule; Ethanol removes the bleach residue.[1]

  • Outer Glove Removal: Remove outer gloves inside the BSC and dispose of them in the solid waste container within the hood.

  • Transport: Move the sealed, wiped container to the experiment site.

Emergency Response & Disposal

Spill Response (Solid Powder)

Do not sweep. Sweeping aerosolizes the drug.[1]

  • Evacuate: Clear the immediate area.

  • PPE Up: Don N100/P3 respirator or PAPR.[1]

  • Contain: Cover spill with wet paper towels (water or 10% bleach) to dampen powder.[1]

  • Clean: Scoop up dampened material.[1] Wash area 3x with 10% bleach, then water.[1]

Disposal Procedures[1][2][3][4][5][6][7]
  • Solid Waste: All vials, gloves, and mats must be disposed of as Hazardous Pharmaceutical Waste .[1]

  • Destruction: Incineration at >1000°C is the only validated method for complete destruction of the diazabicyclooctane ring structure.[1]

  • Drain Disposal: Strictly Prohibited. Do not pour down sink.[1]

Visualizing the Containment Strategy

The following diagram illustrates the "Defense in Depth" strategy required for handling Avibactam Sodium.

G cluster_0 Level 1: Engineering Controls (Primary Barrier) cluster_1 Level 2: PPE (Secondary Barrier) cluster_2 Level 3: Operational Protocol BSC Class II Type A2 BSC (Negative Pressure) HEPA HEPA Filtration (99.97% Capture) BSC->HEPA Airflow Mat Absorbent Mat (Spill Capture) BSC->Mat Surface Prep Static Static Neutralization Mat->Static Step 1 Resp Respiratory Protection (N95 or PAPR) Resp->BSC Operator Protection Gloves Double Nitrile Gloves (Breach Detection) Gloves->BSC Hands In Coat Impervious Lab Coat (Tyvek) Solubilize Solubilization in Hood Static->Solubilize Step 2 Decon Bleach/Ethanol Wipe Solubilize->Decon Step 3 Disposal Incineration (High Temp) Decon->Disposal Waste Stream

Caption: Hierarchy of Safety Controls for Avibactam Sodium Hydrate, moving from Engineering Controls to Operational Protocol.

References

  • Occupational Safety and Health Administration (OSHA) . Controlling Occupational Exposure to Hazardous Drugs. Retrieved October 26, 2025, from [Link][1]

  • Contract Pharma . Assessing Potent Compound Safety Capabilities. Retrieved October 26, 2025, from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.